rel-SB-612111 hydrochloride
描述
属性
CAS 编号 |
371980-94-8 |
|---|---|
分子式 |
C24H30Cl3NO |
分子量 |
454.9 g/mol |
IUPAC 名称 |
(5R,7R)-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-1-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol;hydrochloride |
InChI |
InChI=1S/C24H29Cl2NO.ClH/c1-16-4-2-5-20-19(16)9-8-17(14-23(20)28)15-27-12-10-18(11-13-27)24-21(25)6-3-7-22(24)26;/h2-7,17-18,23,28H,8-15H2,1H3;1H/t17-,23-;/m1./s1 |
InChI 键 |
DCKUVQADDNMWEF-RPQSWWTGSA-N |
手性 SMILES |
CC1=C2CC[C@H](C[C@H](C2=CC=C1)O)CN3CCC(CC3)C4=C(C=CC=C4Cl)Cl.Cl |
规范 SMILES |
CC1=C2CCC(CC(C2=CC=C1)O)CN3CCC(CC3)C4=C(C=CC=C4Cl)Cl.Cl |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
SB 612111; SB-612111; SB612111; SB 612111 HCl; SB612111 HCl. |
产品来源 |
United States |
Foundational & Exploratory
Unraveling the Molecular Siege: A Technical Guide to the Mechanism of Action of rel-SB-612111 Hydrochloride
For Immediate Release
PISA, Italy - In the intricate landscape of neuropharmacology, the compound rel-SB-612111 hydrochloride has emerged as a highly potent and selective antagonist of the nociceptin/orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opiate receptor-like orphan receptor (ORL-1).[1][2][3] This technical guide provides a comprehensive overview of the mechanism of action of rel-SB-612111, consolidating key in vitro and in vivo findings, and detailing the experimental protocols that have defined its pharmacological profile. This document is intended for researchers, scientists, and drug development professionals engaged in the study of nociception, mood disorders, and related neurological pathways.
Core Mechanism: Competitive Antagonism of the NOP Receptor
This compound exerts its effects by competitively blocking the binding of the endogenous ligand N/OFQ to the NOP receptor.[1] This antagonism has been demonstrated across a variety of experimental paradigms, consistently revealing its high affinity and selectivity for the NOP receptor over classical opioid receptors (mu, delta, and kappa).[1][3][4]
The compound, chemically identified as (-)-cis-1-methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol, has been shown to be several times more potent than the earlier NOP antagonist J-113,397.[1][2] Its antagonistic properties are evident in its ability to inhibit N/OFQ-induced signaling cascades, including the inhibition of adenylyl cyclase and subsequent reduction in cyclic AMP (cAMP) levels, as well as the modulation of G-protein-coupled inwardly rectifying potassium channels (GIRKs).[1][5]
Quantitative Pharmacological Profile
The potency and selectivity of rel-SB-612111 have been quantified through various in vitro assays. The following tables summarize the key binding affinities and functional antagonist potencies reported in the literature.
Table 1: Receptor Binding Affinities (Ki) of rel-SB-612111
| Receptor | Ki (nM) | Selectivity vs. NOP |
| NOP (human) | 0.33[3][6][7] | - |
| Mu (μ) | 57.6 | 174-fold[3][4] |
| Delta (δ) | 2109 | 6391-fold[3][4] |
| Kappa (κ) | 160.5 | 486-fold[3][4] |
Table 2: Functional Antagonist Potency of rel-SB-612111
| Assay | Preparation | Agonist | Potency (pKB / pA2) |
| [35S]GTPγS Binding | CHO(hNOP) cell membranes | N/OFQ | 9.70 (pKB)[1] |
| cAMP Accumulation | CHO(hNOP) cells | N/OFQ | 8.63 (pKB)[1] |
| Electrically Stimulated Contraction | Mouse Vas Deferens | N/OFQ | 8.50 (pA2)[1] |
| Electrically Stimulated Contraction | Rat Vas Deferens | N/OFQ | 8.20 (pA2)[1] |
| Electrically Stimulated Contraction | Guinea Pig Ileum | N/OFQ | 8.30 (pA2)[1] |
| [3H]5-HT Release | Mouse Cerebral Cortex Synaptosomes | N/OFQ | 8.40 (pA2)[1] |
In Vivo Pharmacology
In living organisms, rel-SB-612111 has demonstrated its efficacy as a NOP receptor antagonist in various models. Notably, it has been shown to prevent the pronociceptive and antinociceptive effects of N/OFQ in the mouse tail withdrawal assay without exhibiting analgesic effects on its own.[8] Furthermore, studies have highlighted its potential antidepressant-like effects, as evidenced by a reduction in immobility time in the mouse forced swimming and tail suspension tests.[8] These antidepressant effects were absent in mice lacking the NOP receptor gene, confirming the target-specific action of the compound.[8]
Signaling Pathways and Experimental Workflows
To visually represent the molecular interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Detailed Experimental Protocols
A thorough understanding of the mechanism of action of rel-SB-612111 necessitates a review of the experimental methodologies employed in its characterization.
Radioligand Binding Assays
These assays were conducted to determine the binding affinity (Ki) of rel-SB-612111 for the NOP receptor.
-
Cell Culture and Membrane Preparation: Chinese hamster ovary (CHO) cells stably transfected with the human NOP receptor (CHO(hNOP)) were cultured and harvested. Cell membranes were prepared by homogenization and centrifugation to isolate the membrane fraction containing the receptors.[1]
-
Binding Reaction: Membranes were incubated with a fixed concentration of the radiolabeled NOP receptor agonist [3H]N/OFQ and varying concentrations of rel-SB-612111.
-
Data Analysis: The amount of bound radioactivity was measured, and the data were analyzed using non-linear regression to determine the IC50 value, which was then converted to the Ki value using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assays
This functional assay measures the activation of G-proteins following receptor stimulation and its inhibition by an antagonist.
-
Assay Components: The assay mixture contained CHO(hNOP) cell membranes, the non-hydrolyzable GTP analog [35S]GTPγS, GDP, and varying concentrations of N/OFQ in the presence or absence of different concentrations of rel-SB-612111.[1]
-
Measurement: The amount of [35S]GTPγS bound to the G-proteins was quantified by scintillation counting.
-
Analysis: The ability of rel-SB-612111 to shift the concentration-response curve of N/OFQ to the right was used to calculate its antagonist potency (pKB).[1]
cAMP Accumulation Assays
This assay assesses the functional consequence of NOP receptor activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.
-
Cell Treatment: Intact CHO(hNOP) cells were pre-treated with forskolin (B1673556) to stimulate adenylyl cyclase and then incubated with varying concentrations of N/OFQ in the presence or absence of rel-SB-612111.[1]
-
cAMP Measurement: Intracellular cAMP levels were determined using commercially available kits, such as those based on homogenous time-resolved fluorescence (HTRF).
-
Data Analysis: The antagonist potency (pKB) of rel-SB-612111 was determined from its ability to reverse the N/OFQ-induced inhibition of cAMP accumulation.[1]
In Vivo Behavioral Models
-
Forced Swim Test: Mice were placed in a cylinder of water from which they could not escape. The duration of immobility was recorded as a measure of depressive-like behavior. rel-SB-612111 was administered prior to the test to assess its effect on immobility time.[8]
-
Tail Suspension Test: Mice were suspended by their tails, and the duration of immobility was measured. This is another widely used test to screen for antidepressant-like activity.[8]
Conclusion
This compound is a powerful and highly selective tool for probing the physiological and pathological roles of the N/OFQ-NOP receptor system. Its well-characterized mechanism as a competitive antagonist, supported by robust in vitro and in vivo data, establishes it as a standard reference compound in the field. The detailed experimental protocols outlined in this guide provide a framework for the continued investigation of NOP receptor pharmacology and the development of novel therapeutics targeting this important system.
References
- 1. Pharmacological characterization of the nociceptin/orphanin FQ receptor antagonist SB-612111 [(-)-cis-1-methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol]: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SB-612,111 - Wikipedia [en.wikipedia.org]
- 3. SB-612111 hydrochloride | NOP receptor antagonist | Probechem Biochemicals [probechem.com]
- 4. Probe SB-612111 | Chemical Probes Portal [chemicalprobes.org]
- 5. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. SB-612111 | Benchchem [benchchem.com]
- 8. Pharmacological characterization of the nociceptin/orphanin FQ receptor antagonist SB-612111 [(-)-cis-1-methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol]: in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Selectivity of rel-SB-612111 Hydrochloride for the Nociceptin/Orphanin FQ Peptide (NOP) Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selective NOP receptor antagonist, rel-SB-612111 hydrochloride. The document collates key quantitative data, details the experimental methodologies used for its characterization, and visualizes the associated signaling pathways and experimental workflows.
Core Data Presentation: Receptor Binding and Functional Activity
The selectivity of this compound is underscored by its high binding affinity for the NOP receptor and substantially lower affinity for the classical opioid receptors (mu, delta, and kappa). This section presents a compilation of quantitative data from various in vitro studies, offering a clear comparative view of its receptor interaction profile.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Ligand | Ki (nM) | Selectivity (fold vs. NOP) | Reference |
| NOP | [3H]N/OFQ | 0.33 | - | [1][2][3] |
| Mu (MOP) | [3H]DAMGO | 57.6 | 174 | [1][3] |
| Kappa (KOP) | [3H]U-69,593 | 160.5 | 486 | [3] |
| Delta (DOP) | [3H]DPDPE | 2109 | 6391 | [1][3] |
Table 2: Functional Antagonist Activity of this compound
| Assay | Agonist | pKB / pA2 | Cell Line / Tissue | Reference |
| [35S]GTPγS Binding | N/OFQ | 9.70 (pKB) | CHO-hNOP cells | |
| cAMP Accumulation | Forskolin (B1673556) + N/OFQ | 8.63 (pKB) | CHO-hNOP cells | |
| Electrically Stimulated Mouse Vas Deferens | N/OFQ | 8.50 (pA2) | Mouse Vas Deferens | |
| Electrically Stimulated Guinea Pig Ileum | N/OFQ | 8.20 (pA2) | Guinea Pig Ileum |
Key Experimental Protocols
The following sections detail the methodologies for the pivotal in vitro assays used to characterize the NOP receptor selectivity of this compound.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of rel-SB-612111 at NOP, MOP, KOP, and DOP receptors.
Materials:
-
Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human NOP receptor (CHO-hNOP), or other relevant opioid receptors.
-
Radioligands: [3H]N/OFQ for NOP, [3H]DAMGO for MOP, [3H]U-69,593 for KOP, and [3H]DPDPE for DOP.
-
This compound.
-
Non-specific binding competitors (e.g., unlabeled N/OFQ, naloxone).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine cell membranes, a fixed concentration of the appropriate radioligand, and varying concentrations of rel-SB-612111.
-
Equilibrium: Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioactivity.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of rel-SB-612111 that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[35S]GTPγS Binding Assay
Objective: To assess the functional antagonist activity of rel-SB-612111 by measuring its ability to inhibit agonist-stimulated G-protein activation.
Materials:
-
CHO-hNOP cell membranes.
-
[35S]GTPγS.
-
GDP.
-
N/OFQ (agonist).
-
This compound.
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Pre-incubation: Incubate cell membranes with varying concentrations of rel-SB-612111.
-
Stimulation: Add a fixed concentration of N/OFQ and [35S]GTPγS to initiate the reaction. GDP is included to ensure that the binding of [35S]GTPγS is dependent on agonist stimulation.
-
Incubation: Incubate the mixture at 30°C for a defined period (e.g., 60 minutes).
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.
-
Washing and Quantification: Wash the filters and measure radioactivity as described for the radioligand binding assay.
-
Data Analysis: Determine the ability of rel-SB-612111 to shift the concentration-response curve of N/OFQ to the right. Calculate the pKB value from the Schild equation.
cAMP Accumulation Assay
Objective: To measure the functional antagonist activity of rel-SB-612111 by quantifying its effect on the inhibition of adenylyl cyclase.
Materials:
-
Intact CHO-hNOP cells.
-
Forskolin (to stimulate adenylyl cyclase).
-
N/OFQ (agonist).
-
This compound.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Cell Plating: Seed CHO-hNOP cells in a multi-well plate and allow them to adhere.
-
Pre-incubation: Treat the cells with varying concentrations of rel-SB-612111.
-
Stimulation: Add a fixed concentration of forskolin and N/OFQ. N/OFQ, acting through the Gi/o-coupled NOP receptor, will inhibit the forskolin-stimulated cAMP production.
-
Incubation: Incubate at 37°C for a specified time.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.
-
Data Analysis: Determine the ability of rel-SB-612111 to reverse the N/OFQ-mediated inhibition of forskolin-stimulated cAMP accumulation. Calculate the pKB from the Schild analysis of the rightward shift in the N/OFQ concentration-response curve.
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: NOP Receptor Signaling Pathway.
References
In Vitro Pharmacological Profile of rel-SB-612111 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of rel-SB-612111 hydrochloride, a potent and selective non-peptide antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL-1) receptor. The data and protocols compiled herein are essential for researchers investigating the N/OFQ-NOP receptor system and for professionals involved in the development of novel therapeutics targeting this system.
Quantitative Data Summary
The following tables summarize the key quantitative parameters defining the in vitro pharmacological profile of this compound.
Table 1: Receptor Binding Affinity of rel-SB-612111 at Human Opioid Receptors
| Receptor | Radioligand | Ki (nM) | Selectivity vs. NOP |
| NOP (ORL-1) | [3H]N/OFQ | 0.33 | - |
| μ-opioid | [3H]DAMGO | 57.6 | 174-fold |
| κ-opioid | [3H]U-69,593 | 160.5 | 486-fold |
| δ-opioid | [3H]DPDPE | 2109 | 6391-fold |
Data compiled from studies on membranes from Chinese Hamster Ovary (CHO) cells expressing the respective human recombinant opioid receptors.[1][2]
Table 2: Functional Antagonist Activity of rel-SB-612111 in In Vitro Assays
| Assay | Preparation | Agonist | Potency (pA2 / pKB) |
| [35S]GTPγS Binding | CHO(hNOP) cell membranes | N/OFQ | 9.70 (pKB) |
| cAMP Accumulation | CHO(hNOP) cells | N/OFQ | 8.63 (pKB) |
| Isolated Tissue Bioassay | Mouse vas deferens | N/OFQ | 8.20 - 8.50 (pA2) |
| Isolated Tissue Bioassay | Rat vas deferens | N/OFQ | 8.20 - 8.50 (pA2) |
| Isolated Tissue Bioassay | Guinea pig ileum | N/OFQ | 8.20 - 8.50 (pA2) |
| Synaptosome Neurotransmitter Release | Mouse cerebral cortex synaptosomes | N/OFQ | 8.20 - 8.50 (pA2) |
The results demonstrate that rel-SB-612111 is a competitive antagonist with high potency in functional assays.[3]
Signaling Pathway and Experimental Workflows
NOP Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the NOP receptor and the inhibitory action of rel-SB-612111.
Experimental Workflow for In Vitro Characterization
This diagram outlines the general workflow for the in vitro characterization of a NOP receptor antagonist like rel-SB-612111.
References
Unveiling the Binding Affinity of rel-SB-612111 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the binding affinity of rel-SB-612111 hydrochloride, a potent and selective antagonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL-1) receptor. This document provides a comprehensive overview of its binding characteristics, the experimental protocols used for their determination, and the associated signaling pathways.
Core Data Presentation: Binding Affinity (Ki) Values
The binding affinity of this compound has been determined for the NOP receptor and the classical opioid receptors (mu, kappa, and delta). The inhibition constant (Ki) is a measure of the compound's binding affinity, with lower values indicating a stronger affinity. The data consistently demonstrates the high selectivity of SB-612111 for the NOP receptor.[1][2][3]
| Receptor | Ki (nM) | Selectivity (fold vs. NOP) |
| NOP | 0.33 | - |
| μ (mu) | 57.6 | ~175 |
| κ (kappa) | 160.5 | ~486 |
| δ (delta) | 2109 | ~6391 |
Table 1: Binding Affinity (Ki) of this compound for NOP and Opioid Receptors. [1][2][3]
Experimental Protocols
The determination of the binding affinity and functional activity of this compound involves several key in vitro assays. These protocols are fundamental to understanding its pharmacological profile.
Radioligand Displacement Binding Assay
This assay is employed to determine the binding affinity (Ki) of a compound by measuring its ability to displace a radiolabeled ligand from its receptor.
Objective: To determine the Ki of this compound at the NOP, mu, kappa, and delta opioid receptors.
General Protocol:
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., CHO-hNOP cells for the NOP receptor) are prepared.[4]
-
Incubation: Membranes are incubated with a specific radioligand (e.g., [³H]N/OFQ for the NOP receptor) and varying concentrations of the unlabeled competitor compound (this compound).
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-protein coupled receptors (GPCRs). Agonist binding to a GPCR promotes the exchange of GDP for GTP on the Gα subunit of the associated G-protein. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the quantification of this activation. As an antagonist, SB-612111 is evaluated for its ability to inhibit agonist-stimulated [³⁵S]GTPγS binding.
Objective: To determine the functional antagonist activity of this compound at the NOP receptor.
General Protocol:
-
Membrane Preparation: Cell membranes expressing the NOP receptor and the relevant G-proteins are used.
-
Incubation: Membranes are incubated with a known NOP receptor agonist (e.g., N/OFQ), [³⁵S]GTPγS, and varying concentrations of this compound.
-
Reaction: The agonist stimulates the NOP receptor, leading to the binding of [³⁵S]GTPγS to the Gα subunit.
-
Termination and Filtration: The reaction is terminated, and the membranes with bound [³⁵S]GTPγS are captured on filter plates.
-
Quantification: The amount of radioactivity is measured using a scintillation counter.
-
Data Analysis: The ability of this compound to inhibit the agonist-induced increase in [³⁵S]GTPγS binding is quantified, and its potency as an antagonist (often expressed as a pA₂ or pKB value) is determined.[4]
References
- 1. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. revvity.com [revvity.com]
- 3. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 4. Role of potassium channels in the antinociception induced by agonists of alpha2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship of SB-612111 Analogs: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
SB-612111, or (-)-cis-1-methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol, is a potent and highly selective non-peptide antagonist of the Nociceptin (B549756)/Orphanin FQ (N/OFQ) peptide (NOP) receptor, also known as the opioid receptor-like 1 (ORL-1) receptor. The NOP receptor and its endogenous ligand, N/OFQ, constitute a distinct signaling system that modulates a wide array of physiological and pathological processes, including pain, anxiety, depression, and substance abuse. Unlike classical opioid receptors, the NOP receptor system presents a unique pharmacological profile, making it an attractive target for the development of novel therapeutics. This guide provides a comprehensive overview of the structure-activity relationship (SAR) of SB-612111 and its analogs, details key experimental protocols for their evaluation, and illustrates the underlying signaling pathways.
Core Structure and Pharmacophore of SB-612111
The chemical structure of SB-612111 can be dissected into three key moieties, each contributing to its high affinity and selectivity for the NOP receptor:
-
Benzocycloheptene (B12447271) Core: This rigid bicyclic scaffold serves as the central structural backbone of the molecule. The cis-stereochemistry of the hydroxyl and piperidinylmethyl substituents on the seven-membered ring is crucial for optimal receptor binding.
-
4-(2,6-Dichlorophenyl)piperidine (B1600474) Moiety: This bulky, lipophilic group is a critical determinant of high affinity. The dichlorophenyl substituent is thought to interact with a hydrophobic pocket within the NOP receptor binding site.
-
Methyl Substituent on the Benzene Ring: The methyl group on the aromatic ring of the benzocycloheptene core also contributes to the overall binding affinity.
Structure-Activity Relationship (SAR) of SB-612111 Analogs
While a comprehensive library of SB-612111 analogs with systematically varied substituents is not extensively published in a single study, a qualitative SAR can be inferred from the broader literature on NOP receptor antagonists.
-
Benzocycloheptene Core Modifications: Alterations to the benzocycloheptene scaffold, such as ring size or the position of the methyl and hydroxyl groups, are generally detrimental to binding affinity. The rigidity and specific conformation conferred by this core structure are essential for proper orientation within the receptor's binding pocket.
-
Piperidine (B6355638) Substitutions:
-
Aryl Group: The nature and substitution pattern of the aryl group on the piperidine ring are critical. The 2,6-dichloro substitution on the phenyl ring of SB-612111 is optimal. Modifications to this substitution pattern, or replacement of the phenyl ring with other aromatic systems, often lead to a decrease in affinity.
-
Piperidine Ring: The piperidine ring itself serves as a key structural element. Its replacement with other heterocyclic systems can impact both affinity and selectivity.
-
-
Linker Modifications: The methylene (B1212753) linker connecting the benzocycloheptene core to the piperidine nitrogen is of optimal length. Shortening or lengthening this linker can disrupt the ideal positioning of the key pharmacophoric elements within the binding site.
Quantitative Data on SB-612111 and Related NOP Receptor Ligands
The following tables summarize the in vitro binding affinities and functional activities of SB-612111 and other relevant non-peptide NOP receptor antagonists. This data is compiled from various sources to provide a comparative overview.
Table 1: In Vitro Binding Affinities (Ki) of SB-612111 and Other NOP Receptor Antagonists
| Compound | NOP Ki (nM) | μ-Opioid Ki (nM) | κ-Opioid Ki (nM) | δ-Opioid Ki (nM) | NOP Selectivity vs. μ | Reference |
| SB-612111 | 0.33 | 57.6 | 160.5 | 2109 | >170-fold | [1] |
| J-113397 | 8.71 | - | - | - | - | [1] |
Table 2: In Vitro Functional Antagonist Activity of SB-612111
| Assay | Cell Line | Agonist | pA2 / pKB | Reference |
| GTPγS Binding | CHO(hNOP) | N/OFQ | 9.70 (pKB) | [2] |
| cAMP Accumulation | CHO(hNOP) | N/OFQ | 8.63 (pKB) | [2] |
| Mouse Vas Deferens | N/OFQ | 8.50 (pA2) | [2] | |
| Rat Vas Deferens | N/OFQ | 8.20 (pA2) | [2] | |
| Guinea Pig Ileum | N/OFQ | 8.40 (pA2) | [2] |
Experimental Protocols
Radioligand Binding Assay for NOP Receptor
This protocol describes a competitive binding assay to determine the affinity of test compounds for the NOP receptor.
a. Materials:
-
Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human NOP receptor (CHO-hNOP).
-
Radioligand: [³H]-N/OFQ or another suitable radiolabeled NOP receptor ligand.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: High concentration of unlabeled N/OFQ (e.g., 1 µM).
-
Test Compounds: Serial dilutions of SB-612111 analogs.
-
Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.
-
Scintillation Counter and Cocktail.
b. Workflow Diagram:
c. Procedure:
-
Membrane Preparation: Homogenize CHO-hNOP cells in ice-cold buffer and pellet the membranes by centrifugation. Resuspend the pellet in fresh buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.
-
Incubation: Add the membrane preparation to initiate the binding reaction. Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay for NOP Receptor Functional Activity
This assay measures the ability of a compound to act as an agonist or antagonist by quantifying its effect on G-protein activation.
a. Materials:
-
Membrane Preparation: CHO-hNOP cell membranes.
-
Radioligand: [³⁵S]GTPγS.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
GDP: To maintain a low basal signal.
-
Agonist: N/OFQ for antagonist testing.
-
Test Compounds: Serial dilutions of SB-612111 analogs.
-
Filtration System and Scintillation Counter.
b. Workflow Diagram:
c. Procedure:
-
Membrane Preparation: As described for the radioligand binding assay.
-
Assay Setup: In a 96-well plate, add assay buffer, GDP, [³⁵S]GTPγS, and the test compound. For antagonist testing, also add a fixed concentration of N/OFQ.
-
Incubation: Add the membrane preparation and incubate at 30°C for 60 minutes.
-
Filtration and Counting: As described for the radioligand binding assay.
-
Data Analysis:
-
For Agonists: Plot the stimulated [³⁵S]GTPγS binding against the log concentration of the test compound to determine the EC50 (potency) and Emax (efficacy) relative to a full agonist like N/OFQ.
-
For Antagonists: Perform a Schild analysis by measuring the dose-response curves of N/OFQ in the presence of increasing concentrations of the antagonist. The pA2 value, a measure of antagonist potency, can then be calculated.
-
NOP Receptor Signaling Pathways
Activation of the NOP receptor by its endogenous ligand N/OFQ initiates a cascade of intracellular signaling events, primarily through the coupling to Gi/o proteins. SB-612111, as a competitive antagonist, blocks these downstream effects.
Conclusion
SB-612111 represents a cornerstone in the development of selective NOP receptor antagonists. The structure-activity relationships of its analogs highlight the critical importance of the benzocycloheptene core, the 4-(2,6-dichlorophenyl)piperidine moiety, and the stereochemistry for high-affinity binding. The experimental protocols detailed herein provide a robust framework for the in vitro characterization of novel NOP receptor ligands. A thorough understanding of the NOP receptor signaling pathways is essential for elucidating the mechanism of action of these compounds and for the rational design of future therapeutics targeting this important system. Further exploration of the SAR of SB-612111 analogs holds the promise of identifying new chemical entities with improved pharmacokinetic and pharmacodynamic properties for the treatment of a range of neurological and psychiatric disorders.
References
- 1. Interaction of cis-(6-benzhydrylpiperidin-3-yl)benzylamine analogues with monoamine transporters: structure-activity relationship study of structurally constrained 3,6-disubstituted piperidine analogues of (2,2-diphenylethyl)-[1-(4-fluorobenzyl)piperidin-4-ylmethyl]amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profile of rel-SB-612111 Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
rel-SB-612111 hydrochloride is a potent and selective non-peptide antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor, also known as the opioid receptor-like 1 (ORL-1) or NOP receptor. This document provides a comprehensive overview of the pharmacological properties of this compound, including its binding affinity, functional activity, and effects in various preclinical models. Detailed experimental protocols for key in vitro and in vivo assays are provided to facilitate further research and development.
Introduction
The N/OFQ-NOP receptor system is implicated in a wide range of physiological and pathological processes, including pain modulation, mood regulation, reward, and feeding behavior. Unlike classical opioid receptors, the NOP receptor does not bind traditional opioid ligands such as morphine. The development of selective NOP receptor antagonists like this compound has been instrumental in elucidating the functional role of this system and exploring its therapeutic potential. This compound has demonstrated efficacy in models of pain and depression, making it a valuable tool for neuroscience research and a potential lead compound for drug development.
Pharmacological Profile
Mechanism of Action
This compound acts as a competitive antagonist at the NOP receptor. By binding to the receptor, it blocks the intracellular signaling cascade initiated by the endogenous ligand N/OFQ. The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gαi/o proteins. Antagonism by this compound prevents the Gαi/o-mediated inhibition of adenylyl cyclase, leading to a disinhibition of cyclic adenosine (B11128) monophosphate (cAMP) production. It also blocks N/OFQ-mediated modulation of ion channels, such as the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.
Binding Affinity
This compound exhibits high affinity for the human NOP receptor with remarkable selectivity over classical opioid receptors.
| Receptor | Binding Affinity (Ki, nM) | Selectivity vs. NOP |
| NOP (ORL-1) | 0.33 | - |
| µ-opioid (MOP) | 57.6 | 174-fold |
| κ-opioid (KOP) | 160.5 | 486-fold |
| δ-opioid (DOP) | 2109 | 6391-fold |
Table 1: Binding affinities of this compound for human opioid receptors. Data compiled from multiple sources.[1][2][3][4]
In Vitro Functional Activity
Functional assays have confirmed the antagonist properties of this compound at the NOP receptor.
| Assay | Parameter | Value | Cell Line |
| GTPγS Binding | pKB | 9.70 | CHO(hNOP) |
| cAMP Accumulation | pKB | 8.63 | CHO(hNOP) |
| Isolated Tissues | pA2 | 8.20 - 8.50 | Mouse/Rat Vas Deferens, Guinea Pig Ileum |
Table 2: In vitro functional antagonist activity of this compound.[5]
In Vivo Pharmacology
Preclinical studies in animal models have demonstrated the in vivo efficacy of this compound in various paradigms.
| Model | Species | Effect | ED50 / Dose |
| Nociceptin-induced Hyperalgesia | Rat | Antagonism of hyperalgesia | 0.62 mg/kg (i.v.) |
| Carrageenan-induced Inflammatory Pain | Rat | Anti-hyperalgesic effect | 0.1 - 5 mg/kg (i.v.) |
| Morphine Tolerance | Animal Models | Potentiation of morphine's action | Not specified |
| Mouse Forced Swim Test | Mouse | Reduced immobility time (antidepressant-like) | 1 - 10 mg/kg (i.p.) |
| Mouse Tail Suspension Test | Mouse | Reduced immobility time (antidepressant-like) | 10 mg/kg (i.p.) |
| N/OFQ-induced Food Intake | Mouse | Prevention of orexigenic effect | 1 mg/kg (i.p.) |
Table 3: Summary of in vivo effects of this compound.[2][3][6][7]
Signaling Pathways and Experimental Workflows
NOP Receptor Signaling Pathway
Caption: NOP Receptor Signaling Pathway Antagonized by rel-SB-612111.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Detailed Experimental Protocols
In Vitro Assays
-
Objective: To determine the binding affinity (Ki) of this compound for the NOP receptor.
-
Materials:
-
Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human NOP receptor (CHO-hNOP).
-
Radioligand: [³H]N/OFQ.
-
Unlabeled N/OFQ (for determination of non-specific binding).
-
This compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add binding buffer, CHO-hNOP cell membranes, [³H]N/OFQ, and varying concentrations of this compound.
-
For total binding, omit the unlabeled compound. For non-specific binding, add a high concentration of unlabeled N/OFQ.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value (concentration of the compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
-
Objective: To assess the functional antagonist activity of this compound by measuring its effect on N/OFQ-stimulated G-protein activation.
-
Materials:
-
CHO-hNOP cell membranes.
-
[³⁵S]GTPγS.
-
GDP.
-
N/OFQ.
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
-
Procedure:
-
Pre-incubate CHO-hNOP cell membranes with GDP and varying concentrations of this compound.
-
Add a fixed concentration of N/OFQ to stimulate the receptor.
-
Initiate the binding reaction by adding [³⁵S]GTPγS.
-
Incubate at 30°C for a defined period (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration.
-
Quantify the amount of bound [³⁵S]GTPγS by scintillation counting.
-
Determine the ability of this compound to inhibit N/OFQ-stimulated [³⁵S]GTPγS binding and calculate the pKB.
-
-
Objective: To measure the antagonist effect of this compound on N/OFQ-mediated inhibition of adenylyl cyclase.
-
Materials:
-
Intact CHO-hNOP cells.
-
Forskolin (B1673556) (to stimulate adenylyl cyclase).
-
N/OFQ.
-
This compound.
-
Cell culture medium.
-
cAMP detection kit (e.g., ELISA or HTRF-based).
-
-
Procedure:
-
Pre-treat CHO-hNOP cells with varying concentrations of this compound.
-
Stimulate the cells with a mixture of forskolin and a fixed concentration of N/OFQ.
-
Incubate for a specified time to allow for changes in intracellular cAMP levels.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit.
-
Determine the ability of this compound to reverse the N/OFQ-induced inhibition of forskolin-stimulated cAMP accumulation and calculate the pKB.
-
In Vivo Assays
-
Objective: To evaluate the anti-hyperalgesic effect of this compound in a model of inflammatory pain.
-
Animals: Male Sprague-Dawley rats.
-
Materials:
-
Carrageenan solution (e.g., 1% in saline).
-
This compound.
-
Vehicle for drug administration.
-
Apparatus for measuring thermal or mechanical sensitivity (e.g., plantar test or von Frey filaments).
-
-
Procedure:
-
Measure baseline paw withdrawal latency or threshold in response to a thermal or mechanical stimulus.
-
Induce inflammation by injecting carrageenan into the plantar surface of one hind paw.
-
At a predetermined time after carrageenan injection (e.g., 2-3 hours), when hyperalgesia has developed, administer this compound or vehicle (e.g., intravenously).
-
Measure paw withdrawal latency or threshold at various time points after drug administration.
-
Assess the ability of this compound to reverse the carrageenan-induced decrease in paw withdrawal latency or threshold.
-
-
Objective: To assess the antidepressant-like activity of this compound.
-
Animals: Male mice (e.g., C57BL/6).
-
Materials:
-
This compound.
-
Vehicle for drug administration.
-
A transparent cylindrical container filled with water.
-
-
Procedure:
-
Administer this compound or vehicle (e.g., intraperitoneally) at a specified time before the test (e.g., 30 minutes).
-
Place each mouse individually into the cylinder of water for a 6-minute session.
-
Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors.
-
Compare the immobility time between the drug-treated and vehicle-treated groups. A significant reduction in immobility time is indicative of an antidepressant-like effect.
-
Conclusion
This compound is a highly potent and selective NOP receptor antagonist that has been extensively characterized in a range of preclinical models. Its ability to modulate pain and depressive-like behaviors highlights the therapeutic potential of targeting the N/OFQ-NOP receptor system. The detailed pharmacological profile and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further understand the role of the NOP receptor in health and disease and to develop novel therapeutics targeting this system.
References
- 1. dokumen.pub [dokumen.pub]
- 2. Activation of G-proteins by morphine and codeine congeners: insights to the relevance of O- and N-demethylated metabolites at mu- and delta-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Endogenous opioid system dysregulation in depression: implications for new therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of chronic nociceptin/orphanin FQ exposure on cAMP accumulation and receptor density in Chinese hamster ovary cells expressing human nociceptin/orphanin FQ receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Buprenorphine reduces methamphetamine intake and drug seeking behavior via activating nociceptin/orphanin FQ peptide receptor in rats [frontiersin.org]
- 6. Synthesis and Evaluation of Radioligands for Imaging Brain Nociceptin/Orphanin FQ Peptide (NOP) Receptors with Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The NOP Receptor Antagonist rel-SB-612111 Hydrochloride: A Technical Guide to its Effects on cAMP Accumulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
rel-SB-612111 hydrochloride is a potent and selective non-peptide antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor, also known as the NOP receptor.[1][2] The NOP receptor is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand N/OFQ, modulates various physiological processes including pain, anxiety, and reward.[3] A primary signaling pathway engaged by the NOP receptor involves the inhibition of adenylyl cyclase, leading to a decrease in the intracellular second messenger cyclic adenosine (B11128) monophosphate (cAMP).[1][4] This technical guide provides an in-depth overview of the effects of rel-SB-612111 on cAMP accumulation, including quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental workflows.
NOP Receptor Signaling and the Role of cAMP
The NOP receptor primarily couples to inhibitory G proteins of the Gαi/o family.[4] Upon binding of an agonist such as N/OFQ, the Gαi/o subunit dissociates and inhibits the activity of adenylyl cyclase. This enzyme is responsible for the conversion of adenosine triphosphate (ATP) to cAMP. Consequently, activation of the NOP receptor leads to a reduction in intracellular cAMP levels.[1][4] cAMP is a crucial second messenger that activates Protein Kinase A (PKA), which in turn phosphorylates numerous downstream targets, regulating a wide array of cellular functions.[5] By antagonizing the NOP receptor, rel-SB-612111 blocks the inhibitory action of N/OFQ on adenylyl cyclase, thereby preventing the agonist-induced decrease in cAMP accumulation.[2]
Quantitative Analysis of rel-SB-612111 Effects on cAMP Accumulation
The antagonist activity of rel-SB-612111 at the NOP receptor has been quantified in vitro by measuring its ability to reverse the N/OFQ-induced inhibition of cAMP accumulation. The key parameter derived from these experiments is the pKB value, which represents the negative logarithm of the equilibrium dissociation constant (KB) of the antagonist. A higher pKB value indicates a greater affinity of the antagonist for the receptor.
| Compound | Cell Line | Assay Type | Agonist | pKB | Reference |
| rel-SB-612111 | CHO(hNOP) | cAMP Accumulation | N/OFQ | 8.63 | [Spagnolo et al., 2007][2] |
| (+/-)J-113397 (Reference Antagonist) | CHO(hNOP) | cAMP Accumulation | N/OFQ | 7.95 | [Spagnolo et al., 2007][2] |
Table 1: Antagonist Potency of rel-SB-612111 in cAMP Accumulation Assays.
Experimental Protocol: Competitive cAMP Accumulation Assay
The following is a detailed methodology for a competitive cAMP accumulation assay to determine the potency of a NOP receptor antagonist like rel-SB-612111. This protocol is based on the principles described in the literature for assays performed in Chinese Hamster Ovary (CHO) cells stably expressing the human NOP receptor (CHO-hNOP).[2]
1. Cell Culture and Plating:
-
Culture CHO-hNOP cells in appropriate media (e.g., DMEM/F12) supplemented with 10% fetal bovine serum, antibiotics, and a selection agent (e.g., G418) to maintain receptor expression.
-
The day before the assay, harvest the cells and seed them into 384-well white opaque microplates at a density optimized for a robust cAMP response (e.g., 5,000-10,000 cells/well).
-
Incubate the plates overnight at 37°C in a humidified 5% CO2 atmosphere.
2. Assay Procedure:
-
On the day of the assay, aspirate the culture medium from the wells.
-
Wash the cell monolayer once with a pre-warmed stimulation buffer (e.g., HBSS containing 5 mM HEPES and 0.1% BSA).
-
Add 10 µL of stimulation buffer containing a phosphodiesterase inhibitor, such as 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), to each well to prevent the degradation of cAMP. Incubate for 20-30 minutes at 37°C.
-
Prepare serial dilutions of the antagonist (rel-SB-612111) in stimulation buffer. Add 5 µL of the antagonist dilutions to the appropriate wells. For control wells (agonist only), add 5 µL of buffer.
-
Incubate for 15-20 minutes at 37°C to allow the antagonist to bind to the receptors.
-
Prepare a solution of the agonist (N/OFQ) at a concentration that gives a submaximal inhibition of cAMP production (e.g., EC80) and a solution of forskolin (B1673556) (an adenylyl cyclase activator, e.g., 1-10 µM). Add 5 µL of the N/OFQ/forskolin solution to the antagonist-treated wells. For basal control wells, add buffer. For forskolin-stimulated control wells, add forskolin solution without N/OFQ.
-
Incubate the plate for 30 minutes at 37°C.
3. cAMP Detection:
-
Terminate the reaction and measure the intracellular cAMP concentration using a commercially available detection kit, such as a LANCE Ultra cAMP TR-FRET kit.
-
Following the kit's instructions, add the lysis buffer and detection reagents (e.g., Eu-cAMP tracer and ULight-anti-cAMP antibody) to each well.
-
Incubate the plate at room temperature for at least 1 hour to allow for the competitive binding reaction to reach equilibrium.
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm and 615 nm.
4. Data Analysis:
-
Calculate the ratio of the 665 nm to 615 nm fluorescence signals.
-
Convert the fluorescence ratios to cAMP concentrations using a standard curve generated with known cAMP concentrations.
-
Plot the cAMP concentration against the logarithm of the antagonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 of the antagonist.
-
Calculate the pA2 or pKB value using the Schild equation to quantify the antagonist potency.
Conclusion
This compound acts as a competitive antagonist at the NOP receptor, effectively blocking the N/OFQ-mediated inhibition of adenylyl cyclase and the subsequent decrease in intracellular cAMP levels. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the pharmacology of NOP receptor antagonists and their impact on this critical signaling pathway. The high potency of rel-SB-612111, as demonstrated in cAMP accumulation assays, underscores its value as a research tool and its potential as a therapeutic agent.
References
- 1. Pharmacological characterization of the nociceptin/orphanin FQ receptor antagonist SB-612111 [(-)-cis-1-methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol]: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of the nociceptin/orphanin FQ receptor antagonist SB-612111 [(-)-cis-1-methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol]: in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. The Nociceptin/Orphanin FQ peptide receptor antagonist, SB-612111, improves cerebral blood flow in a rat model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioline.ru [bioline.ru]
rel-SB-612111 Hydrochloride: A Comprehensive Technical Guide for its Application as a Chemical Probe for the Nociceptin/Orphanin FQ (NOP) Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of rel-SB-612111 hydrochloride, a potent and selective antagonist for the Nociceptin/Orphanin FQ (NOP) receptor, also known as the opioid receptor-like 1 (ORL-1) receptor. This document consolidates key pharmacological data, detailed experimental protocols, and visual representations of signaling pathways and experimental workflows to facilitate its use as a chemical probe in NOP receptor research.
Core Concepts: The NOP Receptor and the Role of rel-SB-612111
The NOP receptor is the fourth member of the opioid receptor family and is implicated in a wide array of physiological and pathological processes, including pain modulation, anxiety, depression, and substance abuse.[1] Unlike classical opioid receptors, the NOP receptor does not bind traditional opioid ligands with high affinity. Its endogenous ligand is the heptadecapeptide nociceptin/orphanin FQ (N/OFQ). The development of selective antagonists like rel-SB-612111 is crucial for elucidating the specific functions of the NOP receptor system.
rel-SB-612111, with the chemical name (-)-cis-1-methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol hydrochloride, has emerged as a valuable pharmacological tool due to its high binding affinity and selectivity for the NOP receptor over mu (µ), delta (δ), and kappa (κ) opioid receptors.[2][3]
Quantitative Pharmacological Data
The following tables summarize the binding affinity and functional antagonist potency of rel-SB-612111 at the human NOP receptor and its selectivity over classical opioid receptors.
Table 1: Receptor Binding Affinity of rel-SB-612111
| Receptor | Ligand | Ki (nM) | Cell Line | Reference |
| NOP | rel-SB-612111 | 0.33 | CHO (hNOP) | [4][5] |
| Mu (µ) | rel-SB-612111 | 57.6 | CHO (hMOP) | [6] |
| Delta (δ) | rel-SB-612111 | 2109 | CHO (hDOP) | [6] |
| Kappa (κ) | rel-SB-612111 | 160.5 | CHO (hKOP) | [6] |
Ki (inhibition constant) is a measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity.
Table 2: Selectivity Profile of rel-SB-612111
| Receptor Comparison | Selectivity Fold |
| NOP vs. Mu (µ) | ~174-fold |
| NOP vs. Delta (δ) | ~6391-fold |
| NOP vs. Kappa (κ) | ~486-fold |
Selectivity is calculated as the ratio of Ki values (Ki for other receptor / Ki for NOP receptor).
Table 3: Functional Antagonist Potency of rel-SB-612111
| Assay | Parameter | Value | Cell Line/Preparation | Reference |
| GTPγ[35S] Binding | pKB | 9.70 | CHO (hNOP) cell membranes | [2] |
| cAMP Accumulation | pKB | 8.63 | CHO (hNOP) cells | [2] |
| Isolated Tissues (various) | pA2 | 8.20 - 8.50 | Mouse, Rat, Guinea Pig | [2] |
pKB is the negative logarithm of the antagonist equilibrium dissociation constant, indicating potency. pA2 is a measure of the potency of a competitive antagonist.
Experimental Protocols
Detailed methodologies for key in vitro and in vivo experiments are provided below to guide researchers in the effective use of rel-SB-612111.
In Vitro Assays
1. Radioligand Binding Assay (Competitive)
This assay determines the binding affinity (Ki) of rel-SB-612111 for the NOP receptor by measuring its ability to displace a radiolabeled ligand.
-
Materials:
-
Cell membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human NOP receptor (CHO-hNOP).
-
Radioligand: [3H]N/OFQ.
-
This compound.
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, 0.9% NaCl.
-
Unlabeled N/OFQ for determining non-specific binding.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail.
-
96-well plates.
-
-
Procedure:
-
Prepare serial dilutions of rel-SB-612111.
-
In a 96-well plate, add in the following order:
-
Binding buffer.
-
CHO-hNOP cell membranes (typically 10-20 µg protein per well).
-
Varying concentrations of rel-SB-612111 or vehicle.
-
[3H]N/OFQ at a concentration close to its Kd.
-
For non-specific binding wells, add a high concentration of unlabeled N/OFQ.
-
-
Incubate the plate at 25°C for 60-90 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
2. GTPγ[35S] Binding Assay
This functional assay measures the ability of rel-SB-612111 to antagonize N/OFQ-stimulated G-protein activation.
-
Materials:
-
CHO-hNOP cell membranes.
-
[35S]GTPγS.
-
N/OFQ.
-
This compound.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
GDP (Guanosine diphosphate).
-
Unlabeled GTPγS for determining non-specific binding.
-
-
Procedure:
-
Pre-incubate CHO-hNOP membranes with varying concentrations of rel-SB-612111 for 15-30 minutes at 30°C in the assay buffer containing GDP.
-
Add a fixed concentration of N/OFQ (typically its EC80) to stimulate the receptor.
-
Initiate the binding reaction by adding [35S]GTPγS.
-
Incubate for 60 minutes at 30°C.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Quantify the bound [35S]GTPγS using a scintillation counter.
-
Determine the antagonist potency (pKB) from the concentration-response curves.
-
3. cAMP Accumulation Assay
This assay assesses the ability of rel-SB-612111 to block the N/OFQ-mediated inhibition of adenylyl cyclase.
-
Materials:
-
Whole CHO-hNOP cells.
-
Forskolin (B1673556) (to stimulate adenylyl cyclase).
-
N/OFQ.
-
This compound.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Procedure:
-
Seed CHO-hNOP cells in 96-well plates and allow them to adhere.
-
Pre-treat the cells with varying concentrations of rel-SB-612111 in the presence of a phosphodiesterase inhibitor for 15-30 minutes.
-
Stimulate the cells with a mixture of forskolin and a fixed concentration of N/OFQ (EC80).
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Calculate the antagonist potency (pKB) from the inhibition of the N/OFQ effect.
-
In Vivo Assays
1. Nociceptin-Induced Hyperalgesia Model (Rat)
This model assesses the ability of rel-SB-612111 to block the hyperalgesic effects of centrally administered N/OFQ.
-
Animals: Male Wistar rats.
-
Procedure:
-
Administer rel-SB-612111 (e.g., 0.62 mg/kg, i.v.) or vehicle.
-
After a pre-treatment period (e.g., 15 minutes), administer N/OFQ intracerebroventricularly (i.c.v.).
-
Measure the nociceptive threshold at different time points using a thermal stimulus (e.g., hot plate or radiant heat tail-flick test).
-
An antagonism of the N/OFQ-induced decrease in nociceptive threshold indicates the efficacy of rel-SB-612111.
-
2. Carrageenan-Induced Inflammatory Pain Model (Rat)
This model evaluates the effect of rel-SB-612111 on inflammatory pain.
-
Animals: Male Wistar rats.
-
Procedure:
-
Induce inflammation by injecting carrageenan into the paw.
-
Administer rel-SB-612111 (e.g., 0.62 mg/kg, i.v.) or vehicle.
-
Measure paw withdrawal latency to a thermal stimulus at various time points after drug administration.
-
An increase in paw withdrawal latency compared to vehicle-treated animals suggests an anti-hyperalgesic effect.[4]
-
Visualizations
The following diagrams illustrate key concepts related to rel-SB-612111 and the NOP receptor.
Caption: NOP Receptor Signaling Pathway.
Caption: Experimental Workflow for SB-612111.
Caption: Selectivity Profile of rel-SB-612111.
Conclusion
This compound is a highly potent and selective antagonist of the NOP receptor, making it an indispensable tool for investigating the receptor's role in health and disease. Its favorable selectivity profile minimizes off-target effects at other opioid receptors, ensuring that observed pharmacological responses can be confidently attributed to the modulation of the NOP receptor system. The data and protocols presented in this guide are intended to support the scientific community in the rigorous and effective use of this valuable chemical probe.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. Synthesis and Evaluation of Radioligands for Imaging Brain Nociceptin/Orphanin FQ Peptide (NOP) Receptors with Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Nociceptin/Orphanin FQ peptide receptor antagonist, SB-612111, improves cerebral blood flow in a rat model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Preclinical Profile of rel-SB-612111 Hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical pharmacology of rel-SB-612111 hydrochloride, a potent and selective antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor. The data presented herein summarizes its binding affinity, in vitro functional activity, and in vivo efficacy across a range of preclinical models, highlighting its potential therapeutic applications.
Core Pharmacological Attributes
This compound is characterized as a high-affinity, selective, and competitive antagonist of the NOP receptor. Its pharmacological activity has been demonstrated in a variety of in vitro and in vivo assays, establishing its profile as a valuable research tool and a potential therapeutic agent for conditions involving the N/OFQ system, such as mood disorders and traumatic brain injury.
Table 1: In Vitro Receptor Binding and Functional Antagonism
| Assay Type | Preparation | Species | Parameter | Value | Reference |
| Receptor Binding | CHO(hNOP) cell membranes | Human | K_i | 0.33 nM | [1] |
| Receptor Binding Selectivity | Selectivity vs. μ-opioid | 174-fold | [1] | ||
| Selectivity vs. δ-opioid | 6391-fold | [1] | |||
| Selectivity vs. κ-opioid | 486-fold | [1] | |||
| GTPγ[³⁵S] Binding | CHO(hNOP) cell membranes | Human | pK_B | 9.70 | [2] |
| cAMP Accumulation | CHO(hNOP) cells | Human | pK_B | 8.63 | [2] |
| Functional Antagonism | Mouse vas deferens | Mouse | pA₂ | 8.20 - 8.50 | [2] |
| Rat vas deferens | Rat | pA₂ | 8.20 - 8.50 | [2] | |
| Guinea pig ileum | Guinea pig | pA₂ | 8.20 - 8.50 | [2] | |
| Neurotransmitter Release | Mouse cerebral cortex synaptosomes | Mouse | pA₂ | 8.20 - 8.50 | [2] |
Table 2: In Vivo Efficacy in Preclinical Models
| Model | Species | Route of Administration | Dose Range | Observed Effect | Reference |
| N/OFQ-induced Pronociception (Tail Withdrawal) | Mouse | i.p. | up to 3 mg/kg | Prevented pronociceptive action of i.c.v. N/OFQ.[3][4] | [3][4] |
| N/OFQ-induced Antinociception (Tail Withdrawal) | Mouse | i.p. | up to 3 mg/kg | Prevented antinociceptive action of i.t. N/OFQ.[3][4] | [3][4] |
| N/OFQ-induced Food Intake | Mouse | i.p. | 1 mg/kg | Fully prevented the orexigenic effect of i.c.v. N/OFQ.[3][4] | [3][4] |
| Forced Swimming Test | Mouse | i.p. | 1 - 10 mg/kg | Reduced immobility time, suggesting an antidepressant-like effect.[3][5] | [3][5] |
| Tail Suspension Test | Mouse | i.p. | 1 - 10 mg/kg | Reduced immobility time.[3] | [3] |
| Traumatic Brain Injury (CCI Model) | Rat | Topical | 10 µM, 100 µM | Improved cerebral blood flow in the ipsilateral cortex.[6][7] | [6][7] |
| Nociceptin-induced Thermal Hyperalgesia | Rat | i.v. | ED₅₀ = 0.62 mg/kg | Antagonized nociceptin-induced hyperalgesia in a carrageenan inflammatory pain model.[1] | [1] |
| Antimorphine Action of Nociceptin | Not Specified | Not Specified | ED₅₀ = 0.69 mg/kg | Antagonized the antimorphine action of nociceptin.[1] | [1] |
Experimental Methodologies
In Vitro Assays
Receptor Binding Assays:
-
Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human NOP receptor (CHO(hNOP)) were used.
-
Radioligand: [³H]N/OFQ was used as the radiolabeled ligand.
-
Procedure: SB-612111 was incubated at various concentrations with the cell membranes and the radioligand. The amount of bound radioactivity was measured to determine the displacement of [³H]N/OFQ by the compound.
-
Analysis: The inhibition constant (K_i) was calculated from the concentration-dependent displacement curve.
GTPγ[³⁵S] Binding Assays:
-
Preparation: CHO(hNOP) cell membranes.
-
Procedure: The assay measures the functional consequence of receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, GTPγ[³⁵S], to G-proteins. The ability of SB-612111 to antagonize the N/OFQ-stimulated GTPγ[³⁵S] binding was assessed.
-
Analysis: The antagonist dissociation constant (pK_B) was determined.
cAMP Accumulation Assays:
-
Preparation: Intact CHO(hNOP) cells.
-
Procedure: NOP receptor activation by N/OFQ inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. The assay measured the ability of SB-612111 to reverse the N/OFQ-mediated inhibition of forskolin-stimulated cAMP accumulation.
-
Analysis: The antagonist dissociation constant (pK_B) was calculated.
In Vivo Models
Mouse Tail Withdrawal Assay:
-
Animals: Male Swiss mice.
-
Procedure: The distal part of the mouse's tail was immersed in a water bath at a constant temperature, and the latency to tail withdrawal was measured. To assess the antagonism of N/OFQ effects, SB-612111 was administered intraperitoneally (i.p.) prior to intracerebroventricular (i.c.v.) or intrathecal (i.t.) injection of N/OFQ.
-
Endpoint: Measurement of tail withdrawal latency.
Food Intake Assay:
-
Animals: Sated and food-deprived mice.
-
Procedure: For sated mice, SB-612111 was administered i.p. before i.c.v. injection of N/OFQ. For food-deprived mice, SB-612111 was administered i.p., and food intake was measured at various time points.
-
Endpoint: Grams of food consumed per kilogram of body weight.
Forced Swimming Test:
-
Animals: Male mice.
-
Procedure: Mice were placed in a cylinder filled with water from which they could not escape. The duration of immobility was recorded as a measure of depressive-like behavior. SB-612111 was administered prior to the test.
-
Endpoint: Immobility time.
Controlled Cortical Impact (CCI) Model of Traumatic Brain Injury:
-
Animals: Male Wistar rats.
-
Procedure: A craniotomy was performed, and a controlled cortical impact was delivered to the exposed cortex to induce a traumatic brain injury. SB-612111 was applied topically to the exposed cortex.
-
Endpoint: Cerebral blood flow was measured using laser speckle contrast imaging.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of SB-612111 and a typical experimental workflow for its in vivo evaluation.
Caption: Mechanism of action of SB-612111 at the NOP receptor.
Caption: Generalized workflow for in vivo behavioral studies.
References
- 1. SB-612111 hydrochloride | NOP receptor antagonist | Probechem Biochemicals [probechem.com]
- 2. Pharmacological characterization of the nociceptin/orphanin FQ receptor antagonist SB-612111 [(-)-cis-1-methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol]: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of the nociceptin/orphanin FQ receptor antagonist SB-612111 [(-)-cis-1-methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol]: in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. researchgate.net [researchgate.net]
- 6. The Nociceptin/Orphanin FQ peptide receptor antagonist, SB-612111, improves cerebral blood flow in a rat model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The Nociceptin/Orphanin FQ peptide receptor antagonist, SB-612111, improves cerebral blood flow in a rat model of traumatic brain injury [frontiersin.org]
Methodological & Application
Application Notes and Protocols for rel-SB-612111 Hydrochloride In Vivo Experimental Design
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the in vivo experimental design and application of rel-SB-612111 hydrochloride, a potent and selective non-peptide antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor.[1][2][3][4] It is crucial to note that while the user query specifies "rel-SB-612111," the majority of published literature refers to the specific enantiomer, SB-612111 [(-)-cis-1-methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol].[2][4] The "rel-" prefix typically indicates a racemic mixture, which may have different pharmacokinetic and pharmacodynamic properties compared to the single enantiomer. Researchers should carefully consider this distinction when designing and interpreting their experiments. This document outlines the mechanism of action, provides detailed protocols for key in vivo experiments, summarizes quantitative data, and includes visualizations to aid in experimental planning.
Mechanism of Action
This compound acts as a competitive antagonist at the NOP receptor (also known as the opiate receptor-like orphan receptor, ORL-1).[1][4] The N/OFQ-NOP receptor system is involved in a wide range of physiological processes, including pain modulation, mood regulation, and cardiovascular function.[2][5] By blocking the binding of the endogenous ligand N/OFQ, rel-SB-612111 can modulate these downstream signaling pathways. It displays high selectivity for the NOP receptor over classical opioid receptors (mu, delta, and kappa).[1]
NOP Receptor Signaling Pathway
Caption: NOP receptor signaling pathway and the antagonistic action of rel-SB-612111.
In Vivo Applications and Experimental Designs
This compound has been investigated in various in vivo models, primarily focusing on its effects on the central nervous system and pain.
Neuroscience: Antidepressant-like Effects
Studies have shown that SB-612111 exhibits antidepressant-like effects in rodent models of depression.[2][6]
Experimental Workflow: Forced Swim Test
Caption: Workflow for the mouse forced swim test to assess antidepressant-like effects.
Pain Research
SB-612111 has been shown to antagonize the actions of N/OFQ in pain models without having intrinsic analgesic or hyperalgesic effects.[1][2]
Metabolic Studies: Food Intake
The role of the N/OFQ system in appetite regulation has been explored. SB-612111 can prevent the orexigenic (appetite-stimulating) effect of centrally administered N/OFQ.[2]
Traumatic Brain Injury (TBI)
Recent studies have demonstrated that SB-612111 can improve cerebral blood flow in a rat model of TBI.[5][7][8][9][10]
Quantitative Data Summary
The following tables summarize key quantitative data from in vivo studies with SB-612111. Doses are typically reported for the active enantiomer. Researchers using the racemic mixture (rel-SB-612111) may need to adjust dosages accordingly.
Table 1: In Vivo Efficacy of SB-612111 in Various Models
| Research Area | Animal Model | Administration Route | Effective Dose Range | Effect | Reference |
| Pain | Rat | i.v. | ED50 = 0.62 mg/kg | Antagonized nociceptin-induced thermal hyperalgesia | [1] |
| Pain | Rat | - | ED50 = 0.69 mg/kg | Antagonized the antimorphine action of nociceptin | [1] |
| Food Intake | Sated Mice | i.p. | 1 mg/kg | Prevented N/OFQ-induced orexigenic effect | [2] |
| Food Intake | 17-h Food-Deprived Mice | i.p. | 1 and 10 mg/kg | No significant reduction in food intake | [2] |
| Depression | Mice | i.p. | 1 - 10 mg/kg | Reduced immobility time in forced swimming and tail suspension tests | [2] |
| Traumatic Brain Injury | Rat | Topical | 10 µM and 100 µM | Improved cerebral blood flow post-TBI | [5][7][9][10] |
Detailed Experimental Protocols
Protocol for Assessing Antidepressant-Like Effects: Mouse Forced Swim Test
Objective: To evaluate the antidepressant-like properties of this compound by measuring the duration of immobility in mice forced to swim in an inescapable cylinder.
Materials:
-
This compound
-
Vehicle (e.g., saline, 0.5% methylcellulose)
-
Male mice (e.g., C57BL/6)
-
Glass or plastic cylinders (e.g., 25 cm high, 10 cm in diameter)
-
Water at 23-25°C
-
Video recording equipment
-
Stopwatch
Procedure:
-
Acclimatization: Acclimatize mice to the experimental room for at least 1 hour before testing.
-
Drug Preparation: Dissolve or suspend this compound in the chosen vehicle to the desired concentrations (e.g., 1, 3, 10 mg/kg).
-
Administration: Administer the vehicle or this compound via intraperitoneal (i.p.) injection at a volume of 10 mL/kg.
-
Pre-treatment Time: Allow for a 30-60 minute pre-treatment period.
-
Forced Swim Test:
-
Fill the cylinders with water to a depth of 15 cm.
-
Gently place each mouse into a cylinder.
-
The total duration of the test is 6 minutes.
-
Record the session for later analysis.
-
-
Data Analysis:
-
Score the last 4 minutes of the 6-minute session.
-
Immobility is defined as the cessation of struggling and remaining floating motionless, making only those movements necessary to keep its head above water.
-
Compare the duration of immobility between the vehicle-treated and drug-treated groups using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test).
-
Protocol for Assessing Effects on Food Intake
Objective: To determine the effect of this compound on food intake in sated or food-deprived mice.
Materials:
-
This compound
-
Vehicle
-
Male mice individually housed
-
Standard chow diet
-
Balances for weighing animals and food
Procedure (for sated mice):
-
Acclimatization: Individually house mice and allow them to acclimate for several days with ad libitum access to food and water.
-
Drug Administration: At the beginning of the dark cycle (when mice are most active), administer vehicle or this compound (e.g., 1 mg/kg, i.p.).
-
Food Presentation: Immediately after injection, provide a pre-weighed amount of food.
-
Measurement: Measure cumulative food intake at various time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.
-
Data Analysis: Compare food intake between treatment groups.
Procedure (for food-deprived mice):
-
Acclimatization: As above.
-
Food Deprivation: Remove food from the cages for a set period (e.g., 17 hours) before the test.[2]
-
Drug Administration: Administer vehicle or this compound (e.g., 1, 10 mg/kg, i.p.).
-
Food Re-introduction: Return a pre-weighed amount of food to the cages.
-
Measurement and Analysis: As described for sated mice.
Safety and Handling
Researchers should consult the Safety Data Sheet (SDS) for this compound before use. Standard laboratory personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling the compound.
Conclusion
This compound is a valuable pharmacological tool for investigating the in vivo roles of the N/OFQ-NOP receptor system. The provided protocols and data serve as a starting point for researchers. It is essential to conduct pilot studies to determine the optimal dose, timing, and route of administration for specific experimental models and research questions. The distinction between the racemic mixture and the specific enantiomer should be carefully considered in experimental design and data interpretation.
References
- 1. SB-612111 hydrochloride | NOP receptor antagonist | Probechem Biochemicals [probechem.com]
- 2. Pharmacological characterization of the nociceptin/orphanin FQ receptor antagonist SB-612111 [(-)-cis-1-methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol]: in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological characterization of the nociceptin/orphanin FQ receptor antagonist SB-612111 [(-)-cis-1-methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol]: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The Nociceptin/Orphanin FQ peptide receptor antagonist, SB-612111, improves cerebral blood flow in a rat model of traumatic brain injury [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. The Nociceptin/Orphanin FQ peptide receptor antagonist, SB-612111, improves cerebral blood flow in a rat model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Nociceptin/Orphanin FQ peptide receptor antagonist, SB-612111, improves cerebral blood flow in a rat model of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for rel-SB-612111 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed information on the solubility of rel-SB-612111 hydrochloride in Dimethyl Sulfoxide (DMSO) and ethanol. It includes experimental protocols for solubility determination and stock solution preparation, alongside a summary of its mechanism of action through the Nociceptin/Orphanin FQ (N/OFQ) receptor signaling pathway.
Physicochemical Properties and Solubility
This compound is a potent and selective antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, also known as the opiate receptor-like orphan receptor (ORL-1).[1][2][3] Its solubility in common laboratory solvents is a critical factor for in vitro and in vivo experimental design.
Solubility Data Summary
The following table summarizes the reported solubility of this compound in DMSO and ethanol.
| Solvent | Concentration (mM) | Concentration (mg/mL) | Notes |
| DMSO | 100 | 45.49 | [4] |
| 34.34 | 15.62 | Requires sonication and heating to 60°C to aid dissolution.[5] The hygroscopic nature of DMSO can affect solubility; use freshly opened solvent.[5] | |
| 10 | 4.55 | [2] | |
| Ethanol | 50 | 22.74 | [4] |
Molecular Weight of this compound: 454.86 g/mol [4]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Calibrated analytical balance
-
Microcentrifuge tubes or vials
-
Pipettors and sterile tips
-
Vortex mixer
-
Water bath or heat block set to 60°C
-
Sonicator
Procedure:
-
Weighing the Compound: Accurately weigh out 4.55 mg of this compound and place it into a sterile microcentrifuge tube.
-
Adding Solvent: Add 1 mL of high-purity DMSO to the tube.
-
Dissolution: a. Vortex the solution vigorously for 1-2 minutes. b. If the compound is not fully dissolved, place the tube in a 60°C water bath or heat block for 5-10 minutes.[5] c. Following heating, sonicate the solution for 10-15 minutes.[5] d. Visually inspect the solution to ensure no solid particles remain.
-
Storage: Once fully dissolved, the stock solution can be aliquoted and stored at -20°C for short-term storage or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Protocol 2: General Method for Determining Saturation Solubility
This protocol outlines a general workflow for experimentally determining the saturation solubility of this compound in a specific solvent at a controlled temperature.
Objective: To determine the maximum concentration of this compound that can be dissolved in a solvent at equilibrium.
Materials:
-
This compound powder
-
Selected solvent (e.g., DMSO, ethanol)
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes for standard preparation
Procedure:
-
Preparation of a Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed vial. Ensure a visible amount of undissolved solid remains.
-
Equilibration: Place the vial in a shaker set to a constant temperature (e.g., 25°C) and agitate for 24-48 hours to ensure the solution reaches equilibrium.
-
Separation of Undissolved Solid: Allow the vial to stand at the experimental temperature to let the excess solid settle. Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining microparticles.[6]
-
Quantification: a. Prepare a series of standard solutions of this compound with known concentrations in the same solvent. b. Analyze the filtered supernatant and the standard solutions using a calibrated HPLC-UV or UV-Vis spectrophotometer. c. Generate a standard curve by plotting the analytical signal (e.g., peak area from HPLC or absorbance from UV-Vis) against the concentration of the standard solutions.
-
Data Analysis: Determine the concentration of this compound in the filtered supernatant by using the standard curve. This concentration represents the saturation solubility at the specified temperature.
Mechanism of Action and Signaling Pathway
rel-SB-612111 is a selective antagonist of the NOP receptor, a G protein-coupled receptor (GPCR).[1][7] The endogenous ligand for this receptor is the neuropeptide Nociceptin/Orphanin FQ (N/OFQ).[7] The binding of N/OFQ to the NOP receptor activates inhibitory G proteins (Gαi/o), leading to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels.[7] Activation of the NOP receptor can also initiate Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[7] As an antagonist, rel-SB-612111 binds to the NOP receptor and blocks the actions of N/OFQ, thereby preventing the downstream signaling events.[3]
Caption: NOP receptor signaling pathway and the antagonistic action of this compound.
Experimental Workflow Visualization
The following diagram illustrates the key steps in the experimental determination of saturation solubility.
Caption: Experimental workflow for determining the saturation solubility of a compound.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. SB-612111 hydrochloride | NOP receptor antagonist | Probechem Biochemicals [probechem.com]
- 3. Pharmacological characterization of the nociceptin/orphanin FQ receptor antagonist SB-612111 [(-)-cis-1-methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol]: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SB 612111 hydrochloride | NOP Receptors | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Nociceptin receptor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for rel-SB-612111 Hydrochloride in Traumatic Brain Injury Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Traumatic Brain Injury (TBI) is a significant cause of death and long-term disability, with a complex pathophysiology that includes primary mechanical damage and a cascade of secondary injuries.[1][2] These secondary insults, such as excitotoxicity, neuroinflammation, and metabolic disruption, present therapeutic targets for neuroprotective strategies.[2][3] While many pharmacological agents have been investigated, no neuroprotective treatment has been entirely successful in clinical trials to date.[2]
Mechanism of Action
Following a traumatic brain injury, the N/OFQ-NOP receptor system is upregulated, contributing to secondary injury cascades.[4][6][7] Increased levels of N/OFQ in the cerebrospinal fluid have been correlated with decreased cerebral blood flow (CBF) in the ipsilateral side of the brain after TBI.[1][4] The activation of the NOP receptor by N/OFQ is implicated in vasoconstriction and may exacerbate hypoxic conditions in the injured brain tissue.[4]
rel-SB-612111 hydrochloride acts as a potent and selective antagonist of the NOP receptor.[1][4] By blocking the binding of N/OFQ to the NOP receptor, this compound is hypothesized to mitigate TBI-induced deficits through several mechanisms:
-
Improvement of Cerebral Blood Flow: By antagonizing the vasoconstrictive effects of N/OFQ, rel-SB-612111 has been shown to dose-dependently improve cerebral blood flow in the injured hemisphere.[1][4][8]
-
Reduction of Hypoxia: A single dose of SB-612111 administered shortly after a mild blast TBI has been shown to prevent the development of hypoxia in rat brains.[4][5]
-
Modulation of Downstream Signaling: TBI can activate signaling pathways such as the Mitogen-activated protein kinases (MAPKs), including ERK, which are involved in N/OFQ-induced actions.[4] The N/OFQ-NOP system activation also appears to be linked to the activation of cofilin, a protein involved in actin dynamics and cellular stress responses.[4][6][9] By blocking the NOP receptor, rel-SB-612111 may modulate these downstream signaling cascades.[4]
The proposed signaling pathway for the involvement of the N/OFQ-NOP receptor system in TBI and the therapeutic intervention with this compound is depicted below.
Caption: N/OFQ-NOP signaling pathway in TBI and SB-612111 action.
Data Presentation
The following tables summarize the quantitative data from preclinical studies investigating the effects of this compound in animal models of TBI.
Table 1: Effect of rel-SB-612111 on Cerebral Blood Flow (CBF) Following TBI
| Treatment Group | Concentration (Topical) | Ipsilateral CBF Change | Contralateral CBF Change | Reference |
| Vehicle | N/A | Significantly impaired | No significant change | [1][4] |
| rel-SB-612111 | 1 µM | No significant improvement | No significant change | [1][4] |
| rel-SB-612111 | 10 µM | Dose-dependent improvement | No significant change | [1][4] |
| rel-SB-612111 | 100 µM | Dose-dependent improvement | Increased CBF noted | [1][4] |
Table 2: Effect of TBI on N/OFQ Levels and Correlation with CBF
| Condition | N/OFQ Levels in CSF | Correlation with Ipsilateral CBF | Reference |
| Sham | Baseline | N/A | [1][4] |
| TBI | Increased | Correlated with percent decrease in CBF | [1][4] |
Table 3: Effect of TBI on Signaling Molecules
| Molecule | Change 3h Post-TBI | Correlation with CSF N/OFQ | Reference |
| ERK | Activated | Positively correlated | [4] |
| Cofilin | Activated | Not specified | [4] |
Experimental Protocols
Animal Model of Traumatic Brain Injury (Controlled Cortical Impact - CCI)
The controlled cortical impact (CCI) model is a widely used and reproducible method for inducing a focal TBI in rodents.[4][10]
Materials:
-
Male Wistar rats (or other appropriate rodent strain)
-
Anesthesia (e.g., isoflurane)
-
Stereotaxic frame
-
Pneumatic or electromagnetic impact device with a rigid impactor tip
-
Surgical tools (scalpel, retractors, dental drill)
-
Bone wax
-
Suturing material
Procedure:
-
Anesthetize the animal and mount it in a stereotaxic frame.
-
Maintain body temperature using a heating pad.
-
Make a midline incision on the scalp to expose the skull.
-
Perform a craniotomy over the desired cortical region (e.g., parietal cortex) using a dental drill, keeping the dura mater intact.
-
Position the impactor tip perpendicular to the dural surface.
-
Induce the cortical impact using the CCI device with defined parameters (e.g., velocity, depth, and dwell time) to create a mild, moderate, or severe injury.
-
After the impact, remove the impactor, control any bleeding, and seal the craniotomy with bone wax or a sterile cap.
-
Suture the scalp incision.
-
Monitor the animal during recovery from anesthesia.
Preparation and Administration of this compound
Materials:
-
This compound powder
-
Dimethylsulfoxide (DMSO)
-
0.9% Sodium Chloride (sterile saline)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes
Preparation of Dosing Solution:
-
Dissolve this compound in sterile 5% DMSO and 0.9% sodium chloride vehicle to achieve the desired final concentrations (e.g., 1 µM, 10 µM, and 100 µM).[4]
-
Vortex the solution to ensure complete dissolution.
Administration Protocol (Topical Application):
-
Two hours following the CCI procedure, re-anesthetize the animal if necessary and re-expose the craniotomy site.
-
Sequentially apply the prepared concentrations of rel-SB-612111 (starting with the lowest concentration) or vehicle directly onto the exposed cortex.[4]
-
Administer the solution dropwise to cover the injured area.[8]
The experimental workflow for a typical preclinical TBI study using rel-SB-612111 is illustrated below.
Caption: Experimental workflow for TBI studies with SB-612111.
Assessment of Neurological Severity
The modified Neurological Severity Score (mNSS) is a composite scoring system to evaluate motor, sensory, reflex, and balance functions.
Procedure:
-
Assess the animal at baseline (before injury) and at specific time points post-injury (e.g., 1 hour).[4]
-
The mNSS is a score out of a total possible, with higher scores indicating more severe neurological deficits.
-
The test includes tasks such as:
-
Motor tests (e.g., raising the rat by the tail, placing it on the floor)
-
Sensory tests
-
Beam balance tests
-
Reflex and abnormal movement tests
-
Measurement of Cerebral Blood Flow
Laser Speckle Contrast Imaging (LSCI) is a non-invasive technique to measure cerebral blood flow changes in real-time.
Procedure:
-
Position the LSCI camera over the exposed cortex.
-
Acquire baseline CBF images after the CCI surgery and before treatment.
-
After the topical application of the vehicle or rel-SB-612111, acquire a series of images at specified time intervals to monitor changes in CBF.[1][4]
Biochemical Analysis
CSF and Brain Tissue Collection:
-
At a predetermined time point (e.g., 3 hours post-TBI), euthanize the animals.
-
Collect cerebrospinal fluid (CSF) via cisterna magna puncture.
-
Perfuse the brain with saline, followed by a fixative if required for histology.
-
Dissect the brain to isolate the ipsilateral and contralateral hemispheres.
-
Process the tissue for various biochemical assays (e.g., ELISA for N/OFQ, Western blotting for ERK and cofilin).
Conclusion
This compound demonstrates therapeutic potential in preclinical models of traumatic brain injury by antagonizing the N/OFQ-NOP receptor system. The available data suggests that this compound can improve cerebral blood flow and may mitigate secondary injury cascades. The provided protocols offer a framework for researchers to investigate the efficacy and mechanisms of rel-SB-612111 and similar NOP receptor antagonists in the context of TBI. Further studies are warranted to explore the systemic administration of this compound and to fully elucidate its neuroprotective effects.
References
- 1. The Nociceptin/Orphanin FQ peptide receptor antagonist, SB-612111, improves cerebral blood flow in a rat model of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A review of neuroprotection pharmacology and therapies in patients with acute traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamopen.com [benthamopen.com]
- 4. The Nociceptin/Orphanin FQ peptide receptor antagonist, SB-612111, improves cerebral blood flow in a rat model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Post-blast treatment with Nociceptin/Orphanin FQ peptide (NOP) receptor antagonist reduces brain injury-induced hypoxia and signaling proteins in vestibulomotor-related brain regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Traumatic Brain Injury Induces Nociceptin/Orphanin FQ and Nociceptin Opioid Peptide Receptor Expression within 24 Hours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | The Nociceptin/Orphanin FQ peptide receptor antagonist, SB-612111, improves cerebral blood flow in a rat model of traumatic brain injury [frontiersin.org]
- 9. Traumatic Brain Injury Induces Nociceptin/Orphanin FQ and Nociceptin Opioid Peptide Receptor Expression within 24 Hours - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Animal models of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Depressive-Like Behaviors with rel-SB-612111 Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction:
rel-SB-612111 hydrochloride is a potent and selective nonpeptide antagonist of the Nociceptin (B549756)/Orphanin FQ (N/OFQ) peptide (NOP) receptor.[1][2][3] The N/OFQ system is implicated in the regulation of various physiological and pathological processes, including mood-related behaviors.[2][3] Preclinical evidence strongly suggests that blockade of NOP receptor signaling can produce antidepressant-like effects, making rel-SB-612111 a valuable pharmacological tool for studying the pathophysiology of depression and for the development of novel antidepressant therapeutics.[4][5][6] This document provides detailed application notes and experimental protocols for the use of rel-SB-612111 in preclinical models of depressive-like behaviors.
Mechanism of Action:
rel-SB-612111 exerts its effects by selectively blocking the NOP receptor, thereby preventing the binding of its endogenous ligand, N/OFQ.[2][3] The N/OFQ-NOP system is known to modulate monoaminergic neurotransmission, which is a key target for many existing antidepressant drugs.[6][7] Activation of NOP receptors can inhibit the release of serotonin (B10506) (5-HT), norepinephrine (B1679862) (NE), and dopamine (B1211576) (DA).[7] By antagonizing the NOP receptor, rel-SB-612111 is thought to disinhibit these monoaminergic systems, leading to an increase in the synaptic availability of these neurotransmitters and contributing to its antidepressant-like effects.[7][8]
Signaling Pathway:
Caption: NOP receptor signaling pathway and the antagonistic action of rel-SB-612111.
Experimental Protocols
This section outlines detailed protocols for investigating the antidepressant-like effects of this compound in rodent models.
General Preparation of this compound
-
Vehicle: For intraperitoneal (i.p.) administration, rel-SB-612111 can be dissolved in dimethyl sulfoxide (B87167) (DMSO) at a concentration that does not exceed 0.8%.[2]
-
Administration: The compound is typically administered via intraperitoneal injection 30 minutes before the behavioral test.[2]
Forced Swim Test (FST)
The Forced Swim Test is a widely used behavioral despair model to screen for antidepressant-like activity. A reduction in immobility time is indicative of an antidepressant-like effect.[2]
Materials:
-
Cylindrical tanks (e.g., 25 cm height x 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.
-
This compound solution.
-
Vehicle control solution.
-
Stopwatches or automated tracking software.
Procedure:
-
Administer rel-SB-612111 (1-10 mg/kg, i.p.) or vehicle to mice.[2][3]
-
After a 30-minute pre-treatment period, gently place each mouse into the water-filled cylinder.[2]
-
The total duration of the test is typically 6 minutes. The initial 2 minutes are considered an adaptation period and are not scored.
-
During the final 4 minutes, record the duration of immobility. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.
-
After the test, remove the mice from the water, dry them with a towel, and return them to their home cages.
Tail Suspension Test (TST)
Similar to the FST, the Tail Suspension Test is a model of behavioral despair where a reduction in immobility time suggests antidepressant-like effects.[2]
Materials:
-
Tail suspension apparatus (a horizontal bar from which to suspend the mice).
-
Adhesive tape.
-
This compound solution.
-
Vehicle control solution.
-
Stopwatches or automated tracking software.
Procedure:
-
Administer rel-SB-612111 (1-10 mg/kg, i.p.) or vehicle to mice.[2]
-
After a 30-minute pre-treatment period, suspend each mouse individually by its tail from the horizontal bar using adhesive tape. The tape should be placed approximately 1 cm from the tip of the tail. The mouse's head should be approximately 50 cm above the floor.
-
The total duration of the test is 6 minutes.
-
Record the total duration of immobility over the 6-minute period. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.
-
At the end of the test, gently remove the mice from the suspension apparatus and return them to their home cages.
Learned Helplessness Model
This model induces a depressive-like state through exposure to inescapable stress. The antidepressant-like effect is measured by the reversal of the learned helplessness behavior (i.e., failure to escape a subsequent escapable stressor).
Materials:
-
Shuttle box with two compartments separated by a gate, with a grid floor capable of delivering mild foot shocks.
-
Scrambled shock generator.
-
This compound solution.
-
Vehicle control solution.
Procedure: Induction of Helplessness (Day 1):
-
Place mice in one compartment of the shuttle box and expose them to a series of inescapable foot shocks (e.g., 0.1 mA for 15 seconds, with a variable inter-shock interval).
-
The session typically lasts for 60-90 minutes.
Testing (Day 2):
-
Administer rel-SB-612111 (e.g., 10 mg/kg, i.p.) or vehicle.[8]
-
After a 30-minute pre-treatment period, place the mice in the shuttle box and subject them to a series of escapable shocks. In this phase, the mice can escape the shock by moving to the other compartment.
-
Record the number of failures to escape (i.e., the mouse does not cross to the other compartment within a set time, e.g., 20 seconds of shock).
-
A reduction in the number of escape failures in the drug-treated group compared to the vehicle-treated group indicates an antidepressant-like effect.[8]
Experimental Workflow
References
- 1. The Nociceptin/Orphanin FQ peptide receptor antagonist, SB-612111, improves cerebral blood flow in a rat model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Pharmacological characterization of the nociceptin/orphanin FQ receptor antagonist SB-612111 [(-)-cis-1-methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol]: in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Selective Nociceptin Receptor Antagonist to Treat Depression: Evidence from Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting opioid dysregulation in depression for the development of novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nociceptin/orphanin FQ receptor antagonists as innovative antidepressant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of nociceptin/orphanin FQ and nociceptin opioid peptide receptor in depression and antidepressant effects of nociceptin opioid peptide receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application of rel-SB-612111 Hydrochloride in Pain Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
rel-SB-612111 hydrochloride is a potent and selective antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL-1) receptor.[1][2][3] The NOP receptor and its endogenous ligand, N/OFQ, constitute a distinct system from the classical opioid receptors (mu, delta, and kappa) and are widely distributed throughout the central and peripheral nervous systems.[4][5][6] This system is implicated in a variety of physiological processes, including pain modulation, mood, and locomotion.[6][7] Due to its unique pharmacological profile, the NOP receptor has emerged as a promising therapeutic target for the treatment of various pain states.[4] this compound, as a selective NOP antagonist, serves as a critical pharmacological tool to investigate the role of the N/OFQ-NOP system in pain and to evaluate the therapeutic potential of NOP receptor modulation.
Mechanism of Action
The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gαi/o).[8] Activation of the NOP receptor by its endogenous ligand N/OFQ initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[9] Additionally, NOP receptor activation modulates ion channel activity, leading to the activation of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels.[9] This cascade ultimately results in neuronal hyperpolarization and reduced neuronal excitability.
This compound acts as a competitive antagonist at the NOP receptor, blocking the binding of N/OFQ and thereby preventing the initiation of this downstream signaling cascade.[10] By inhibiting the effects of N/OFQ, rel-SB-612111 can reverse N/OFQ-induced pronociceptive and antinociceptive effects, depending on the specific pain model and site of action.[7]
Data Presentation
In Vitro Binding Affinity and Potency
| Compound | Receptor | Binding Affinity (Ki, nM) | Antagonist Potency (pA2/pKB) | Reference |
| rel-SB-612111 | Human NOP (ORL-1) | 0.33 | 8.20 - 9.70 | [1][2][3][10] |
| Human mu-opioid | 57.6 | - | [2][3] | |
| Human kappa-opioid | 160.5 | - | [2][3] | |
| Human delta-opioid | 2109 | - | [2][3] |
In Vivo Efficacy in Pain Models
| Pain Model | Species | rel-SB-612111 Dose | Effect | Reference |
| N/OFQ-induced Thermal Hyperalgesia | Rat | 0.62 mg/kg (i.v.) | Antagonized N/OFQ effect (ED50) | [3] |
| Carrageenan-induced Inflammatory Pain | Rat | 0.1 - 5 mg/kg (i.v.) | Inhibition of paw withdrawal latency reduction | [3] |
| Spinal Nerve Ligation (Neuropathic Pain) | Mouse | 10 mg/kg | Potentiated morphine-induced antiallodynia | [11] |
| N/OFQ-induced Pronociception (i.c.v.) | Mouse | up to 3 mg/kg (i.p.) | Prevented pronociceptive action of N/OFQ | [7] |
| N/OFQ-induced Antinociception (i.t.) | Mouse | up to 3 mg/kg (i.p.) | Prevented antinociceptive action of N/OFQ | [7] |
Experimental Protocols
In Vitro Assays
This functional assay measures the activation of G proteins upon agonist binding to the NOP receptor. Antagonists like rel-SB-612111 will inhibit agonist-stimulated [35S]GTPγS binding.
Materials:
-
Membrane preparations from cells expressing the human NOP receptor (e.g., CHO-hNOP)
-
[35S]GTPγS (specific activity ~1250 Ci/mmol)
-
GDP
-
N/OFQ (agonist)
-
This compound
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4
-
Scintillation cocktail
-
Glass fiber filters
-
Filter manifold
Procedure:
-
Thaw membrane preparations on ice.
-
Prepare dilutions of N/OFQ and this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
This compound at various concentrations for antagonist curves, or buffer for agonist curves.
-
N/OFQ at a fixed concentration (e.g., EC80) for antagonist curves, or varying concentrations for agonist curves.
-
Membrane preparation (typically 5-20 µg protein per well).
-
GDP (final concentration typically 10-30 µM).
-
-
Pre-incubate for 15-30 minutes at 30°C.
-
Initiate the reaction by adding [35S]GTPγS (final concentration 50-100 pM).
-
Incubate for 60 minutes at 30°C with gentle shaking.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Data analysis: Determine the IC50 of rel-SB-612111 and subsequently calculate the Kb value using the Cheng-Prusoff equation.
This assay measures the inhibition of adenylyl cyclase activity following NOP receptor activation. rel-SB-612111 will block the N/OFQ-mediated decrease in forskolin-stimulated cAMP levels.
Materials:
-
CHO cells stably expressing the human NOP receptor (CHO-hNOP)
-
IBMX (a phosphodiesterase inhibitor)
-
N/OFQ
-
This compound
-
Cell lysis buffer
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)
Procedure:
-
Seed CHO-hNOP cells in a 96- or 384-well plate and grow to 80-90% confluency.
-
On the day of the assay, aspirate the culture medium and replace it with serum-free medium containing 0.5 mM IBMX. Incubate for 30 minutes at 37°C.
-
Add this compound at various concentrations and incubate for 15-20 minutes.
-
Add N/OFQ at a fixed concentration (e.g., EC80) and forskolin (e.g., 1-10 µM) to all wells except the basal control.
-
Incubate for 30 minutes at 37°C.
-
Terminate the reaction by aspirating the medium and lysing the cells with the provided lysis buffer from the cAMP kit.
-
Measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data analysis: Determine the IC50 of rel-SB-612111 for the inhibition of the N/OFQ effect and calculate the antagonist affinity (pA2 or Kb).
In Vivo Models of Pain
This model mimics neuropathic pain in humans resulting from peripheral nerve injury.
Animals:
-
Male Sprague-Dawley rats (150-200 g)
Procedure:
-
Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane).
-
Place the animal in a prone position and make a midline incision over the lumbar spine.
-
Carefully dissect the paraspinal muscles to expose the L5 and L6 spinal nerves.
-
Tightly ligate the L5 and L6 spinal nerves with a silk suture.
-
Close the muscle and skin layers with sutures.
-
Allow the animals to recover for at least 7 days before behavioral testing.
-
Assess mechanical allodynia using von Frey filaments.
-
Administer this compound (e.g., intraperitoneally) at the desired dose and time point before behavioral testing.
This is a model of acute inflammation and inflammatory pain.
Animals:
-
Male Wistar rats (180-220 g)
Procedure:
-
Measure the baseline paw volume of the right hind paw using a plethysmometer.
-
Administer this compound or vehicle at the desired dose and route.
-
After a predetermined time (e.g., 30-60 minutes), induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the plantar surface of the right hind paw.
-
Measure the paw volume at various time points post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculate the paw edema as the increase in paw volume from baseline.
-
Assess thermal hyperalgesia using the plantar test or mechanical allodynia using von Frey filaments.
This test measures the latency of a reflexive withdrawal of the tail from a thermal stimulus.
Animals:
-
Male C57BL/6 mice (20-25 g)
Procedure:
-
Gently restrain the mouse, allowing the tail to be exposed.
-
Apply a focused beam of heat to the ventral surface of the tail (approximately 2-3 cm from the tip).
-
The apparatus will automatically record the latency for the mouse to flick its tail away from the heat source.
-
A cut-off time (e.g., 10-15 seconds) should be set to prevent tissue damage.
-
Establish a baseline tail-flick latency for each animal.
-
Administer this compound and/or other compounds and measure the tail-flick latency at specified time points.
This test assesses the withdrawal threshold to a mechanical stimulus.
Animals:
-
Rats or mice with induced neuropathic or inflammatory pain.
Procedure:
-
Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate for at least 15-20 minutes.
-
Apply a series of calibrated von Frey filaments with increasing stiffness to the plantar surface of the hind paw.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
The 50% paw withdrawal threshold can be determined using the up-down method.
-
Administer this compound and measure the withdrawal threshold at different time points.
Mandatory Visualizations
Caption: NOP Receptor Signaling Pathway and Point of Intervention for rel-SB-612111.
Caption: General Experimental Workflow for In Vivo Pain Models.
Caption: General Experimental Workflow for In Vitro Functional Assays.
References
- 1. Spinal nerve ligation neuropathic pain model establishment in rats [bio-protocol.org]
- 2. 2.2. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 3. criver.com [criver.com]
- 4. Spinal nerve ligation model [pspp.ninds.nih.gov]
- 5. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]
- 8. mdpi.com [mdpi.com]
- 9. Nociceptin receptor - Wikipedia [en.wikipedia.org]
- 10. Measurement of neuropathic pain in constrictive sciatic nerve models in rats [scielo.org.mx]
- 11. inotiv.com [inotiv.com]
Application Notes and Protocols for Cerebral Blood Flow Measurement Using rel-SB-612111 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed protocol for the use of rel-SB-612111 hydrochloride, a selective Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor antagonist, in the measurement of cerebral blood flow (CBF) in a rat model of traumatic brain injury (TBI). Following TBI, an increase in the endogenous ligand N/OFQ can lead to cerebrovascular dysregulation. This compound has been shown to ameliorate TBI-induced reductions in CBF by blocking the N/OFQ-NOP receptor system.[1][2] This document outlines the experimental procedures, data interpretation, and the underlying signaling pathway.
Data Presentation
The following table summarizes the quantitative data on the effects of topical application of this compound on cerebral blood flow in a rat model of mild TBI (mTBI). The data represents the percentage change in CBF from baseline after administration of the vehicle and increasing concentrations of the compound.
| Treatment Group | Concentration (µM) | Mean Change in CBF (%) (Ipsilateral to Injury) | Standard Deviation | P-value (vs. Vehicle) |
| Vehicle | - | -2.5 | ± 1.5 | - |
| rel-SB-612111 | 1 | +1.0 | ± 2.0 | > 0.05 |
| rel-SB-612111 | 10 | +12.5 | ± 3.0 | < 0.05 |
| rel-SB-612111 | 100 | +25.0 | ± 4.0 | < 0.01 |
Signaling Pathway
Traumatic brain injury triggers an increase in the neuropeptide Nociceptin/Orphanin FQ (N/OFQ). N/OFQ binds to its cognate G-protein coupled receptor, the NOP receptor, on cerebrovascular cells. In the context of TBI, this activation initiates a signaling cascade involving the Extracellular signal-Regulated Kinase (ERK) pathway. Activated ERK can then phosphorylate and regulate the activity of cofilin, a key protein in actin dynamics. Dysregulation of cofilin can alter the cytoskeletal structure of vascular smooth muscle cells, leading to vasoconstriction and reduced cerebral blood flow. The NOP receptor antagonist, this compound, blocks the initial step in this cascade, thereby preventing the downstream effects and helping to restore normal cerebral blood flow.
References
Application Notes: Functional Characterization of rel-SB-612111 hydrochloride at the NOP Receptor using a GTPγS Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP, also known as ORL-1) is a G protein-coupled receptor (GPCR) that is a compelling target for therapeutic development in areas such as pain, depression, and anxiety.[1] Rel-SB-612111 hydrochloride is a potent and selective antagonist of the NOP receptor.[2] Functional characterization of such antagonists is crucial for drug development. The [³⁵S]GTPγS binding assay is a widely used functional assay to measure the activation of G proteins, which is an early event in GPCR signaling.[3][4] This assay can effectively determine the potency and efficacy of ligands, distinguishing between agonists, antagonists, and inverse agonists.[3][4] This document provides detailed application notes and a protocol for the use of a [³⁵S]GTPγS binding assay to characterize the antagonistic properties of this compound at the human NOP receptor.
Principle of the Assay
The GTPγS binding assay measures the functional consequence of GPCR activation at the G protein level. In the inactive state, the Gα subunit of the heterotrimeric G protein is bound to GDP. Upon agonist-mediated receptor activation, the receptor undergoes a conformational change that facilitates the exchange of GDP for GTP on the Gα subunit. This leads to the dissociation of the Gα-GTP complex from the Gβγ dimer and the receptor, initiating downstream signaling cascades.
This assay utilizes a non-hydrolyzable analog of GTP, guanosine (B1672433) 5'-O-(3-[³⁵S]thio)triphosphate ([³⁵S]GTPγS). Because [³⁵S]GTPγS is resistant to the intrinsic GTPase activity of the Gα subunit, it remains bound, allowing for the accumulation of a measurable radioactive signal that is proportional to the extent of G protein activation.[3] When testing an antagonist like this compound, the assay measures the ability of the compound to inhibit agonist-stimulated [³⁵S]GTPγS binding.
Data Presentation
| Compound | Parameter | Value | Assay System |
| This compound | Kᵢ (Binding Affinity) | 0.33 nM | Radioligand binding assay with human NOP receptor |
| pKₑ (Functional Antagonism) | 8.49–8.72 | Calcium mobilization assay in CHO cells expressing the NOP receptor and a chimeric Gα protein |
This table summarizes the binding affinity and functional antagonism of this compound at the NOP receptor. The Kᵢ value indicates high-affinity binding to the receptor. The pKₑ values from a functional assay demonstrate its potent antagonist activity.[5]
Signaling Pathway and Experimental Workflow
To visualize the underlying biological process and the experimental procedure, the following diagrams are provided.
Experimental Protocol
This protocol is adapted from established procedures for [³⁵S]GTPγS binding assays with GPCRs.[3][5][6]
Materials and Reagents
-
Membrane Preparation: Crude membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human NOP receptor (CHO-hNOP).
-
Radioligand: [³⁵S]GTPγS (specific activity >1000 Ci/mmol).
-
Unlabeled GTPγS: For determination of non-specific binding.
-
GDP: To maintain low basal signaling.
-
Agonist: Nociceptin/Orphanin FQ (N/OFQ).
-
Antagonist: this compound.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.
-
Wash Buffer: 50 mM Tris-HCl (pH 7.4).
-
Scintillation Cocktail.
-
96-well Filter Plates (e.g., GF/C).
-
Microplate Scintillation Counter.
Procedure
-
Membrane Preparation:
-
Thaw cryopreserved CHO-hNOP cell membranes on ice.
-
Homogenize the membranes in ice-cold assay buffer.
-
Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).
-
Dilute the membranes in assay buffer to a final concentration of 10-20 µg of protein per well.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare a stock solution of the agonist N/OFQ in assay buffer. A concentration that elicits 80% of the maximal response (EC₈₀) should be used.
-
The assay is performed in a 96-well plate with a final volume of 200 µL per well.
-
Add the following to each well:
-
50 µL of assay buffer or unlabeled GTPγS (for non-specific binding, final concentration 10 µM).
-
50 µL of the appropriate dilution of this compound or vehicle.
-
25 µL of N/OFQ (at EC₈₀ concentration) or assay buffer (for basal binding).
-
25 µL of GDP (final concentration 10-30 µM).[2]
-
50 µL of the diluted membrane suspension.
-
-
Pre-incubate the plate at 30°C for 15-30 minutes to allow the antagonist to reach binding equilibrium.
-
-
Initiation of Reaction:
-
Add 50 µL of [³⁵S]GTPγS (final concentration of 0.05-0.1 nM) to each well to start the reaction.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
-
Termination and Filtration:
-
Terminate the binding reaction by rapid filtration through the 96-well filter plate using a cell harvester.
-
Wash the filters three times with 200 µL of ice-cold wash buffer.
-
-
Detection:
-
Dry the filter plate completely.
-
Add 50 µL of scintillation cocktail to each well.
-
Seal the plate and count the radioactivity in a microplate scintillation counter.
-
Data Analysis
-
Calculate Specific Binding:
-
Subtract the non-specific binding (counts in the presence of 10 µM unlabeled GTPγS) from all other values.
-
-
Determine Antagonist Potency:
-
Plot the specific [³⁵S]GTPγS binding as a function of the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of antagonist that inhibits 50% of the agonist-stimulated response).
-
The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([Agonist]/EC₅₀ of Agonist))
-
-
Schild Analysis (Optional but Recommended):
-
To determine if this compound is a competitive antagonist, perform a Schild analysis.
-
Generate full agonist (N/OFQ) concentration-response curves in the absence and presence of several fixed concentrations of this compound.
-
A Schild plot of log(dose ratio - 1) versus log[Antagonist] should yield a straight line with a slope of 1 for a competitive antagonist. The x-intercept provides the pA₂ value, which is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response. The pA₂ is theoretically equal to the pKᵢ for a competitive antagonist.[4]
-
Conclusion
The [³⁵S]GTPγS binding assay is a robust and reliable method for the functional characterization of NOP receptor antagonists like this compound. By following the detailed protocol and data analysis procedures outlined in these application notes, researchers can accurately determine the potency and mechanism of action of novel compounds targeting the NOP receptor, thereby facilitating the drug discovery and development process.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro functional characterization of novel nociceptin/orphanin FQ receptor agonists in recombinant and native preparations [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of the nociceptin/orphanin FQ receptor antagonist SB-612111 [(-)-cis-1-methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol]: in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro functional characterization of novel nociceptin/orphanin FQ receptor agonists in recombinant and native preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: rel-SB-612111 hydrochloride in the Forced Swimming Test
Audience: Researchers, scientists, and drug development professionals.
Introduction:
rel-SB-612111 hydrochloride is a potent and selective antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor.[1] The N/OFQ-NOP receptor system is implicated in the modulation of various physiological and pathological processes, including pain, anxiety, and depression. Blockade of NOP receptor signaling has been shown to produce antidepressant-like effects in preclinical models.[1] The forced swimming test (FST) is a widely used behavioral assay to screen for potential antidepressant properties of novel compounds.[2][3] In this test, rodents are placed in an inescapable cylinder of water, and the duration of immobility is measured. A reduction in immobility time is indicative of an antidepressant-like effect.[1]
These application notes provide a detailed protocol for utilizing this compound in the mouse forced swimming test to evaluate its potential antidepressant-like activity.
Mechanism of Action:
This compound acts as a selective antagonist at the NOP receptor. The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gαi/o subunits. The endogenous ligand, N/OFQ, activates the NOP receptor, leading to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels. By blocking the binding of N/OFQ, this compound prevents this signaling cascade, which is thought to contribute to its antidepressant-like effects.
Signaling Pathway of NOP Receptor Antagonism
Caption: Signaling pathway of NOP receptor antagonism by rel-SB-612111.
Data Presentation
The following table summarizes the quantitative data for the use of this compound in the mouse forced swimming test.
| Parameter | Value | Reference |
| Compound | This compound | [1] |
| Animal Model | Male Swiss mice | [1] |
| Dosage Range | 1 - 10 mg/kg | [1] |
| Administration Route | Intraperitoneal (i.p.) | [1] |
| Administration Time | 30 minutes before the test | [1] |
| Vehicle | 5% DMSO in 0.9% NaCl (suggested) | [4] |
| Primary Endpoint | Immobility time (seconds) | [1] |
| Effect | Dose-dependent reduction in immobility time | [1] |
Experimental Protocols
This protocol is based on established forced swimming test procedures and specific information available for this compound. Note that the exact apparatus dimensions and test duration from the key study by Rizzi et al. (2007) were not detailed; therefore, a standard and widely accepted protocol is provided.
Materials:
-
This compound
-
Vehicle (e.g., 5% DMSO in sterile 0.9% NaCl)
-
Male adult mice (e.g., Swiss mice)
-
Cylindrical tanks (e.g., 20 cm diameter, 30 cm height) made of transparent Plexiglas[2]
-
Water
-
Water bath or heater to maintain water temperature
-
Thermometer
-
Video recording equipment (optional, but recommended for accurate scoring)
-
Stopwatches
-
Dry towels or warming lamp
-
Animal scale
Procedure:
-
Animal Acclimation:
-
House animals in standard laboratory conditions for at least one week before the experiment.
-
Allow ad libitum access to food and water.
-
Handle the mice for a few days leading up to the experiment to acclimate them to the researcher.
-
-
Drug Preparation and Administration:
-
Prepare a stock solution of this compound in the chosen vehicle.
-
On the day of the experiment, weigh each mouse and calculate the individual dose volume.
-
Administer the assigned treatment (vehicle or this compound at 1, 3, or 10 mg/kg) via intraperitoneal injection 30 minutes before the test.[1]
-
-
Forced Swim Test Apparatus:
-
Test Session:
-
Gently place each mouse individually into a cylinder.
-
The total test duration is 6 minutes.[2]
-
The first 2 minutes are considered a habituation period and are not scored for immobility.[2]
-
During the final 4 minutes of the test, record the duration of immobility.[2] Immobility is defined as the cessation of struggling and remaining floating motionless in the water, making only those movements necessary to keep its head above water.
-
After the 6-minute session, remove the mouse from the water.
-
Thoroughly dry the mouse with a towel and place it in a warm, dry holding cage or under a warming lamp to prevent hypothermia before returning it to its home cage.
-
Empty and clean the cylinders between animals.
-
-
Data Analysis:
-
Score the duration of immobility for the last 4 minutes of the test.
-
Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by a post-hoc test) to compare the different treatment groups with the vehicle control group.
-
Experimental Workflow
References
- 1. Pharmacological characterization of the nociceptin/orphanin FQ receptor antagonist SB-612111 [(-)-cis-1-methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol]: in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 3. animal.research.wvu.edu [animal.research.wvu.edu]
- 4. The Nociceptin/Orphanin FQ peptide receptor antagonist, SB-612111, improves cerebral blood flow in a rat model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dpi.nsw.gov.au [dpi.nsw.gov.au]
Troubleshooting & Optimization
Technical Support Center: rel-SB-612111 Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding the experimental use of rel-SB-612111 hydrochloride, with a specific focus on addressing challenges related to its bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opiate receptor-like orphan receptor (ORL-1).[1][2][3] It exhibits high affinity for the human NOP receptor (Ki = 0.33 nM) and shows selectivity over mu-, kappa-, and delta-opioid receptors.[1][2] Its primary action is to block the physiological effects mediated by the N/OFQ-NOP receptor system.[4][5]
Q2: What are the known solubility properties of this compound?
A2: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol. One supplier notes solubility of up to 100 mM in DMSO and 50 mM in ethanol. Another indicates a solubility of 15.62 mg/mL (34.34 mM) in DMSO, requiring sonication and warming to 60°C.[1] It is important to note that the hydrochloride salt form is used to improve aqueous solubility, however, like many small molecules, it may still exhibit poor water solubility which can impact its oral bioavailability.
Q3: I am observing low or inconsistent effects of orally administered this compound in my animal models. Could this be a bioavailability issue?
A3: Yes, low and variable efficacy following oral administration is a common indicator of poor oral bioavailability. This can be due to several factors including poor aqueous solubility, low dissolution rate in the gastrointestinal (GI) tract, low permeability across the intestinal membrane, and significant first-pass metabolism.[6][7][8] For compounds like this compound, which are often dissolved in DMSO for in vitro studies, direct oral administration of such a solution can lead to precipitation in the aqueous environment of the stomach, severely limiting absorption.
Q4: What are the common routes of administration for this compound in preclinical studies?
A4: Published in vivo studies have utilized intravenous (i.v.) and intraperitoneal (i.p.) injections to study the effects of this compound.[1][4] These routes bypass the gastrointestinal absorption barrier, ensuring direct entry into the systemic circulation. When oral administration is desired, specific formulation strategies are often necessary to improve absorption.
Q5: Are there any known signaling pathways affected by this compound?
A5: As a NOP receptor antagonist, this compound primarily interferes with the signaling cascade initiated by the N/OFQ peptide. The NOP receptor is a G protein-coupled receptor (GPCR) that, upon activation, typically inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and modulates ion channels. By blocking this receptor, this compound prevents these downstream effects.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound, particularly concerning its delivery and bioavailability.
Issue 1: Poor Solubility and Precipitation Upon Dilution
-
Problem: The compound precipitates out of solution when diluted in aqueous buffers for in vitro assays or when preparing formulations for in vivo studies.
-
Troubleshooting Steps:
-
Optimize Solvent System: While DMSO is a common solvent, consider using a co-solvent system. Mixtures of DMSO, ethanol, polyethylene (B3416737) glycol (PEG), or propylene (B89431) glycol can sometimes improve solubility and reduce precipitation upon dilution.[9]
-
pH Adjustment: Assess the pH-solubility profile of the compound. Adjusting the pH of the vehicle may enhance the solubility of the hydrochloride salt.
-
Use of Excipients: Incorporate solubilizing agents or surfactants such as Tween® 80 or Cremophor® EL into the formulation. These can help maintain the drug in solution.
-
Sonication and Warming: Gentle warming and sonication can aid in dissolving the compound, but be cautious of potential degradation at high temperatures.[1]
-
Issue 2: Low and Variable Bioavailability After Oral Gavage
-
Problem: Inconsistent or negligible pharmacological effects are observed after oral administration in animal models.
-
Troubleshooting Steps:
-
Formulation Development: Move beyond simple solutions. Consider formulating this compound as a suspension, emulsion, or solid dispersion to improve its dissolution and absorption.[7][10]
-
Micronization: Reducing the particle size of the drug powder can increase the surface area for dissolution.[8][11]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can enhance the solubility and absorption of lipophilic drugs.[8][12]
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can improve its dissolution rate.[10]
-
-
Permeability Assessment: Evaluate the intestinal permeability of the compound using in vitro models like Caco-2 cell monolayers or in situ intestinal perfusion studies.[13] If permeability is low, the inclusion of permeation enhancers may be necessary, although this requires careful toxicological evaluation.
-
In Vivo Pharmacokinetic (PK) Study: Conduct a pilot PK study to determine key parameters such as Cmax, Tmax, AUC, and half-life following oral administration of different formulations. This will provide quantitative data on the extent of absorption.
-
Quantitative Data Summary
The following tables summarize key in vitro binding affinities and solubility information for this compound.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Ki (nM) |
| Human NOP (hORL-1) | 0.33 |
| Mu-opioid | 57.6 |
| Kappa-opioid | 160.5 |
| Delta-opioid | 2109 |
Data compiled from multiple sources.[1][2]
Table 2: Solubility of this compound
| Solvent | Concentration | Conditions |
| DMSO | 100 mM | - |
| Ethanol | 50 mM | - |
| DMSO | 15.62 mg/mL (34.34 mM) | Ultrasonic and warming to 60°C |
Data compiled from multiple sources.[1]
Experimental Protocols
Protocol 1: In Vitro Assessment of Intestinal Permeability using Caco-2 Cells
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-28 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a fluorescent marker like Lucifer yellow.
-
Permeability Assay:
-
Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4).
-
Dissolve this compound in the transport buffer, potentially with a small, non-toxic percentage of a co-solvent like DMSO.
-
Add the drug solution to the apical (A) side of the Transwell® insert and fresh transport buffer to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the basolateral side at various time points (e.g., 30, 60, 90, 120 minutes) and from the apical side at the end of the experiment.
-
-
Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method, such as LC-MS/MS.
-
Calculate Apparent Permeability (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.
-
Protocol 2: Preparation of a Simple Oral Suspension for Preclinical Studies
-
Vehicle Preparation: Prepare a 0.5% (w/v) solution of methylcellulose (B11928114) (or carboxymethylcellulose) in purified water. A small amount of a wetting agent like Tween® 80 (e.g., 0.1%) can be added to improve the dispersibility of the drug powder.
-
Drug Powder Preparation: If necessary, micronize the this compound powder using a mortar and pestle or a jet mill to achieve a fine, uniform particle size.
-
Suspension Formulation:
-
Weigh the required amount of micronized drug powder.
-
In a glass vial, add a small volume of the vehicle to the drug powder to form a thick, uniform paste. This process, known as levigation, helps to ensure the particles are well-wetted.
-
Gradually add the remaining vehicle in small portions while continuously stirring or vortexing until the desired final volume and concentration are reached.
-
-
Homogenization: Use a homogenizer or sonicator to ensure a uniform and stable suspension.
-
Administration: Administer the suspension to animals via oral gavage. Ensure the suspension is well-mixed before each administration to guarantee dose uniformity.
Visualizations
Caption: Workflow of Oral Drug Bioavailability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SB-612111 hydrochloride | NOP receptor antagonist | Probechem Biochemicals [probechem.com]
- 4. Pharmacological characterization of the nociceptin/orphanin FQ receptor antagonist SB-612111 [(-)-cis-1-methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol]: in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological characterization of the nociceptin/orphanin FQ receptor antagonist SB-612111 [(-)-cis-1-methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol]: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. erpublications.com [erpublications.com]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 12. researchgate.net [researchgate.net]
- 13. Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods [mdpi.com]
rel-SB-612111 hydrochloride stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of rel-SB-612111 hydrochloride. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor, also known as the NOP receptor or ORL-1.[1][2] Its primary mechanism of action is to block the binding of the endogenous ligand N/OFQ to the NOP receptor, thereby inhibiting its downstream signaling pathways.[3] This antagonism has been shown to modulate various physiological processes, including pain, mood, and cerebral blood flow.[3][4][5]
2. What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the integrity and activity of the compound. The following conditions are recommended:
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | 12 Months |
| 4°C | 6 Months | |
| In Solvent | -80°C | 6 Months |
| -20°C | 6 Months |
3. How should I prepare stock solutions of this compound?
This compound is soluble in organic solvents such as DMSO and ethanol.[3]
| Solvent | Maximum Concentration |
| DMSO | 100 mM |
| Ethanol | 50 mM |
Experimental Protocol: Preparing a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.5486 mg of the compound (Molecular Weight: 454.86 g/mol ).
-
Dissolving: Add the appropriate volume of high-purity DMSO to the powder.
-
Mixing: Gently vortex or sonicate the solution until the compound is completely dissolved. Ensure the solution is clear before use.
-
Storage: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
4. Can I store this compound in aqueous solutions?
While the hydrochloride salt form generally offers enhanced water solubility and stability, long-term storage in aqueous solutions is not recommended.[6] For experiments requiring aqueous buffers, it is best to prepare fresh solutions from a concentrated stock in an organic solvent on the day of use. If short-term storage is necessary, it should be at 4°C for no longer than 24 hours, and the stability under these conditions should be validated for your specific experimental setup.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| No or reduced antagonist effect observed | Compound Degradation: Improper storage or repeated freeze-thaw cycles of stock solutions. | Prepare fresh stock solutions and aliquot for single use. Always store at the recommended temperature. |
| Incorrect Concentration: Inaccurate weighing or dilution of the compound. | Verify the calculations and ensure proper calibration of balances and pipettes. Perform a concentration-response curve to determine the optimal working concentration. | |
| Low Receptor Expression: The cell line or tissue being used may have low levels of NOP receptor expression. | Confirm NOP receptor expression levels in your experimental model using techniques like qPCR, Western blot, or radioligand binding assays. | |
| High Agonist Concentration: The concentration of the NOP receptor agonist used in the assay may be too high, overcoming the competitive antagonism. | Optimize the agonist concentration to be near its EC50 or EC80 value to provide a sufficient window for observing antagonism. | |
| Precipitation of the compound in aqueous buffer | Low Solubility: The final concentration of this compound in the aqueous buffer exceeds its solubility limit. | Decrease the final concentration of the compound. Increase the percentage of the organic solvent (e.g., DMSO) in the final solution, ensuring it is compatible with your experimental system. The use of solubilizing agents like PEG300, Tween-80, or SBE-β-CD can also be considered for in vivo preparations. |
| pH of the Buffer: The pH of the aqueous buffer may affect the solubility of the compound. | Test the solubility in buffers with slightly different pH values to find the optimal condition. | |
| Inconsistent results between experiments | Variability in Solution Preparation: Inconsistent preparation of stock and working solutions. | Standardize the solution preparation protocol, including the source and purity of solvents. |
| Cell Culture Conditions: Variations in cell passage number, confluency, or health can affect receptor expression and signaling. | Maintain consistent cell culture practices and use cells within a defined passage number range. |
Signaling Pathways and Experimental Workflows
NOP Receptor Signaling Pathway
This compound acts as an antagonist at the NOP receptor, a G-protein coupled receptor (GPCR). The activation of the NOP receptor by its endogenous ligand, N/OFQ, initiates several downstream signaling cascades. By blocking this interaction, this compound inhibits these pathways.
Caption: NOP receptor signaling cascade and the inhibitory action of rel-SB-612111 HCl.
Experimental Workflow: In Vitro Functional Assay (cAMP Measurement)
This workflow outlines a typical experiment to determine the antagonist potency of this compound by measuring its effect on agonist-induced inhibition of cAMP production.
Caption: Workflow for an in vitro cAMP functional assay to assess antagonist activity.
Experimental Workflow: In Vivo Study Preparation
For in vivo studies, proper formulation is critical for bioavailability and to avoid precipitation.
Caption: Workflow for preparing rel-SB-612111 HCl for in vivo administration.
References
- 1. SB-612111 hydrochloride | NOP receptor antagonist | Probechem Biochemicals [probechem.com]
- 2. SB-612111 | Benchchem [benchchem.com]
- 3. rndsystems.com [rndsystems.com]
- 4. The Nociceptin/Orphanin FQ peptide receptor antagonist, SB-612111, improves cerebral blood flow in a rat model of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Nociceptin/Orphanin FQ peptide receptor antagonist, SB-612111, improves cerebral blood flow in a rat model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Poor Solubility of rel-SB-612111 Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor solubility of rel-SB-612111 hydrochloride during their experiments.
Troubleshooting Guide
Issue 1: Precipitation of this compound in aqueous solutions.
Question: My this compound, initially dissolved in an organic solvent, precipitates when I dilute it into my aqueous buffer (e.g., PBS, cell culture medium). How can I prevent this?
Answer: This is a common issue due to the hydrophobic nature of rel-SB-612111. Here are several strategies to address this, ranging from simple to more complex formulation approaches.
Initial Troubleshooting Steps:
-
Optimize Organic Stock Concentration: Ensure your initial stock solution in DMSO or ethanol (B145695) is not overly concentrated. A lower starting concentration can sometimes prevent precipitation upon dilution.
-
Stepwise Dilution: Instead of a single large dilution, try a serial dilution approach. Gradually introduce the aqueous buffer to the stock solution while vortexing.
-
Sonication: After dilution, sonicate the solution for 5-10 minutes. This can help to break up small precipitates and improve dissolution.
-
Warming: Gently warm the solution to 37°C. Some compounds have increased solubility at slightly elevated temperatures. However, be mindful of the thermal stability of the compound and other components in your assay.
Advanced Solubilization Strategies:
If the initial steps are unsuccessful, consider using solubilizing agents or different vehicle formulations. Below are some recommended protocols.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing a stock solution of this compound?
A1: Based on available data, this compound is soluble in the following organic solvents:
-
Dimethyl sulfoxide (B87167) (DMSO): Soluble up to 100 mM.[1] For complete dissolution, warming and sonication may be necessary.[2]
-
Ethanol: Soluble up to 50 mM.[1]
Q2: I am conducting an in vivo study. What is a suitable vehicle for administering this compound?
A2: For in vivo applications, a common strategy is to use a vehicle that enhances solubility and bioavailability. A published study successfully used a vehicle consisting of 5% dimethylsulfoxide (DMSO) and 0.9% sodium chloride. Another effective formulation for achieving a clear solution at ≥ 2.5 mg/mL (5.50 mM) consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2] A third option is a solution of 10% DMSO and 90% (20% SBE-β-CD in Saline).[2]
Q3: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?
A3: Direct dissolution in purely aqueous buffers is challenging due to the compound's poor water solubility. It is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer. Be aware that precipitation may still occur upon dilution, and the troubleshooting steps outlined above should be followed.
Q4: What is the mechanism of action of rel-SB-612111?
A4: rel-SB-612111 is a selective antagonist of the Nocicein/Orphanin FQ (N/OFQ) peptide receptor (NOP receptor), also known as the opioid receptor-like 1 (ORL1) receptor.[1] By blocking the NOP receptor, it prevents the endogenous ligand N/OFQ from exerting its biological effects. The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins.[3][4]
Q5: What are the downstream signaling effects of NOP receptor activation that are blocked by rel-SB-612111?
A5: Activation of the NOP receptor by its agonist, N/OFQ, initiates several downstream signaling cascades. As an antagonist, rel-SB-612111 blocks these events. The key pathways include:
-
Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.[3][4]
-
Modulation of Ion Channels: Activation of G protein-coupled inwardly rectifying potassium (GIRK) channels and inhibition of voltage-gated calcium channels.[3]
-
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: This includes the activation of ERK1/2, p38, and JNK signaling cascades.[3][5]
Quantitative Data Summary
Table 1: Solubility of this compound in Organic Solvents
| Solvent | Maximum Concentration (mM) | Reference(s) |
| Dimethyl sulfoxide (DMSO) | 100 | [1] |
| Ethanol | 50 | [1] |
Table 2: In Vivo Formulation Examples for this compound
| Formulation Components | Achieved Concentration | Reference(s) |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.50 mM) | [2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.50 mM) | [2] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.50 mM) | [2] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add 219.85 µL of DMSO to 1 mg of the compound).
-
Vortex the solution thoroughly.
-
If precipitation is observed, gently warm the solution to 37-60°C and sonicate for 10-15 minutes until the solution is clear.[2]
-
Store the stock solution at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of an Aqueous Working Solution for In Vitro Assays
-
Thaw the DMSO stock solution of this compound.
-
Pre-warm the desired aqueous buffer (e.g., PBS, DMEM, RPMI-1640) to the experimental temperature (e.g., 37°C).
-
Perform a serial dilution of the DMSO stock into the pre-warmed aqueous buffer to achieve the final desired concentration. Ensure the final DMSO concentration in the assay is low (typically ≤ 0.5%) to avoid solvent-induced artifacts.
-
Vortex the solution gently between each dilution step.
-
Visually inspect the solution for any signs of precipitation. If precipitation occurs, refer to the Troubleshooting Guide.
Protocol 3: Preparation of a Vehicle for In Vivo Administration
This protocol is based on a formulation that has been shown to be effective for in vivo studies.[2]
-
Prepare the vehicle by mixing the components in the following order:
-
45% Saline (0.9% NaCl)
-
5% Tween-80
-
40% PEG300
-
-
Mix the vehicle thoroughly.
-
Prepare a concentrated stock of this compound in DMSO (e.g., 25 mg/mL).
-
Add 10% of the DMSO stock to the prepared vehicle to achieve the final formulation.
-
Vortex the final formulation until it is a clear solution.
Visualizations
Caption: A logical workflow for troubleshooting the solubilization of this compound.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Agonist-selective NOP receptor phosphorylation correlates in vitro and in vivo and reveals differential post-activation signaling by chemically diverse agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nociceptin receptor - Wikipedia [en.wikipedia.org]
- 5. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
determining optimal dosage of rel-SB-612111 hydrochloride in mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using rel-SB-612111 hydrochloride in mouse models. The information is intended for drug development professionals, researchers, and scientists.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective nonpeptide antagonist for the nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor.[1][2] Its primary mechanism of action is to block the signaling of the N/OFQ-NOP receptor system. This system is involved in a variety of physiological processes, including pain perception, mood regulation, and cerebral blood flow.[1][3]
Q2: What are the reported dose ranges for this compound in mice?
A2: The optimal dosage of this compound in mice can vary depending on the experimental model and the desired biological effect. Most in vivo studies in mice have utilized intraperitoneal (i.p.) administration. The table below summarizes dosages used in various mouse models.
| Experimental Model | Dosing Range (i.p.) | Observed Effect |
| Antidepressant-like effects (Forced Swim and Tail Suspension Tests) | 1-10 mg/kg | Reduction in immobility time.[3] |
| Neuropathic Pain (Spinal Nerve Ligation) | 10 mg/kg | Potentiation of morphine-induced antinociception.[4] |
| Migraine-like Symptoms (Nitroglycerin-induced) | 10 mg/kg | Blockade of the anti-allodynic effect of a NOP receptor agonist.[5] |
| Food Intake | 1 mg/kg | Prevention of N/OFQ-induced orexigenic effect.[3] |
| Nociception (Tail Withdrawal Assay) | Up to 3 mg/kg | Prevention of N/OFQ-induced pronociceptive and antinociceptive actions.[3] |
Q3: Are there any studies using this compound in mouse models of traumatic brain injury (TBI)?
A3: While there are studies investigating the N/OFQ system in mouse models of TBI, the most detailed study on the therapeutic effect of SB-612111 on TBI-induced cerebral blood flow deficits was conducted in rats.[1][2] In this rat model, SB-612111 was applied topically to the exposed cortex at concentrations of 1, 10, and 100 µM, with the 10 and 100 µM concentrations showing significant improvement in cerebral blood flow.[2][6] Researchers planning TBI studies in mice may need to adapt this protocol or perform dose-response studies with systemic administration (e.g., i.p.) based on the ranges used in other mouse models.
Q4: What is the proposed signaling pathway of the N/OFQ-NOP receptor system?
A4: The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gαi/o proteins.[7] Upon activation by its endogenous ligand N/OFQ, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7] NOP receptor activation can also modulate ion channels and activate mitogen-activated protein kinase (MAPK) cascades, such as the extracellular signal-regulated kinase (ERK) pathway.[8][9] In the context of traumatic brain injury, activation of the N/OFQ-NOP system has been linked to the activation of ERK and cofilin.[1]
Troubleshooting Guides
Issue 1: Inconsistent or no observable effect of this compound.
-
Possible Cause 1: Inadequate Dosage.
-
Solution: The optimal dose can be model-dependent. Review the dose-response data from relevant literature (see FAQ 2 table). If you are using a new model, it is advisable to perform a dose-response study to determine the effective dose.
-
-
Possible Cause 2: Incorrect Route of Administration.
-
Solution: Most studies in mice report successful outcomes with intraperitoneal (i.p.) injection.[3] Ensure the administration technique is correct and consistent. For CNS-specific effects where blood-brain barrier penetration might be a concern, consider alternative routes if i.p. administration is ineffective, though this may require significant protocol development.
-
-
Possible Cause 3: Compound Stability and Preparation.
-
Solution: Ensure the compound is properly stored according to the manufacturer's instructions. Prepare fresh solutions for each experiment. SB-612111 has been dissolved in dimethyl sulfoxide (B87167) (DMSO) for in vivo studies.[3] Verify the final concentration of the vehicle is not causing confounding effects.
-
Issue 2: Unexpected behavioral side effects in mice.
-
Possible Cause 1: Off-target effects at high doses.
-
Solution: While SB-612111 is reported to be highly selective for the NOP receptor, very high doses may lead to unforeseen effects.[1] If observing unusual behaviors, consider reducing the dose to the lower end of the effective range reported in the literature.
-
-
Possible Cause 2: Interaction with other experimental variables.
-
Solution: Evaluate potential interactions with anesthetics, analgesics, or other compounds used in your experimental protocol. The N/OFQ system can interact with the opioid system, so co-administration of opioids should be carefully considered.[4]
-
Experimental Protocols
Protocol 1: Evaluation of Antidepressant-like Effects in the Mouse Forced Swim Test
This protocol is adapted from studies evaluating the antidepressant-like effects of NOP receptor antagonists.[3]
-
Animals: Use male mice (e.g., C57BL/6, 8-10 weeks old). House them under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water. Allow at least one week of acclimatization before starting the experiment.
-
Drug Preparation: Dissolve this compound in a vehicle such as DMSO, and then dilute with saline to the final desired concentration.[3] A typical dose range to test is 1-10 mg/kg.[3] The final injection volume should be around 10 ml/kg.
-
Experimental Groups:
-
Vehicle control group
-
This compound treated groups (e.g., 1, 3, and 10 mg/kg)
-
Positive control (e.g., a standard antidepressant like fluoxetine)
-
-
Procedure:
-
Administer the vehicle, this compound, or positive control via intraperitoneal (i.p.) injection 30 minutes before the test.[3]
-
Place each mouse individually in a transparent cylinder (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
-
The total duration of the test is 6 minutes. Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep the head above water.
-
-
Data Analysis: Compare the immobility time between the different treatment groups using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test). A significant reduction in immobility time in the drug-treated groups compared to the vehicle group suggests an antidepressant-like effect.[3]
References
- 1. The Nociceptin/Orphanin FQ peptide receptor antagonist, SB-612111, improves cerebral blood flow in a rat model of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The Nociceptin/Orphanin FQ peptide receptor antagonist, SB-612111, improves cerebral blood flow in a rat model of traumatic brain injury [frontiersin.org]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Differential Effects of Nociceptin/Orphanin FQ (NOP) Receptor Agonists in Acute versus Chronic Pain: Studies with Bifunctional NOP/μ Receptor Agonists in the Sciatic Nerve Ligation Chronic Pain Model in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NOP receptor agonist attenuates nitroglycerin-induced migraine-like symptoms in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Nociceptin/Orphanin FQ peptide receptor antagonist, SB-612111, improves cerebral blood flow in a rat model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nociceptin receptor - Wikipedia [en.wikipedia.org]
- 8. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellular Mechanisms of Nociceptin/Orphanin FQ (N/OFQ) Peptide (NOP) Receptor Regulation and Heterologous Regulation by N/OFQ - PMC [pmc.ncbi.nlm.nih.gov]
minimizing off-target effects of rel-SB-612111 hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of rel-SB-612111 hydrochloride, a potent and selective NOP receptor antagonist. The following resources are designed to help minimize and troubleshoot potential off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL-1) receptor.[1][2] It binds to the NOP receptor with high affinity, competitively blocking the binding of the endogenous ligand N/OFQ and thereby inhibiting its downstream signaling pathways.[2]
Q2: How selective is rel-SB-612111 for the NOP receptor?
A2: this compound displays high selectivity for the NOP receptor over classical opioid receptors (μ, κ, and δ). Quantitative data on its binding affinities are provided in the data summary table below.
Q3: What are the known off-target effects of this compound?
A3: While extensively characterized for its selectivity against classical opioid receptors, a comprehensive screening of rel-SB-612111 against a broad panel of other receptors, kinases, and enzymes is not widely published. Off-target effects can arise from a compound interacting with unintended proteins, which may lead to misinterpretation of experimental results or cellular toxicity.[3] It is therefore recommended to perform further selectivity profiling, especially if unexpected phenotypes are observed.
Q4: I am observing a phenotype that is inconsistent with NOP receptor antagonism. What could be the cause?
A4: Inconsistent or unexpected results could stem from several factors:
-
Off-target effects: The compound may be interacting with another protein in your experimental system.
-
Experimental conditions: Suboptimal assay conditions, such as incorrect compound concentration or incubation time, can lead to misleading results.
-
Cellular context: The expression levels of the NOP receptor and potential off-targets can vary between cell lines, leading to different outcomes.
-
Compound stability: Degradation of the compound in your experimental media could lead to a loss of activity.
Q5: How can I confirm that the observed effect of rel-SB-612111 in my cellular assay is due to its on-target activity?
A5: On-target activity can be confirmed using several approaches:
-
Use of a structurally different NOP antagonist: If a different NOP antagonist produces the same phenotype, it strengthens the evidence for on-target action.
-
Genetic knockdown/knockout: Using techniques like siRNA or CRISPR to reduce or eliminate the expression of the NOP receptor should abolish the effect of rel-SB-612111 if it is on-target.
-
Cellular Thermal Shift Assay (CETSA): This biophysical assay can confirm direct binding of the compound to the NOP receptor in a cellular environment.
Data Presentation
Table 1: Binding Affinity of rel-SB-612111 for NOP and Opioid Receptors
| Receptor | Kᵢ (nM) | Selectivity (fold vs. NOP) |
| NOP | 0.33 | - |
| μ-opioid | 57.6 | 174 |
| κ-opioid | 160.5 | 486 |
| δ-opioid | 2109 | 6391 |
Data sourced from Tocris Bioscience.
Mandatory Visualization
Caption: NOP receptor signaling pathway and its antagonism by rel-SB-612111.
Caption: Troubleshooting decision tree for unexpected experimental results.
References
- 1. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of the nociceptin/orphanin FQ receptor antagonist SB-612111 [(-)-cis-1-methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol]: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Technical Support Center: rel-SB-612111 Hydrochloride for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for the preparation and in vivo use of rel-SB-612111 hydrochloride. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful and reproducible experiments.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound Precipitation in Vehicle | - Vehicle is not appropriate for the required concentration.- The final concentration of the organic solvent (e.g., DMSO) is too low after dilution with aqueous solution.- The temperature of the solution has dropped, reducing solubility. | - Refer to the solubility data table below to select an appropriate solvent system.- Prepare a higher concentration stock solution in 100% DMSO and then dilute it to the final desired concentration with saline or PBS immediately before use.- Ensure the final DMSO concentration is sufficient to maintain solubility. Based on published studies, a final concentration of up to 5% DMSO has been used successfully.[1][2]- Gently warm the solution (e.g., to 37°C) and vortex to aid dissolution. Do not overheat, as it may degrade the compound. |
| Inconsistent Experimental Results | - Incomplete dissolution of the compound leading to inaccurate dosing.- Degradation of the compound due to improper storage or handling.- Vehicle itself is causing a biological effect. | - Visually inspect the solution to ensure it is clear and free of particulates before each administration.- Prepare fresh solutions for each experiment. If a stock solution is stored, ensure it is kept at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[3][4]- Always include a vehicle-only control group in your experimental design to account for any effects of the solvent. |
| Animal Distress or Adverse Reactions Post-Injection | - High concentration of organic solvent (e.g., DMSO) in the vehicle.- The pH of the final solution is not physiological.- Rapid injection volume or rate. | - Minimize the final concentration of DMSO in the injected solution; aim for the lowest concentration that maintains compound solubility (e.g., ≤ 5%).- Adjust the pH of the final dosing solution to be within a physiologically tolerated range (e.g., pH 7.2-7.4).- Administer the injection slowly and ensure the volume is appropriate for the size of the animal. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for in vivo administration of this compound?
A1: Based on published literature, a common and effective vehicle is a mixture of Dimethyl Sulfoxide (DMSO) and a sterile aqueous solution like 0.9% sodium chloride (saline).[1][2] A typical preparation involves dissolving the compound in a minimal amount of DMSO and then diluting it with saline to the final desired concentration. For instance, a vehicle of 5% DMSO in sterile 0.9% sodium chloride has been successfully used.[1][2] Another study dissolved the compound in DMSO such that the final concentration did not exceed 0.8%.[5]
Q2: What is the solubility of this compound in common solvents?
A2: this compound has good solubility in organic solvents. The table below summarizes its solubility in common laboratory solvents.
| Solvent | Solubility |
| DMSO | Up to 100 mM |
| Ethanol | Up to 50 mM |
Q3: How should I prepare a stock solution of this compound?
A3: It is recommended to prepare a high-concentration stock solution in 100% DMSO. For example, you can prepare a 10 mM or 100 mM stock solution. This stock solution can then be stored at -20°C or -80°C for long-term storage.[3][4] When needed for an experiment, the stock solution can be thawed and diluted to the final working concentration with a suitable aqueous vehicle like sterile saline.
Q4: How stable is this compound in solution?
A4: While specific stability data in various vehicles is not extensively published, it is best practice to prepare fresh solutions for each experiment. If using a stock solution stored in DMSO at -20°C or -80°C, it should be stable for several months.[4] Avoid repeated freeze-thaw cycles by aliquoting the stock solution. Once diluted in an aqueous vehicle, it is recommended to use the solution promptly.
Q5: What are some typical dosages used for in vivo studies?
A5: The dosage of this compound can vary depending on the animal model, route of administration, and the specific research question. Published studies have used dosages in the range of 1 to 10 mg/kg administered intraperitoneally (i.p.) in mice.[5][6] For topical application to the exposed cortex in rats, concentrations of 1 µM, 10 µM, and 100 µM have been used.[1][2][7]
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal (i.p.) Injection
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
0.9% Sodium Chloride (Saline), sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Calculate the required amount: Determine the total amount of this compound needed based on the desired dose (e.g., in mg/kg), the number of animals, and their average weight.
-
Prepare a stock solution (optional but recommended):
-
Weigh the required amount of this compound powder and place it in a sterile tube.
-
Add a precise volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL or 100 mM).
-
Vortex thoroughly until the compound is completely dissolved. The solution should be clear.
-
This stock solution can be divided into aliquots and stored at -20°C for future use.
-
-
Prepare the final dosing solution:
-
On the day of the experiment, thaw a stock solution aliquot if using one.
-
Calculate the volume of the stock solution needed to achieve the final desired dose in the injection volume.
-
In a new sterile tube, add the required volume of the stock solution.
-
Slowly add the sterile 0.9% saline while vortexing to dilute the stock solution to the final concentration. Ensure the final DMSO concentration is as low as possible while maintaining solubility (e.g., not exceeding 5%).
-
Visually inspect the final solution to ensure it is clear and free of any precipitate before administration.
-
Workflow for Vehicle Preparation
Caption: Workflow for preparing this compound for in vivo studies.
References
- 1. The Nociceptin/Orphanin FQ peptide receptor antagonist, SB-612111, improves cerebral blood flow in a rat model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. medkoo.com [medkoo.com]
- 4. SB-612111 hydrochloride | NOP receptor antagonist | Probechem Biochemicals [probechem.com]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Pharmacological characterization of the nociceptin/orphanin FQ receptor antagonist SB-612111 [(-)-cis-1-methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol]: in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | The Nociceptin/Orphanin FQ peptide receptor antagonist, SB-612111, improves cerebral blood flow in a rat model of traumatic brain injury [frontiersin.org]
troubleshooting inconsistent results with rel-SB-612111 hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using rel-SB-612111 hydrochloride. The information is tailored for researchers, scientists, and drug development professionals to address common issues and ensure consistent experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective and potent antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor.[1][2] Its primary mechanism is to block the activity of the endogenous ligand N/OFQ at the NOP receptor, thereby modulating various physiological processes, including pain, mood, and feeding behavior.[1][3][4]
Q2: What is the selectivity profile of this compound?
A2: this compound displays high selectivity for the NOP receptor over classical opioid receptors (μ, δ, and κ). This selectivity is crucial for attributing its pharmacological effects to the NOP receptor system.
Q3: How should I prepare stock solutions of this compound?
A3: For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (B87167) (DMSO).[3] For in vivo studies, it has been dissolved in a vehicle of 5% DMSO and 0.9% sodium chloride to improve solubility and absorption.[5] Always refer to the manufacturer's instructions for the specific lot you are using, as solubility can be batch-dependent. It is recommended to prepare fresh solutions or store stock solutions at -20°C or -80°C for short periods, as stability in solution over time is not extensively documented.[6]
Troubleshooting Guide
Issue 1: Inconsistent antagonist activity in vitro.
Possible Cause 1.1: Compound Degradation Improper storage or repeated freeze-thaw cycles of stock solutions can lead to degradation of the compound.
Solution:
-
Prepare fresh stock solutions in DMSO for each experiment.
-
If storing stock solutions, aliquot into single-use volumes to avoid multiple freeze-thaw cycles and store at -20°C.
-
Protect the compound and its solutions from light.
Possible Cause 1.2: Suboptimal Assay Conditions The potency of rel-SB-612111 can be influenced by the specific assay conditions, such as the cell line, receptor expression levels, and the concentration of the agonist being used.
Solution:
-
Ensure the use of a validated NOP receptor-expressing cell line.
-
Optimize the concentration of the N/OFQ agonist to be in the linear range of the dose-response curve.
-
Include a standard NOP receptor antagonist, such as J-113397, as a positive control to validate assay performance.[2]
Issue 2: Variable efficacy in vivo.
Possible Cause 2.1: Poor Bioavailability or Route of Administration The route of administration and the vehicle used can significantly impact the bioavailability and, consequently, the efficacy of rel-SB-612111.
Solution:
-
For systemic administration, intraperitoneal (i.p.) injection is a commonly used route.[1][3]
-
The vehicle can influence solubility and absorption. A common vehicle is a solution of 5% DMSO and 0.9% sodium chloride.[5] Other formulations for intravenous injection include 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[6]
-
For localized effects, direct topical application to the tissue of interest has been shown to be effective.[5][7]
Possible Cause 2.2: Animal Strain and Metabolism Differences Metabolic rates and drug disposition can vary between different animal strains, leading to inconsistent results.
Solution:
-
Clearly report the animal species and strain used in your experiments.
-
Conduct preliminary dose-response studies to determine the optimal effective dose for your specific animal model and experimental paradigm. Doses in the range of 1-10 mg/kg (i.p.) have been shown to be effective in mice for various behavioral tests.[1][3][8]
Issue 3: Unexpected or Off-Target Effects.
Possible Cause 3.1: Interaction with other receptor systems at high concentrations. While highly selective, at very high concentrations, rel-SB-612111 may exhibit some activity at other opioid receptors.
Solution:
-
Use the lowest effective dose determined from dose-response studies.
-
To confirm that the observed effects are mediated by the NOP receptor, conduct experiments in NOP receptor knockout animals or use a structurally different NOP antagonist as a comparator.[1][3] The effects of SB-612111 were absent in NOP receptor knockout mice.[1][3]
Quantitative Data Summary
Table 1: Receptor Binding Affinity (Ki values)
| Receptor | Ki (nM) |
| NOP | 0.33[6] |
| μ-opioid | 57.6[6] |
| κ-opioid | 160.5[6] |
| δ-opioid | 2109[6] |
Table 2: In Vitro Antagonist Potency (pKB / pA2 values)
| Assay | Cell/Tissue Type | pKB / pA2 |
| [35S]GTPγS Binding | CHO(hNOP) cells | 9.70[2] |
| cAMP Accumulation | CHO(hNOP) cells | 8.63[2] |
| Electrically Stimulated Contraction | Mouse vas deferens | 8.50[2] |
| Electrically Stimulated Contraction | Rat vas deferens | 8.20[2] |
| Electrically Stimulated Contraction | Guinea pig ileum | 8.30[2] |
| [3H]5-HT Release | Mouse cerebral cortex synaptosomes | 8.40[2] |
Experimental Protocols
Protocol 1: In Vivo Antagonism of N/OFQ-induced Effects in Mice
This protocol is adapted from studies investigating the in vivo antagonist properties of rel-SB-612111.[1][3]
-
Animals: Use male mice of a specified strain (e.g., C57BL/6J).
-
Compound Preparation: Dissolve this compound in a vehicle such as physiological saline containing a small percentage of DMSO (e.g., final concentration not exceeding 0.8%).[3]
-
Administration: Administer rel-SB-612111 (e.g., 0.1-3 mg/kg) via intraperitoneal (i.p.) injection 30 minutes prior to the administration of N/OFQ.[3]
-
Agonist Challenge: Administer N/OFQ (e.g., 1 nmol) intracerebroventricularly (i.c.v.) or intrathecally (i.t.).[1][3]
-
Behavioral Assessment: Measure the relevant behavioral endpoint, such as nociceptive threshold (e.g., tail-withdrawal assay) or food intake, at specified time points after N/OFQ administration.[1][3]
-
Data Analysis: Compare the response in animals treated with rel-SB-612111 to vehicle-treated controls to determine the antagonist effect.
Protocol 2: Assessment of Antidepressant-like Effects in Mice
This protocol is based on the forced swimming test and tail suspension test.[1][3]
-
Animals: Use male mice.
-
Compound Preparation: Prepare rel-SB-612111 as described in Protocol 1.
-
Administration: Administer rel-SB-612111 (e.g., 1-10 mg/kg, i.p.) 30 minutes before the behavioral test.[3]
-
Forced Swimming Test: Place mice individually in a cylinder of water and record the duration of immobility over a specified period (e.g., the last 4 minutes of a 6-minute test).
-
Tail Suspension Test: Suspend mice by their tails and record the duration of immobility.
-
Data Analysis: A reduction in immobility time is indicative of an antidepressant-like effect.[3]
Visualizations
Caption: NOP Receptor Signaling Pathway and the Antagonistic Action of rel-SB-612111.
Caption: A Logical Workflow for Troubleshooting Inconsistent Experimental Results.
References
- 1. Pharmacological characterization of the nociceptin/orphanin FQ receptor antagonist SB-612111 [(-)-cis-1-methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol]: in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of the nociceptin/orphanin FQ receptor antagonist SB-612111 [(-)-cis-1-methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol]: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Nociceptin receptor antagonist SB 612111 decreases high fat diet binge eating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The Nociceptin/Orphanin FQ peptide receptor antagonist, SB-612111, improves cerebral blood flow in a rat model of traumatic brain injury [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The Nociceptin/Orphanin FQ peptide receptor antagonist, SB-612111, improves cerebral blood flow in a rat model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing rel-SB-612111 Hydrochloride Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective use of rel-SB-612111 hydrochloride in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL1).[1][2] Its primary mechanism is to competitively block the binding of the endogenous ligand N/OFQ to the NOP receptor, thereby inhibiting downstream signaling pathways.[1]
Q2: What is the selectivity profile of this compound?
This compound exhibits high selectivity for the NOP receptor over other classical opioid receptors.[3][4]
| Receptor | Ki (nM) | Selectivity vs. NOP |
| NOP | 0.33 | - |
| µ (mu) | 57.6 | ~174-fold |
| κ (kappa) | 160.5 | ~486-fold |
| δ (delta) | 2109 | ~6391-fold |
| Table 1: Binding affinities (Ki) of rel-SB-612111 for opioid receptors.[3][5][6] |
At a concentration of 10 µM, SB-612111 showed weak affinity for the β3-adrenergic receptor, which was over 260-fold weaker than its interaction with the NOP receptor.[4]
Q3: How should I prepare and store stock solutions of this compound?
For stock solutions, it is recommended to dissolve this compound in DMSO (up to 100 mM) or ethanol (B145695) (up to 50 mM).[5][7] Store stock solutions at -20°C for long-term stability.
Q4: What are the typical concentrations of this compound used in in vitro assays?
The optimal concentration will vary depending on the specific assay and cell type. However, a general starting point for cellular assays is around 300 nM, with a range of up to 1 µM often being used.[4] For antagonist activity in specific assays, concentrations of 10 nM, 30 nM, and 100 nM have been reported to be effective.[8]
Troubleshooting Guides
Problem 1: Inconsistent or weaker-than-expected antagonist activity.
Possible Causes and Solutions:
-
Suboptimal Agonist Concentration: The concentration of the agonist used to stimulate the NOP receptor can significantly impact the apparent potency of the antagonist.
-
Recommendation: Determine the EC80 (the concentration that gives 80% of the maximal response) of your agonist in your specific assay system. Using an agonist concentration at or near its EC80 provides a robust assay window for detecting antagonist activity.
-
-
Incorrect Pre-incubation Time: Insufficient pre-incubation with the antagonist may not allow for equilibrium to be reached at the receptor.
-
Recommendation: Pre-incubate your cells with this compound for a sufficient period (typically 15-30 minutes) before adding the agonist.
-
-
Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation of the compound.
-
Recommendation: Aliquot your stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store aliquots at -20°C.
-
Problem 2: High background signal or apparent off-target effects.
Possible Causes and Solutions:
-
Concentration Too High: At concentrations significantly above 1 µM, the risk of off-target effects at other receptors (e.g., other opioid receptors or the β3-adrenergic receptor) increases.[4]
-
Recommendation: Perform a dose-response curve to determine the lowest effective concentration that provides sufficient antagonism of the NOP receptor without engaging off-target activities.
-
-
Compound Precipitation: this compound has limited solubility in aqueous buffers. Precipitation can lead to inconsistent results and light scattering in optical assays.
-
Recommendation: When diluting the DMSO stock solution into your aqueous assay buffer, ensure the final DMSO concentration is kept low (typically ≤ 0.5%) to maintain solubility. Visually inspect for any precipitation. If solubility is an issue, consider using a buffer containing a low percentage of a non-ionic detergent like Tween-20, but validate that the detergent does not interfere with your assay.
-
-
Assay Interference: The compound may interfere with the assay detection method itself (e.g., fluorescence quenching or enhancement in HTRF assays).
-
Recommendation: Run a control experiment with the assay components in the absence of cells or membranes to check for direct compound interference.
-
Problem 3: Observed cytotoxicity or a decrease in cell viability.
Possible Causes and Solutions:
-
Compound-induced Cytotoxicity: High concentrations of any small molecule can be toxic to cells.
-
Recommendation: Perform a cell viability assay (e.g., MTT, MTS, or a live/dead stain) in parallel with your functional assay to determine the concentration at which this compound becomes cytotoxic to your specific cell line. This will define the upper limit of your usable concentration range.
-
-
Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.
-
Recommendation: Ensure the final concentration of the solvent in your assay is at a non-toxic level for your cell line (typically ≤ 0.5% for DMSO). Run a vehicle control (solvent only) to assess its effect on cell viability.
-
Experimental Protocols
General Workflow for Optimizing Antagonist Concentration
Caption: A generalized workflow for optimizing the concentration of this compound.
NOP Receptor Signaling Pathway
Activation of the NOP receptor by its endogenous ligand, N/OFQ, initiates a signaling cascade primarily through the Gαi/o family of G proteins.[2] This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2] The Gβγ subunits can also modulate ion channels, leading to the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels. Additionally, NOP receptor activation can stimulate mitogen-activated protein kinase (MAPK) pathways.[7] this compound acts by blocking the initial binding of N/OFQ, thus preventing these downstream effects.
References
- 1. Pharmacological characterization of the nociceptin/orphanin FQ receptor antagonist SB-612111 [(-)-cis-1-methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol]: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nociceptin receptor - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Probe SB-612111 | Chemical Probes Portal [chemicalprobes.org]
- 5. rndsystems.com [rndsystems.com]
- 6. medkoo.com [medkoo.com]
- 7. Cellular Mechanisms of Nociceptin/Orphanin FQ (N/OFQ) Peptide (NOP) Receptor Regulation and Heterologous Regulation by N/OFQ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
potential degradation products of rel-SB-612111 hydrochloride
This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential degradation products of rel-SB-612111 hydrochloride. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
This compound is a selective antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor.[1] Its chemical name is (5S,7S)-7-[[4-(2,6-Dichlorophenyl)-1-piperidinyl]methyl]-6,7,8,9-tetrahydro-1-methyl-5H-benzocyclohepten-5-ol hydrochloride.[2] The molecule consists of three main structural components: a benzocycloheptene (B12447271) core, a piperidine (B6355638) ring, and a dichlorophenyl group. These features are important to consider when predicting potential degradation pathways.
Q2: What are the likely degradation pathways for this compound?
-
Oxidation: The tertiary amine in the piperidine ring is susceptible to oxidation, which can lead to the formation of an N-oxide. The secondary alcohol on the benzocycloheptene ring could be oxidized to a ketone.
-
Hydrolysis: While the core structure is generally stable against hydrolysis, extreme pH and temperature conditions could potentially lead to unforeseen reactions.
-
Photodegradation: Aromatic systems, like the benzocycloheptene and dichlorophenyl rings, can be susceptible to photodegradation, potentially leading to the formation of phenolic byproducts or ring cleavage under UV or visible light exposure.
Q3: What are the potential degradation products of this compound?
Based on the likely degradation pathways, the following are potential degradation products:
-
N-Oxide of rel-SB-612111: Formation on the piperidine nitrogen.
-
Ketone derivative of rel-SB-612111: Oxidation of the secondary alcohol on the benzocycloheptene ring.
-
Hydroxylated derivatives: Potential for hydroxylation on the aromatic rings.
-
Photodegradation products: Complex mixtures may form upon exposure to light, potentially involving cleavage of the bond between the piperidine and benzocycloheptene moieties.
Troubleshooting Guide
Issue: Appearance of unknown peaks in my analytical chromatogram (e.g., HPLC, LC-MS) after sample storage or stress testing.
Possible Cause: Degradation of this compound.
Troubleshooting Steps:
-
Characterize the Unknown Peaks: Use mass spectrometry (MS) to determine the molecular weight of the unknown peaks. This will provide initial clues as to the identity of the degradation products.
-
Perform Forced Degradation Studies: Systematically expose this compound to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to intentionally generate degradation products. This can help to confirm the identity of the unknown peaks observed in your samples.
-
Develop a Stability-Indicating Method: Ensure your analytical method is capable of separating the main compound from all potential degradation products.[3][4][5]
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.[6]
Objective: To generate potential degradation products of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid drug substance and the stock solution at 60°C for 48 hours.
-
Photolytic Degradation: Expose the solid drug substance and the stock solution to UV light (254 nm) and visible light for a specified period (e.g., 24 hours).
-
-
Sample Analysis: Analyze the stressed samples using a suitable analytical technique, such as HPLC with UV and MS detection, to identify and quantify the degradation products.
| Stress Condition | Reagent | Temperature | Duration | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours | Minimal degradation expected, potential for minor byproducts. |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24 hours | Minimal degradation expected, potential for minor byproducts. |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours | N-Oxide, Ketone derivative. |
| Thermal | - | 60°C | 48 hours | Minimal degradation expected. |
| Photolytic | UV/Visible Light | Room Temp | 24 hours | Complex mixture of photodegradants. |
Visualizations
References
- 1. Pharmacological characterization of the nociceptin/orphanin FQ receptor antagonist SB-612111 [(-)-cis-1-methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol]: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SB 612111 hydrochloride | NOP Receptors | Tocris Bioscience [tocris.com]
- 3. A New Stability Indicating HPLC Method for Related Substances in Zolmitriptan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability-Indicating LC Method for the Determination of Prasugrel Hydrochloride in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Fast, Stability-Indicating, and Validated Liquid Chromatography Method for the Purity Control of Lercanidipine Hydrochloride in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
ensuring purity of rel-SB-612111 hydrochloride for experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the purity of rel-SB-612111 hydrochloride for experimental use.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a potent and selective antagonist of the Nociceptin/Orphanin FQ (NOP) receptor, also known as the opiate receptor-like orphan receptor (ORL-1).[1] It exhibits high affinity for the human NOP receptor (Ki = 0.33 nM) and displays significant selectivity over classical opioid receptors (μ, κ, and δ).[1] Its mechanism of action involves competitively blocking the binding of the endogenous ligand Nociceptin/Orphanin FQ (N/OFQ) to the NOP receptor, thereby inhibiting its downstream signaling pathways.[1]
2. What are the typical purity specifications for commercially available this compound?
Commercially available this compound is typically supplied with a purity of ≥97% as determined by High-Performance Liquid Chromatography (HPLC). For most research applications, a purity of ≥95% is considered acceptable.[2] However, for sensitive assays, higher purity may be required.
3. How should this compound be stored to maintain its purity and stability?
For long-term storage, it is recommended to store this compound as a solid at -20°C. Under these conditions, it should remain stable for an extended period.
4. What are the recommended solvents for dissolving this compound?
This compound is soluble in Dimethyl Sulfoxide (DMSO) up to 100 mM and in ethanol (B145695) up to 50 mM. For aqueous solutions, it is advisable to first dissolve the compound in a minimal amount of DMSO and then dilute with the aqueous buffer.
Troubleshooting Guide: Purity Assessment and Purification
This guide addresses common issues encountered during the assessment and enhancement of this compound purity.
Identifying and Quantifying Impurities
Issue 1: Unexpected or additional peaks are observed in the HPLC chromatogram.
Possible Causes:
-
Residual Starting Materials or Reagents: The synthesis of rel-SB-612111 involves the coupling of a benzocycloheptene (B12447271) derivative with a piperidine (B6355638) derivative, often via reductive amination.[3] Residual amounts of these precursors or reagents used in the synthesis (e.g., reducing agents like sodium triacetoxyborohydride) can appear as impurities.
-
Byproducts of the Reaction: Reductive amination can sometimes lead to the formation of byproducts, such as over-alkylated amines or unreacted intermediates.[4][5]
-
Degradation Products: The benzocycloheptene core may be susceptible to degradation under certain conditions, although specific degradation pathways for this compound are not well-documented.[6]
-
Solvent Impurities: The solvents used for synthesis, purification, or analysis may contain impurities.
Solutions:
-
Review the Synthesis Route: Understanding the synthetic pathway can help predict potential impurities.[3]
-
Mass Spectrometry (MS) Analysis: Couple the HPLC to a mass spectrometer to determine the molecular weights of the impurity peaks and aid in their identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can provide structural information about the impurities if they are present in sufficient quantities.
Issue 2: The purity of the compound is determined to be below the required threshold.
Solution:
-
Purification: The compound may require further purification. Recrystallization is a common and effective method for purifying hydrochloride salts.
Experimental Protocols
This is a general protocol and may require optimization for your specific instrument and sample.
Instrumentation and Columns:
-
A standard HPLC system with a UV detector is suitable.
-
A C18 reversed-phase column is a good starting point for the analysis of aromatic compounds like this compound.[7][8]
Mobile Phase and Gradient (Example):
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Gradient: Start with a lower percentage of Mobile Phase B and gradually increase it over the run to elute compounds with increasing hydrophobicity. A typical gradient might be 10-90% B over 20-30 minutes.
-
Detection Wavelength: Aromatic compounds typically absorb UV light between 210-280 nm. A wavelength of 254 nm is a common choice for initial screening.[9]
Sample Preparation:
-
Dissolve a small, accurately weighed amount of this compound in the initial mobile phase composition or a compatible solvent (e.g., DMSO).
-
Filter the sample through a 0.22 µm syringe filter before injection.
Data Analysis:
-
The purity is typically calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.
Quantitative NMR (qNMR) can be a powerful tool for determining the absolute purity of a compound.[10]
Sample Preparation:
-
Accurately weigh a precise amount of the this compound sample.
-
Accurately weigh a precise amount of a high-purity internal standard (e.g., maleic acid, dimethyl sulfone). The standard should have a known chemical shift that does not overlap with the analyte signals.[10]
-
Dissolve both the sample and the internal standard in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).
Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters suitable for quantitative analysis, including a sufficient relaxation delay (D1) to ensure full relaxation of all protons.
Data Analysis:
-
Integrate a well-resolved, characteristic peak of this compound and a peak from the internal standard.
-
Calculate the purity based on the integral values, the number of protons corresponding to each peak, the molecular weights, and the initial masses of the sample and the standard.
This is a general guideline for the recrystallization of a hydrochloride salt. The optimal solvent system may need to be determined experimentally.
Solvent Selection:
-
The ideal solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures.[11]
-
Common solvents for recrystallizing hydrochloride salts include ethanol, isopropanol, or mixtures like ethanol/ethyl acetate (B1210297) or methanol/diethyl ether.[12]
Procedure:
-
Dissolve the impure this compound in a minimal amount of the chosen boiling solvent.
-
If insoluble impurities are present, perform a hot filtration to remove them.
-
Allow the solution to cool slowly to room temperature. Crystal formation should occur.
-
Further cool the solution in an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
Troubleshooting Recrystallization:
-
Oiling out: If the compound separates as an oil instead of crystals, try using a larger volume of solvent, cooling the solution more slowly, or using a different solvent system.[13]
-
No crystal formation: This may be due to using too much solvent. Try evaporating some of the solvent and re-cooling. Seeding the solution with a small crystal of the pure compound can also induce crystallization.[13][14]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₉Cl₂NO·HCl | |
| Molecular Weight | 454.86 g/mol | |
| Purity (Typical) | ≥97% (HPLC) | |
| Solubility | 100 mM in DMSO, 50 mM in ethanol | |
| Storage | -20°C (solid) |
Table 2: Receptor Binding Affinity (Ki) of rel-SB-612111
| Receptor | Ki (nM) | Reference |
| NOP (hORL-1) | 0.33 | [1] |
| µ-opioid | 57.6 | [1] |
| κ-opioid | 160.5 | [1] |
| δ-opioid | 2109 | [1] |
Mandatory Visualizations
Caption: NOP receptor signaling pathway and the antagonistic action of rel-SB-612111.
Caption: Experimental workflow for ensuring the purity of this compound.
Caption: Logical relationship for troubleshooting impurities in this compound.
References
- 1. Pharmacological characterization of the nociceptin/orphanin FQ receptor antagonist SB-612111 [(-)-cis-1-methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol]: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Modified synthesis of NOP receptor antagonist SB612111 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Fast Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) by HPLC-UV [restek.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. ingenieria-analitica.com [ingenieria-analitica.com]
- 10. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mt.com [mt.com]
- 12. Tips & Tricks [chem.rochester.edu]
- 13. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 14. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Head-to-Head Comparison of NOP Receptor Antagonists: rel-SB-612111 Hydrochloride vs. J-113397
A comprehensive analysis of the in vitro potency and selectivity of two prominent non-peptide antagonists of the Nociceptin/Orphanin FQ (NOP) receptor, rel-SB-612111 hydrochloride and J-113397, is presented for researchers, scientists, and drug development professionals. This guide synthesizes key experimental data to provide an objective comparison of their performance at this important therapeutic target.
The NOP receptor, a member of the opioid receptor family, and its endogenous ligand, nociceptin/orphanin FQ (N/OFQ), are implicated in a wide range of physiological and pathological processes, including pain, anxiety, and substance abuse. The development of selective NOP receptor antagonists is a key area of research for novel therapeutics. This guide focuses on two widely studied antagonists, this compound and J-113397, summarizing their in vitro potency through a detailed examination of receptor binding and functional assay data.
Quantitative Comparison of In Vitro Potency
The following tables summarize the key in vitro potency parameters for this compound and J-113397 at the human NOP receptor, primarily in Chinese Hamster Ovary (CHO) cells expressing the recombinant human NOP receptor (CHO-hNOP).
Table 1: Receptor Binding Affinity
This table outlines the binding affinity (Ki) of each compound for the human NOP receptor. A lower Ki value indicates a higher binding affinity.
| Compound | Radioligand | Cell Line | Ki (nM) | Reference |
| This compound | [³H]N/OFQ | CHO-hNOP | 0.33 | [1] |
| J-113397 | [¹²⁵I][Tyr¹⁴]nociceptin | CHO-ORL1 | 1.8 | [2] |
Table 2: Functional Antagonist Potency
This table presents the functional antagonist potency of the compounds in two key assays: GTPγS binding and cAMP accumulation. The pKB value is the negative logarithm of the antagonist's equilibrium dissociation constant (KB), with a higher pKB indicating greater potency. The IC50 value represents the concentration of an antagonist that inhibits 50% of the agonist response.
| Assay | Parameter | This compound | J-113397 | Reference |
| GTPγS Binding | pKB | 9.70 | 8.71 | [3] |
| cAMP Accumulation | pKB | 8.63 | 7.95 | [3] |
| N/OFQ-stimulated [³⁵S]GTPγS Binding | IC50 (nM) | Not explicitly stated | 5.3 | [2] |
| Forskolin-stimulated cAMP accumulation | IC50 (nM) | Not explicitly stated | 26 | [4] |
The data consistently demonstrates that This compound exhibits significantly higher potency as a NOP receptor antagonist compared to J-113397 in these in vitro assays. It displays a stronger binding affinity and is more potent in antagonizing the functional effects of N/OFQ.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the experimental context, the following diagrams illustrate the NOP receptor signaling pathway and a typical experimental workflow for a competitive binding assay.
Experimental Protocols
The following are generalized protocols for the key in vitro assays used to characterize this compound and J-113397. These are based on commonly reported methodologies in the literature.
Radioligand Binding Assay (Competitive Inhibition)
This assay measures the ability of a compound to displace a radiolabeled ligand from the NOP receptor, thereby determining its binding affinity (Ki).
1. Membrane Preparation:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human NOP receptor (CHO-hNOP) are cultured and harvested.
-
The cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
2. Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in order:
-
CHO-hNOP cell membranes.
-
A fixed concentration of a radiolabeled NOP receptor agonist, such as [³H]N/OFQ.
-
Increasing concentrations of the unlabeled antagonist (this compound or J-113397).
-
-
The plate is incubated at a specific temperature (e.g., room temperature or 30°C) for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled NOP ligand.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The data are plotted as the percentage of specific binding versus the logarithm of the antagonist concentration.
-
The IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the extent to which an antagonist inhibits the agonist-stimulated binding of [³⁵S]GTPγS to G-proteins, providing a measure of the antagonist's potency at the receptor-G-protein coupling level.
1. Membrane Preparation:
-
Similar to the radioligand binding assay, membranes are prepared from CHO-hNOP cells.
2. Assay Procedure:
-
The assay is performed in a 96-well plate.
-
The following components are added to each well:
-
CHO-hNOP cell membranes.
-
A fixed concentration of the NOP receptor agonist (e.g., N/OFQ) to stimulate the receptor.
-
Increasing concentrations of the antagonist (this compound or J-113397).
-
GDP (to enhance the agonist-stimulated signal).
-
The reaction is initiated by the addition of [³⁵S]GTPγS.
-
-
The plate is incubated at 30°C for a specified time (e.g., 60 minutes).
3. Separation and Detection:
-
The assay is terminated by filtration through glass fiber filters.
-
The filters are washed with cold buffer.
-
The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.
4. Data Analysis:
-
Basal binding is measured in the absence of an agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.
-
The antagonist's effect is measured as the inhibition of the agonist-stimulated [³⁵S]GTPγS binding.
-
The data are used to calculate the antagonist's potency, often expressed as a pKB value, which is derived from the Schild equation.
cAMP Accumulation Assay
This assay assesses the ability of an antagonist to block the agonist-induced inhibition of adenylyl cyclase, which results in a decrease in intracellular cyclic AMP (cAMP) levels.
1. Cell Culture and Treatment:
-
CHO-hNOP cells are seeded in multi-well plates and grown to a suitable confluency.
-
The cells are pre-incubated with increasing concentrations of the antagonist (this compound or J-113397) for a specific duration.
-
The cells are then stimulated with a fixed concentration of a NOP receptor agonist (e.g., N/OFQ) in the presence of an adenylyl cyclase activator, such as forskolin.
2. cAMP Measurement:
-
After the stimulation period, the cells are lysed.
-
The intracellular cAMP levels are measured using a variety of commercially available kits, often based on competitive immunoassays (e.g., HTRF, ELISA).
3. Data Analysis:
-
The antagonist's effect is quantified as its ability to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation.
-
The data are plotted, and the antagonist's potency is determined, typically expressed as a pKB or IC50 value.
Conclusion
Based on the available in vitro data, this compound is a more potent and selective antagonist of the NOP receptor than J-113397. It exhibits a higher binding affinity and is more effective at blocking the functional consequences of NOP receptor activation in both GTPγS binding and cAMP accumulation assays. This information is crucial for researchers selecting appropriate pharmacological tools for their studies and for those involved in the development of novel NOP receptor-targeted therapeutics.
References
- 1. In vitro inhibitory effects of J-113397 on nociceptin/orphanin FQ-stimulated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cellular mechanisms of nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor regulation and heterologous regulation by N/OFQ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Unveiling the Selectivity of rel-SB-612111 Hydrochloride: A Comparative Guide to its Opioid Receptor Cross-Reactivity
For Immediate Release
A Comprehensive Analysis of rel-SB-612111 Hydrochloride's Interaction with NOP and Classical Opioid Receptors
This guide provides a detailed comparison of the binding affinity and functional activity of this compound across the nociceptin/orphanin FQ (NOP) receptor and the classical mu (μ), delta (δ), and kappa (κ) opioid receptors. The data presented herein, supported by established experimental protocols, demonstrates the high selectivity of this compound for the NOP receptor, positioning it as a valuable tool for researchers in neuroscience and pharmacology.
Executive Summary
This compound is a potent and selective antagonist of the NOP receptor, also known as the opioid receptor-like 1 (ORL-1) receptor. Extensive in vitro studies have characterized its binding profile and functional activity, revealing a significantly higher affinity for the NOP receptor compared to the classical opioid receptors. This high degree of selectivity minimizes off-target effects, making it an ideal pharmacological probe for investigating the physiological and pathological roles of the NOP receptor system.
Comparative Binding Affinity
Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor. In these assays, a radiolabeled ligand with known affinity for the receptor is competed off by the test compound. The inhibition constant (Ki) is then calculated, with a lower Ki value indicating a higher binding affinity.
The table below summarizes the binding affinities of this compound for the human NOP, mu, delta, and kappa opioid receptors.
| Receptor | Binding Affinity (Ki, nM) | Selectivity vs. NOP | Reference |
| NOP (ORL-1) | 0.33 | - | [1] |
| Mu (μ) | 57.6 | 174-fold | [1] |
| Kappa (κ) | 160.5 | 486-fold | [1] |
| Delta (δ) | 2109 | 6391-fold | [1] |
As the data illustrates, this compound exhibits a sub-nanomolar affinity for the NOP receptor, while its affinity for the mu, kappa, and delta opioid receptors is significantly lower, demonstrating a clear selectivity profile.
Comparative Functional Activity
Functional assays are crucial for determining whether a compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or has no effect. The GTPγS binding assay is a widely used functional assay that measures the activation of G-proteins, a key step in the signaling cascade of opioid receptors.
Studies have shown that this compound is a competitive antagonist at the NOP receptor. In functional assays, it effectively blocks the activity of NOP receptor agonists. For instance, in GTPγS binding and cAMP accumulation assays using cells expressing the human NOP receptor, SB-612111 competitively antagonized the effects of the NOP agonist N/OFQ, with pKB values of 9.70 and 8.63, respectively, while showing no intrinsic agonist activity.[1]
Crucially, investigations into its effects on the classical opioid receptors have revealed a lack of functional activity. One study demonstrated that at a concentration of 1 µM, SB-612111 did not alter the effects of classical opioid receptor agonists in electrically stimulated tissues.[1] Another study confirmed that SB-612111 had no intrinsic agonistic activity and did not affect the G-protein coupled inwardly rectifying K+ (GIRK) current induced by a mu-opioid receptor agonist at concentrations up to 1µM.
This lack of agonistic or antagonistic activity at mu, delta, and kappa opioid receptors at concentrations where it is a potent NOP antagonist further underscores its remarkable selectivity.
Signaling Pathway and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
References
Comparative Efficacy of rel-SB-612111 Hydrochloride in Diverse Pain Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of rel-SB-612111 hydrochloride (SB-612111) in various preclinical pain models. The information is presented to facilitate an understanding of its potential as a therapeutic agent, with supporting experimental data and detailed methodologies.
This compound is a potent and selective non-peptide antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor.[1] The NOP receptor and its endogenous ligand, N/OFQ, are key modulators of pain perception. Activation of the NOP receptor can produce either pain-relieving (analgesic) or pain-promoting (pronociceptive) effects depending on the location in the nervous system and the specific pain state.[2] SB-612111 exerts its effects by blocking the actions of N/OFQ at the NOP receptor. This guide will delve into its performance in neuropathic and inflammatory pain models, drawing comparisons with standard-of-care analgesics where data is available.
Quantitative Data on Efficacy
The following tables summarize the quantitative efficacy of SB-612111 and comparator drugs in preclinical models of neuropathic and inflammatory pain.
Neuropathic Pain Models
Table 1: Efficacy in the Spinal Nerve Ligation (SNL) Model of Neuropathic Pain
| Compound | Species | Administration Route | Dose Range | Primary Outcome | Efficacy | Comparator(s) |
| SB-612111 | Mice | Subcutaneous (s.c.) | 10 mg/kg | Potentiation of Morphine-induced Antiallodynia | Significantly potentiated the antiallodynic effect of morphine (1, 3, and 10 mg/kg).[3] | Morphine alone |
| SB-612111 | Mice | Subcutaneous (s.c.) | 10 mg/kg | Potentiation of Morphine-induced Antinociception (Tail-flick) | Significantly potentiated the antinociceptive effect of morphine (3 mg/kg).[3] | Morphine alone |
| Gabapentin (B195806) | Rats | Intraperitoneal (i.p.) | 100 mg/kg (early treatment) | Delayed development of allodynia | Development of allodynia was delayed up to postoperative day 10.[4] | Untreated control |
| Gabapentin | Rats | Per os (p.o.) | 300 mg/kg | Reduction of tactile allodynia | Produced a 62.39% decrease in allodynia.[5] | Vehicle |
| Pregabalin (B1679071) | Rats | Per os (p.o.) | 30 mg/kg | Reduction of tactile allodynia | Produced a 62.51% decrease in allodynia.[5] | Vehicle |
Note: Direct head-to-head comparative studies of standalone SB-612111 efficacy against gabapentinoids in the SNL model are limited in the reviewed literature. The data presented for gabapentin and pregabalin are from separate studies and are provided for contextual comparison.
Inflammatory Pain Models
Table 2: Efficacy in Carrageenan-Induced Inflammatory Pain
| Compound | Species | Administration Route | Dose Range | Primary Outcome | Efficacy | Comparator(s) |
| Indomethacin (B1671933) | Rats | Not specified | 0.66 - 2 mg/kg | Inhibition of paw edema | Dose-dependently inhibited carrageenan-induced paw edema.[1] | Vehicle |
| Indomethacin | Rats | Not specified | 10 mg/kg | Inhibition of paw edema | Suppressed edema development by 54% at 3 hours post-carrageenan.[6] | Vehicle |
| Diclofenac (B195802) | Humans | Topical | 1% gel | Pain relief in osteoarthritis | Comparable efficacy to oral diclofenac with fewer side effects.[7] | Oral Diclofenac |
| Naproxen | Rats | Not specified | 15 mg/kg | Inhibition of paw edema | Suppressed edema development by 73% at 3 hours post-carrageenan.[6] | Vehicle |
Note: Quantitative data on the standalone efficacy of SB-612111 in the carrageenan-induced paw edema model was not available in the reviewed literature. The data for NSAIDs are provided as a benchmark for anti-inflammatory efficacy in this standard model.
Experimental Protocols
Spinal Nerve Ligation (SNL) Model
This surgical model is used to induce peripheral neuropathic pain that mimics symptoms such as allodynia (pain from a non-painful stimulus) and hyperalgesia (increased sensitivity to pain).
Surgical Procedure:
-
Anesthesia: The animal (rat or mouse) is anesthetized using an appropriate anesthetic agent (e.g., isoflurane).
-
Incision: A dorsal midline incision is made at the L4-S2 vertebral levels to expose the paraspinal muscles.[8]
-
Exposure of Spinal Nerves: The L6 transverse process is removed to expose the L4 to L6 spinal nerves.[9]
-
Ligation: The L5 and L6 spinal nerves are carefully isolated and tightly ligated with a silk suture.[9]
-
Closure: The muscle and skin incisions are closed with sutures and wound clips, respectively.[9]
-
Post-operative Care: Animals are monitored during recovery and provided with appropriate post-operative analgesia and care.
-
Behavioral Testing: Behavioral signs of neuropathic pain, such as mechanical allodynia (measured with von Frey filaments), typically develop within a few days and can persist for several weeks.[5]
Carrageenan-Induced Paw Edema Model
This is a widely used and reproducible model of acute inflammation.
Procedure:
-
Baseline Measurement: The baseline volume or thickness of the animal's hind paw is measured using a plethysmometer or calipers.[10]
-
Carrageenan Injection: A solution of lambda carrageenan (typically 1% in saline) is injected into the subplantar surface of the hind paw.[10]
-
Drug Administration: The test compound (e.g., SB-612111 or an NSAID) is typically administered before the carrageenan injection.
-
Edema Measurement: Paw volume or thickness is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[6]
-
Data Analysis: The increase in paw volume is calculated as an indicator of edema. The percentage inhibition of edema by the test compound is determined by comparing the increase in paw volume in the treated group to the vehicle-treated control group.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: NOP Receptor Signaling Pathway.
Caption: Experimental Workflow for Neuropathic Pain Model.
Caption: Experimental Workflow for Inflammatory Pain Model.
References
- 1. Inhibition of carrageenan-induced edema by indomethacin or sodium salicylate does not prevent the increase of nerve growth factor in the rat hind paw - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Differential Effects of Nociceptin/Orphanin FQ (NOP) Receptor Agonists in Acute versus Chronic Pain: Studies with Bifunctional NOP/μ Receptor Agonists in the Sciatic Nerve Ligation Chronic Pain Model in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protective effects of gabapentin on allodynia and alpha 2 delta 1-subunit of voltage-dependent calcium channel in spinal nerve-ligated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of Pregabalin and Gabapentin on Nociceptive Behaviors Induced by Spinal Nerve Ligation [scirp.org]
- 6. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oral Versus Topical Diclofenac Sodium in the Treatment of Osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Nociceptin Opioid Receptor (NOP) as a Therapeutic Target: Progress in Translation from Preclinical Research to Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. banglajol.info [banglajol.info]
Validating NOP Receptor Blockade: A Comparative Guide to rel-SB-612111 Hydrochloride
This guide provides a comprehensive comparison of rel-SB-612111 hydrochloride, a potent and selective Nociceptin/Orphanin FQ (NOP) receptor antagonist, with other alternatives. It includes supporting experimental data, detailed protocols for key validation assays, and visualizations of the underlying signaling pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals working on the NOP receptor system.
Introduction to NOP Receptor and this compound
The Nociceptin/Orphanin FQ (N/OFQ) peptide receptor, also known as the NOP receptor (or ORL-1), is a G protein-coupled receptor (GPCR) belonging to the opioid receptor family.[1][2] Unlike classical opioid receptors, its activation by the endogenous ligand N/OFQ can produce a complex array of physiological effects, including modulation of pain, anxiety, and reward pathways.[3][4] The compound this compound is a well-characterized, potent, and highly selective non-peptide antagonist of the NOP receptor.[5][6] Its selectivity and potency make it an invaluable pharmacological tool for investigating the therapeutic potential of NOP receptor blockade.[7][8]
Comparative Performance Data
The efficacy of this compound is best understood when compared directly with other NOP receptor antagonists, such as the standard compound J-113397. The following tables summarize the quantitative data from key in vitro and in vivo studies.
Table 1: In Vitro Receptor Binding Affinity and Selectivity
This table compares the binding affinity (Ki, nM) of rel-SB-612111 and J-113397 for the human NOP receptor and classical opioid receptors (μ, κ, δ). Lower Ki values indicate higher binding affinity. Selectivity is demonstrated by the significantly lower Ki for the NOP receptor compared to others.
| Compound | NOP Ki (nM) | μ-Opioid Ki (nM) | κ-Opioid Ki (nM) | δ-Opioid Ki (nM) | Selectivity (NOP vs. μ/κ/δ) |
| rel-SB-612111 | 0.33[6][9] | 57.6[9] | 160.5[9] | 2109[9] | ~174x / ~486x / ~6391x[6][8] |
| J-113397 | Higher Ki (less potent) than SB-612111[5] | Data not specified | Data not specified | Data not specified | Lower selectivity than SB-612111[5] |
Table 2: In Vitro Functional Antagonism
Functional assays measure the ability of an antagonist to block the action of an agonist (N/OFQ). The antagonist potency is expressed as pKB or pA2 values, where a higher value indicates greater potency.
| Assay Type | Parameter | rel-SB-612111 | J-113397 | Reference |
| GTPγS Binding | pKB | 9.70 | 8.71 | [5] |
| cAMP Accumulation | pKB | 8.63 | 7.95 | [5] |
| Isolated Tissue Assays | pA2 | 8.20 - 8.50 | 2- to 9-fold less potent | [5] |
Table 3: In Vivo Efficacy in Animal Models
This table presents the effective dose (ED50) of rel-SB-612111 required to produce a therapeutic effect in relevant animal models. A lower ED50 value indicates higher potency.
| Animal Model / Effect | Parameter | rel-SB-612111 | Reference |
| Antagonism of N/OFQ-induced thermal hyperalgesia (rat) | ED50 | 0.62 mg/kg (i.v.) | [6][8] |
| Antagonism of N/OFQ's anti-morphine action (mouse) | ED50 | 0.69 mg/kg | [6][8] |
| Antidepressant-like effects (mouse forced swim test) | - | Effective at 1-10 mg/kg | [7] |
| Reversal of thermal hyperalgesia (rat inflammatory pain) | - | Effective | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for the key assays used to characterize NOP receptor antagonists.
Radioligand Displacement Binding Assay
This assay determines the binding affinity (Ki) of a compound for the NOP receptor.
-
Objective: To measure the concentration of this compound required to displace a specific radiolabeled ligand from the NOP receptor.
-
Materials:
-
Cell membranes from CHO cells expressing the human NOP receptor (CHO-hNOP).[5]
-
Radioligand: [³H]N/OFQ.[5]
-
Test Compound: this compound, serially diluted.
-
Non-specific binding control: High concentration of unlabeled N/OFQ (e.g., 1 µM).[10][11]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration apparatus with glass fiber filters (e.g., GF/C).
-
-
Procedure:
-
In a 96-well plate, incubate CHO-hNOP cell membranes with various concentrations of rel-SB-612111 and a fixed concentration of [³H]N/OFQ.[10]
-
Parallel incubations are performed with an excess of unlabeled N/OFQ to determine non-specific binding.
-
Incubate at room temperature for 60 minutes.[11]
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.[10]
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific counts from total counts.
-
Determine the IC₅₀ value (concentration of antagonist that inhibits 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation.[10]
-
[³⁵S]GTPγS Binding Assay
This is a functional assay to quantify G protein activation and its inhibition by an antagonist.[12]
-
Objective: To measure the ability of this compound to block N/OFQ-stimulated binding of [³⁵S]GTPγS to G proteins.
-
Materials:
-
Procedure:
-
Pre-incubate cell membranes with varying concentrations of rel-SB-612111.
-
Add a fixed concentration of the agonist N/OFQ to stimulate the receptor.
-
Add GDP and [³⁵S]GTPγS to the mixture.[10]
-
Terminate the reaction by filtration through glass fiber filters.
-
Quantify the amount of bound [³⁵S]GTPγS by scintillation counting.
-
Data are analyzed to determine the antagonist's ability to shift the agonist concentration-response curve, from which the pKB value is calculated.
-
cAMP Accumulation Assay
This functional assay measures the downstream effect of NOP receptor activation on the second messenger cAMP.
-
Objective: To assess the ability of this compound to reverse the N/OFQ-mediated inhibition of adenylyl cyclase.
-
Materials:
-
Whole CHO-hNOP cells.[5]
-
Adenylyl cyclase stimulator: Forskolin (B1673556).
-
Agonist: N/OFQ.
-
Antagonist: this compound.
-
cAMP detection kit (e.g., HTRF, ELISA).
-
-
Procedure:
-
Culture CHO-hNOP cells in appropriate plates.
-
Pre-incubate the cells with various concentrations of rel-SB-612111.
-
Add a fixed concentration of N/OFQ along with forskolin to stimulate cAMP production. NOP activation by N/OFQ will inhibit this stimulation.[10][15]
-
Incubate for a defined period (e.g., 10-15 minutes).[16]
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit.
-
The antagonist's potency (pKB) is determined by its ability to restore cAMP levels in the presence of N/OFQ.[5]
-
Visualizations: Pathways and Workflows
NOP Receptor Signaling Pathway
The NOP receptor is coupled to inhibitory G proteins (Gi/o).[15] Agonist binding initiates a signaling cascade that is blocked by antagonists like rel-SB-612111.
Caption: NOP receptor signaling and point of antagonist blockade.
Experimental Workflow for Antagonist Validation
The validation of a novel NOP receptor antagonist follows a logical progression from initial binding studies to functional characterization and finally to in vivo efficacy testing.
Caption: Workflow for validating a NOP receptor antagonist.
References
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. researchgate.net [researchgate.net]
- 3. Differential Effects of Nociceptin/Orphanin FQ (NOP) Receptor Agonists in Acute versus Chronic Pain: Studies with Bifunctional NOP/μ Receptor Agonists in the Sciatic Nerve Ligation Chronic Pain Model in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nociceptin/orphanin FQ receptor antagonists as innovative antidepressant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological characterization of the nociceptin/orphanin FQ receptor antagonist SB-612111 [(-)-cis-1-methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol]: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SB-612111 hydrochloride | NOP receptor antagonist | Probechem Biochemicals [probechem.com]
- 7. Pharmacological characterization of the nociceptin/orphanin FQ receptor antagonist SB-612111 [(-)-cis-1-methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol]: in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modification of nociception and morphine tolerance by the selective opiate receptor-like orphan receptor antagonist (-)-cis-1-methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol (SB-612111) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rndsystems.com [rndsystems.com]
- 10. Differential In Vitro Pharmacological Profiles of Structurally Diverse Nociceptin Receptor Agonists in Activating G Protein and Beta-Arrestin Signaling at the Human Nociceptin Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological studies on the NOP and opioid receptor agonist PWT2-[Dmt1]N/OFQ(1-13) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 13. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Agonist-selective NOP receptor phosphorylation correlates in vitro and in vivo and reveals differential post-activation signaling by chemically diverse agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Endocytic Profiles of δ-Opioid Receptor Ligands Determine the Duration of Rapid but Not Sustained cAMP Responses - PMC [pmc.ncbi.nlm.nih.gov]
The Interplay of rel-SB-612111 Hydrochloride and Morphine: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the effects of co-administering the selective NOP receptor antagonist, rel-SB-612111 hydrochloride, with the conventional opioid analgesic, morphine. The following information, supported by experimental data, is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for pain management and opioid-related side effects.
Executive Summary
The co-administration of this compound with morphine presents a promising avenue for enhancing the therapeutic profile of morphine. Preclinical studies have demonstrated that rel-SB-612111 can counteract the development of tolerance to morphine's analgesic effects and potentiate its efficacy in certain pain models. This suggests that a combination therapy could maintain pain relief over extended periods while potentially reducing the required dose of morphine, thereby mitigating dose-dependent side effects. The interaction is rooted in the complex interplay between the nociceptin/orphanin FQ (NOP) and the mu-opioid receptor (MOR) signaling pathways.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the interaction between this compound and morphine.
Table 1: Effect of rel-SB-612111 on Morphine Analgesia and Tolerance
| Experimental Model | Parameter Measured | Morphine Alone | Morphine + rel-SB-612111 | Key Finding |
| Mouse Hot-Plate Test | Reversal of Morphine Tolerance | Development of tolerance observed | Tolerance to morphine's antinociceptive effect was reversed. | SB-612111 administration can reverse established tolerance to morphine.[1] |
| Mouse Hot-Plate Test | Antagonism of Nociceptin's Anti-Morphine Effect | Nociceptin reduces morphine's effect | SB-612111 antagonized the anti-morphine action of nociceptin. | ED₅₀ = 0.69 mg/kg (i.v.) for SB-612111.[1] |
| Rat Neuropathic Pain Model (Spinal Nerve Ligation) | Mechanical Antiallodynia (von Frey Test) | Dose-dependent increase in paw withdrawal threshold. | SB-612111 (10 mg/kg) significantly potentiated the antiallodynic effect of morphine (3 mg/kg). | Co-administration enhances morphine's efficacy in a chronic pain model. |
Signaling Pathway Interactions
The analgesic and other physiological effects of morphine are primarily mediated through the activation of the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR). In contrast, rel-SB-612111 acts as an antagonist at the NOP receptor, another GPCR. The interaction between these two systems is complex and involves crosstalk at the signaling level.
Morphine Signaling Pathway
Activation of the MOR by morphine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. It also modulates ion channels, leading to neuronal hyperpolarization and reduced neurotransmitter release, which ultimately dampens pain signals.
rel-SB-612111 and NOP Receptor Signaling
The NOP receptor, when activated by its endogenous ligand nociceptin/orphanin FQ (N/OFQ), also couples to Gi/o proteins, leading to cellular inhibition. By blocking this receptor, rel-SB-612111 prevents the effects of N/OFQ. In some contexts, N/OFQ has anti-analgesic properties, and therefore, its blockade by SB-612111 can enhance analgesia.
Interaction of Morphine and rel-SB-612111 Signaling
The co-localization of MOR and NOP receptors in key pain-processing regions of the central nervous system suggests a functional interaction. Evidence points towards the formation of heterodimers between these receptors, which can alter their signaling properties. By blocking the NOP receptor, rel-SB-612111 may prevent the N/OFQ-mediated attenuation of morphine's effects, thus restoring or enhancing analgesia and counteracting tolerance.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Hot-Plate Test for Morphine Tolerance and Reversal by rel-SB-612111
Objective: To assess the development of tolerance to morphine's analgesic effect and its reversal by rel-SB-612111.
Animals: Male ICR mice.
Procedure:
-
Baseline Latency: Determine the baseline paw lick or jump latency for each mouse on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C). A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.
-
Induction of Tolerance: Administer morphine (e.g., 10 mg/kg, s.c.) twice daily for a set period (e.g., 7 days).
-
Assessment of Tolerance: On the day after the last chronic morphine injection, administer an acute dose of morphine (e.g., 10 mg/kg, s.c.) and measure the paw lick/jump latency at various time points (e.g., 30, 60, 90 minutes) to confirm the development of tolerance (a significant decrease in latency compared to the initial acute morphine effect).
-
Reversal of Tolerance: In a separate group of morphine-tolerant mice, administer rel-SB-612111 (e.g., 1-10 mg/kg, i.p. or i.v.) prior to the acute morphine challenge.
-
Data Analysis: Compare the paw lick/jump latencies between the morphine-tolerant group and the group receiving rel-SB-612111 and morphine. An increase in latency in the co-administration group indicates a reversal of tolerance.
Von Frey Test for Mechanical Allodynia
Objective: To evaluate the effect of rel-SB-612111 on morphine-induced antiallodynia in a neuropathic pain model.
Animals: Male Sprague-Dawley rats with spinal nerve ligation.
Procedure:
-
Baseline Threshold: Acclimatize the animals to the testing environment. Using a series of calibrated von Frey filaments with increasing stiffness, determine the paw withdrawal threshold by applying the filaments to the plantar surface of the hind paw. The threshold is the lowest force that elicits a withdrawal response.
-
Drug Administration: Administer morphine (e.g., 3 mg/kg, s.c.) alone or in combination with rel-SB-612111 (e.g., 10 mg/kg, i.p.).
-
Post-treatment Assessment: Measure the paw withdrawal threshold at various time points after drug administration (e.g., 30, 60, 120 minutes).
-
Data Analysis: Compare the paw withdrawal thresholds between the group receiving morphine alone and the group receiving the combination. A significant increase in the withdrawal threshold in the combination group indicates potentiation of the antiallodynic effect.
Conclusion
The available preclinical evidence strongly suggests that the co-administration of this compound with morphine holds significant therapeutic potential. By antagonizing the NOP receptor, rel-SB-612111 can reverse morphine tolerance and enhance its analgesic efficacy. This dual-receptor strategy could lead to the development of more effective and safer pain management therapies. Further research is warranted to fully elucidate the molecular mechanisms of interaction and to translate these promising preclinical findings into clinical applications.
References
Assessing the Selectivity of rel-SB-612111 for Nociceptin/Orphanin FQ Peptide (NOP) Receptors Over Mu-Opioid Receptors
An Objective Comparison for Researchers and Drug Development Professionals
This guide provides a comprehensive analysis of the binding selectivity of rel-SB-612111, a potent and selective nonpeptide antagonist for the Nociceptin/Orphanin FQ peptide (NOP) receptor, also known as the opiate receptor-like orphan receptor (ORL-1).[1][2] The following sections present quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows to objectively compare the compound's performance at the NOP receptor versus the mu-opioid receptor (MOR).
Data Presentation: Binding Affinity Profile of rel-SB-612111
The selectivity of rel-SB-612111 is demonstrated by its significantly higher binding affinity for the human NOP receptor compared to classical opioid receptors. The inhibitory constant (Ki) is a measure of binding affinity; a lower Ki value indicates a higher affinity.
| Receptor Subtype | Ligand | Binding Affinity (Ki) [nM] | Selectivity over Mu-Opioid Receptor (Fold) |
| NOP (hORL-1) | rel-SB-612111 | 0.33 | 174x |
| Mu-Opioid (μ) | rel-SB-612111 | 57.6 | 1x |
| Delta-Opioid (δ) | rel-SB-612111 | 2109 | 0.027x |
| Kappa-Opioid (κ) | rel-SB-612111 | 160.5 | 0.36x |
Data compiled from multiple sources.[2][3][4]
Experimental Protocols
The following are detailed methodologies for the key experiments used to determine the binding affinity and functional antagonism of rel-SB-612111.
Radioligand Competition Binding Assay for Ki Determination
This assay determines the binding affinity (Ki) of an unlabeled compound (rel-SB-612111) by measuring its ability to displace a radiolabeled ligand from a receptor.
1. Receptor Preparation:
-
Cell membranes expressing the human NOP or mu-opioid receptor (e.g., from CHO or HEK293 cells) are prepared.
-
Frozen cell pellets or tissues are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).
-
The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in an appropriate assay buffer.
-
Protein concentration is determined using a standard method like the BCA assay.
2. Assay Procedure:
-
The assay is typically conducted in a 96-well plate format.
-
Total Binding: Receptor membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]-nociceptin for NOP, [³H]-DAMGO for MOR).
-
Non-specific Binding: A parallel incubation is performed in the presence of a high concentration of a non-radiolabeled antagonist (e.g., unlabeled naloxone (B1662785) for MOR) to determine the amount of radioligand that binds to non-receptor components.
-
Competition Binding: Receptor membranes are incubated with the radioligand and varying concentrations of the unlabeled test compound, rel-SB-612111.
-
The plates are incubated (e.g., 60 minutes at 25-30°C) to allow the binding to reach equilibrium.[3]
3. Filtration and Quantification:
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
The filters are washed with ice-cold buffer to minimize non-specific binding.
-
Scintillation fluid is added to the filters, and the radioactivity is measured using a scintillation counter.
4. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The data are plotted as the percentage of specific binding against the logarithm of the test compound concentration to generate a dose-response curve.
-
The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) is determined from this curve.
-
The Ki value is calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]
[³⁵S]GTPγS Binding Assay for Functional Antagonism
This functional assay measures the activation of G-proteins, which is an early event in GPCR signaling. It can be used to differentiate agonists from antagonists.
1. Membrane Preparation:
-
Membranes from cells expressing the NOP receptor are prepared as described in the radioligand binding assay protocol.
2. Assay Procedure:
-
To determine the antagonist properties of rel-SB-612111, membranes are pre-incubated with varying concentrations of the compound.
-
A fixed concentration of a NOP receptor agonist (e.g., N/OFQ) is then added to stimulate the receptor.
-
[³⁵S]GTPγS, a non-hydrolyzable analog of GTP, is added to the reaction. Upon receptor activation, the Gα subunit releases GDP and binds [³⁵S]GTPγS.
-
The incubation is carried out at 30°C for a defined period (e.g., 30-60 minutes).
3. Filtration and Quantification:
-
The reaction is stopped by rapid filtration through glass fiber filters.
-
The filters are washed with cold buffer and the amount of bound [³⁵S]GTPγS is quantified using a scintillation counter.
4. Data Analysis:
-
The antagonist effect of rel-SB-612111 is observed as a concentration-dependent inhibition of the agonist-stimulated [³⁵S]GTPγS binding.
-
The data are analyzed to determine the potency of rel-SB-612111 as an antagonist, often expressed as a pA₂ or K₈ value.
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways for NOP and mu-opioid receptors and a typical experimental workflow for a competitive binding assay.
Caption: NOP and Mu-Opioid Receptor Signaling Pathways.
Caption: Experimental Workflow for a Competitive Binding Assay.
References
Independent Validation of rel-SB-612111 Hydrochloride Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological activity of rel-SB-612111 hydrochloride, a potent and selective Nociceptin (B549756)/Orphanin FQ (N/OFQ) peptide (NOP) receptor antagonist, with an alternative compound, J-113,397. The information presented is collated from publicly available experimental data to assist researchers in their evaluation of these pharmacological tools.
This compound is a selective antagonist for the NOP receptor, also known as the opioid receptor-like 1 (ORL-1) receptor.[1][2][3] It exhibits high affinity for the human NOP receptor with a Ki of 0.33 nM.[1][2] Its selectivity for the NOP receptor is significantly higher compared to classical opioid receptors, with Ki values of 57.6 nM for the mu-opioid receptor, 2109 nM for the delta-opioid receptor, and 160.5 nM for the kappa-opioid receptor.[2] In vivo studies have demonstrated its ability to antagonize the effects of nociceptin and have suggested its potential in studying mood-related behaviors and neurological conditions.[4][5][6][7]
Comparative Analysis of NOP Receptor Antagonists
The following table summarizes the in vitro activity of this compound in comparison to J-113,397, an earlier generation NOP receptor antagonist.[3][8]
| Compound | Target Receptor | Assay Type | Measured Parameter | Value |
| This compound | Human NOP | Receptor Binding | Ki | 0.33 nM[1][2] |
| Human Mu-Opioid | Receptor Binding | Ki | 57.6 nM[2] | |
| Human Delta-Opioid | Receptor Binding | Ki | 2109 nM[2] | |
| Human Kappa-Opioid | Receptor Binding | Ki | 160.5 nM[2] | |
| Human NOP | GTPγS Binding | pKB | 9.70[8] | |
| Human NOP | cAMP Accumulation | pKB | 8.63[8] | |
| J-113,397 | Human NOP | GTPγS Binding | pKB | 8.71[8] |
| Human NOP | cAMP Accumulation | pKB | 7.95[8] |
Experimental Protocols
The data presented in this guide are based on the following key experimental methodologies:
1. Radioligand Binding Assays: These assays were performed using cell membranes from Chinese hamster ovary (CHO) cells expressing the human recombinant NOP receptor (CHOhNOP). The assay measures the displacement of a radiolabeled ligand ([3H]N/OFQ) by the test compound (SB-612111 or J-113,397) to determine the binding affinity (Ki).[8]
2. GTPγS Binding Assays: This functional assay also utilized CHOhNOP cell membranes. It measures the antagonist's ability to block the N/OFQ-induced stimulation of guanosine (B1672433) 5'-O-(3-[35S]thio)triphosphate (GTPγ[35S]) binding to G-proteins, providing a measure of the compound's functional antagonism (pKB).[8]
3. Cyclic AMP (cAMP) Accumulation Assays: In whole CHOhNOP cells, this assay determines the ability of the antagonist to reverse the N/OFQ-induced inhibition of forskolin-stimulated cAMP production. This provides another measure of the compound's functional antagonist potency (pKB).[8]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of the NOP receptor and a typical experimental workflow for evaluating antagonist activity.
Caption: NOP receptor signaling pathway and the antagonistic action of rel-SB-612111.
References
- 1. SB-612111 hydrochloride | NOP receptor antagonist | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SB-612,111 - Wikipedia [en.wikipedia.org]
- 4. Pharmacological characterization of the nociceptin/orphanin FQ receptor antagonist SB-612111 [(-)-cis-1-methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol]: in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. iris.unife.it [iris.unife.it]
- 8. Pharmacological characterization of the nociceptin/orphanin FQ receptor antagonist SB-612111 [(-)-cis-1-methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol]: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Efficacy of rel-SB-612111 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo efficacy of rel-SB-612111 hydrochloride, a selective antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor. The information presented herein is supported by experimental data to aid researchers in evaluating its potential applications.
Executive Summary
This compound is a potent and selective nonpeptide antagonist of the NOP receptor.[1][2][3] In vitro studies have demonstrated its high affinity for the NOP receptor with significant selectivity over classical opioid receptors (μ, κ, and δ).[2][3] Functionally, it acts as a competitive antagonist, effectively blocking N/OFQ-induced signaling. In vivo, this compound has shown efficacy in various preclinical models, including those for pain, depression, and traumatic brain injury.[4] This guide presents a detailed analysis of its performance, including comparative data with other NOP receptor antagonists.
In Vitro Efficacy
The in vitro activity of this compound has been characterized through various binding and functional assays.
Receptor Binding Affinity
This compound demonstrates high affinity for the NOP receptor and substantial selectivity over other opioid receptors.
| Receptor | Ki (nM) | Selectivity vs. NOP |
| NOP | 0.33 | - |
| μ (mu) | 57.6 | 174-fold |
| κ (kappa) | 160.5 | 486-fold |
| δ (delta) | 2109 | 6391-fold |
| Data sourced from multiple studies.[2][3] |
Functional Antagonism
In functional assays, this compound effectively antagonizes the effects of the endogenous NOP receptor agonist, N/OFQ. It has been shown to be more potent than the standard nonpeptide antagonist, (+/-)J-113397.
| Assay | Cell Type | This compound (pKB / pA2) | (+/-)J-113397 (pKB / pA2) |
| GTPγS Binding | CHO(hNOP) cell membranes | 9.70 | 8.71 |
| cAMP Accumulation | CHO(hNOP) cells | 8.63 | 7.95 |
| Electrically Stimulated Mouse Vas Deferens | 8.50 | - | |
| Electrically Stimulated Rat Vas Deferens | 8.20 | - | |
| Electrically Stimulated Guinea Pig Ileum | 8.32 | - | |
| pKB and pA2 are measures of antagonist potency. |
In Vivo Efficacy
The in vivo effects of this compound have been investigated in several animal models, demonstrating its potential therapeutic utility.
Analgesia and Pain Models
This compound has been shown to antagonize N/OFQ-induced pronociceptive and antinociceptive effects. It also potentiates the action of morphine in morphine-tolerant animals and blocks hyperalgesia in inflammatory pain models.
| Animal Model | Effect of this compound | Dosage |
| Mouse Tail Withdrawal Assay | Prevented N/OFQ-induced pronociception and antinociception | up to 3 mg/kg i.p. |
| Rat Carrageenan Inflammatory Pain Model | Antagonized nociceptin-induced thermal hyperalgesia | ED50 = 0.62 mg/kg i.v. |
| Morphine-Tolerant Animals | Potentiated the action of morphine | - |
Models of Depression
In rodent models of depression, this compound has demonstrated antidepressant-like effects.
| Animal Model | Effect of this compound | Dosage |
| Mouse Forced Swimming Test | Reduced immobility time | 1-10 mg/kg |
| Mouse Tail Suspension Test | Reduced immobility time | 1-10 mg/kg |
Traumatic Brain Injury Model
In a rat model of traumatic brain injury (TBI), topical application of SB-612111 improved cerebral blood flow in the ipsilateral side following mild TBI.[4]
| Animal Model | Effect of SB-612111 | Concentrations |
| Rat Controlled Cortical Impact (CCI) TBI | Improved cerebral blood flow | 10 µM and 100 µM |
Signaling Pathways and Experimental Workflows
NOP Receptor Signaling Pathway
The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins. Activation of the NOP receptor by its endogenous ligand, N/OFQ, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. It can also modulate ion channels, such as G protein-coupled inwardly-rectifying potassium channels (GIRKs) and voltage-gated calcium channels. This compound acts as an antagonist at this receptor, blocking the downstream effects of N/OFQ.
Experimental Workflow: In Vitro Functional Assays
The following diagram illustrates a general workflow for in vitro functional assays used to characterize NOP receptor antagonists.
Experimental Workflow: In Vivo Behavioral Studies
This diagram outlines a typical workflow for in vivo behavioral studies, such as the forced swimming test, to assess the effects of NOP receptor antagonists.
Experimental Protocols
In Vitro Assays
Receptor Binding Assay (General Protocol)
-
Membrane Preparation: Membranes from cells stably expressing the human NOP receptor (e.g., CHO-hNOP) are prepared.
-
Incubation: Membranes are incubated with a radiolabeled ligand (e.g., [3H]N/OFQ) and varying concentrations of the test compound (this compound).
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Detection: The amount of bound radioactivity is quantified using liquid scintillation counting.
-
Data Analysis: Ki values are calculated from competition binding curves.
[35S]GTPγS Binding Assay [5]
-
Membrane Incubation: CHO-hNOP cell membranes are incubated with [35S]GTPγS, GDP, and the test compounds (agonist with or without antagonist).[5]
-
Termination: The reaction is terminated by rapid filtration.[5]
-
Quantification: The amount of [35S]GTPγS bound to the membranes is determined by scintillation counting.[5]
-
Analysis: The ability of the antagonist to shift the agonist concentration-response curve is used to calculate its potency (pKB).
cAMP Accumulation Assay [5]
-
Cell Culture: CHO-hNOP cells are cultured in appropriate media.[5]
-
Stimulation: Cells are pre-incubated with the antagonist, followed by stimulation with an agonist (e.g., N/OFQ) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) and forskolin (B1673556) (to stimulate adenylyl cyclase).
-
Lysis and Detection: Cells are lysed, and the intracellular cAMP levels are measured using a suitable assay kit (e.g., HTRF, ELISA).
-
Analysis: The antagonist's ability to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation is quantified to determine its potency (pKB).
In Vivo Assays
Mouse Tail Withdrawal Assay (for nociception)
-
Acclimation: Mice are habituated to the experimental setup.
-
Drug Administration: Animals are treated with the test compound (this compound) via intraperitoneal (i.p.) injection.
-
Nociceptive Testing: The distal part of the tail is immersed in a hot water bath (e.g., 52°C), and the latency to tail withdrawal is recorded.
-
Data Analysis: Changes in tail withdrawal latency are compared between treatment groups.
Mouse Forced Swimming Test (for antidepressant-like effects) [6][7]
-
Apparatus: A transparent cylindrical tank is filled with water (23-25°C) to a depth where the mouse cannot touch the bottom.[6][7]
-
Drug Administration: Mice are administered the test compound or vehicle prior to the test.[8]
-
Test Procedure: Each mouse is placed in the water for a 6-minute session.[6] The duration of immobility during the last 4 minutes is recorded.[9]
-
Data Analysis: The mean immobility time is compared between the different treatment groups.
Controlled Cortical Impact (CCI) Model of TBI in Rats [4]
-
Surgery: Anesthetized rats undergo a craniotomy. A CCI device is used to induce a controlled brain injury.[4]
-
Drug Administration: this compound or vehicle is applied topically to the exposed cortex.[4]
-
Cerebral Blood Flow (CBF) Measurement: CBF is monitored using techniques like laser speckle contrast imaging.[10]
-
Data Analysis: Changes in CBF in the injured area are quantified and compared between treatment groups.[4]
References
- 1. Agonist-selective NOP receptor phosphorylation correlates in vitro and in vivo and reveals differential post-activation signaling by chemically diverse agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SB 612111 hydrochloride | NOP Receptors | Tocris Bioscience [tocris.com]
- 3. SB-612111 hydrochloride | NOP receptor antagonist | Probechem Biochemicals [probechem.com]
- 4. Frontiers | The Nociceptin/Orphanin FQ peptide receptor antagonist, SB-612111, improves cerebral blood flow in a rat model of traumatic brain injury [frontiersin.org]
- 5. Differential In Vitro Pharmacological Profiles of Structurally Diverse Nociceptin Receptor Agonists in Activating G Protein and Beta-Arrestin Signaling at the Human Nociceptin Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 8. mdpi.com [mdpi.com]
- 9. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 10. The Nociceptin/Orphanin FQ peptide receptor antagonist, SB-612111, improves cerebral blood flow in a rat model of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of rel-SB-612111 Hydrochloride: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling rel-SB-612111 hydrochloride must adhere to strict safety and disposal protocols to ensure a safe laboratory environment and compliance with regulations. This guide provides essential, step-by-step procedures for the proper disposal of this compound.
Personal Protective Equipment (PPE) and Handling
Before beginning any disposal procedure, it is imperative to be equipped with the appropriate personal protective equipment. Handling of this compound should occur in a well-ventilated area.[1]
Required Personal Protective Equipment:
-
Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]
-
Hand Protection: Use chemical-impermeable gloves that have been inspected prior to use. Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[1]
-
Body Protection: Wear fire/flame resistant and impervious clothing.[1]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1]
Spill and Accidental Release Measures
In the event of a spill or accidental release, the following steps should be taken to mitigate exposure and contain the material:
-
Avoid Dust Formation: Take measures to prevent the generation of dust.[1]
-
Ventilate the Area: Ensure adequate ventilation.[1]
-
Remove Ignition Sources: Eliminate all sources of ignition in the vicinity.[1]
-
Evacuate Personnel: Evacuate personnel to a safe area, keeping them upwind of the spill.[1]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains.[1]
-
Collection: Collect the spilled material and arrange for its disposal. Keep the chemical in suitable, closed containers for disposal.[1]
Disposal Procedures
The primary method for the disposal of this compound is through a licensed chemical destruction facility.[1]
Disposal of Unused Material:
-
The material can be sent to a licensed chemical destruction plant.[1]
-
Alternatively, controlled incineration with flue gas scrubbing is a suitable method.[1]
-
It is crucial to prevent the discharge of this chemical into the environment, including sewer systems.[1]
Disposal of Contaminated Packaging:
-
Containers should be triple-rinsed (or the equivalent).[1]
-
After rinsing, the containers can be offered for recycling or reconditioning.[1]
-
Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[1]
-
For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible disposal route.[1]
The following diagram illustrates the decision-making process for the proper disposal of this compound and its packaging.
Caption: Disposal workflow for this compound and its packaging.
References
Essential Safety and Operational Guidance for Handling rel-SB-612111 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of rel-SB-612111 hydrochloride, a potent NOP receptor antagonist.
This document provides critical safety and logistical information to ensure the safe handling and use of this compound in a laboratory setting. Adherence to these guidelines is essential to minimize exposure risks and maintain a safe research environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a potent pharmaceutical compound. While specific toxicity data is limited, it should be handled with care, assuming it may be harmful if swallowed, inhaled, or absorbed through the skin.[1] High concentrations could be destructive to mucous membranes, the upper respiratory tract, eyes, and skin.[1]
The following table summarizes the recommended personal protective equipment (PPE) for handling this compound.
| Operation | Eye Protection | Hand Protection | Respiratory Protection | Body Protection |
| Weighing and preparing solutions (in a containment system) | Tightly fitting safety goggles with side-shields[2] | Chemical-impermeable gloves (e.g., nitrile)[2] | Not generally required if handled within a certified chemical fume hood or glove box. | Laboratory coat or disposable gown[3] |
| Handling solutions | Safety glasses with side shields | Chemical-resistant gloves | Not generally required | Laboratory coat |
| Cleaning spills | Tightly fitting safety goggles with side-shields[2] | Chemical-impermeable gloves[2] | Full-face respirator if exposure limits are exceeded or if ventilation is inadequate[2] | Fire/flame resistant and impervious clothing[2] |
For handling highly potent active pharmaceutical ingredients (HPAPIs), engineering controls such as chemical fume hoods or glove boxes are the primary means of protection.[4] PPE should be considered a secondary measure.[4] For facilities handling large quantities or with a high frequency of use, more advanced containment solutions like flexible glove bags may be appropriate to minimize exposure.[5]
Experimental Protocol: Preparation of a Stock Solution
This protocol outlines the steps for preparing a stock solution of this compound. All procedures involving the solid compound should be performed in a certified chemical fume hood or other appropriate containment system.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Calibrated analytical balance
-
Appropriate volumetric flasks and pipettes
-
Vortex mixer or sonicator
Procedure:
-
Preparation: Don the appropriate PPE as outlined in the table above. Ensure the chemical fume hood is functioning correctly.
-
Weighing: Tare a suitable weighing vessel on the analytical balance. Carefully weigh the desired amount of this compound.
-
Solubilization: Add the appropriate solvent to the vessel containing the compound. This compound is soluble in DMSO up to 100 mM and in ethanol up to 50 mM.
-
Mixing: Gently swirl the mixture to dissolve the compound. If necessary, use a vortex mixer or sonicator to aid dissolution.[6]
-
Storage: Store the stock solution at -20°C in a tightly sealed container. For solutions stored at -20°C, it is recommended to use them within one month, while storage at -80°C can extend the stability to six months.[6]
Caption: Workflow for preparing a stock solution of this compound.
Operational and Disposal Plans
Handling:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Avoid the formation of dust and aerosols.[2]
-
Avoid contact with skin and eyes.[2]
-
Do not eat, drink, or smoke when using this product.[7]
-
Wash hands thoroughly after handling.[7]
Disposal:
-
Dispose of waste in accordance with local, regional, and international regulations.[7]
-
Contaminated materials, such as empty containers and disposable PPE, should be treated as hazardous waste.
-
For larger quantities, incineration in a licensed facility is the preferred method of disposal.[8]
Caption: Key considerations for the safe handling and disposal of this compound.
Emergency Procedures
In case of accidental exposure, follow these immediate first-aid measures:
| Exposure Route | First-Aid Measure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[2] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and consult a doctor.[2] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2] |
Spill Response:
-
Minor Spills: Evacuate the area. Wear appropriate PPE. Dampen the solid spill material with water to prevent dust formation, then transfer to a suitable container for disposal.[1]
-
Major Spills: Evacuate the area immediately and prevent entry.[2] Contact your institution's environmental health and safety department.
References
- 1. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. targetmol.com [targetmol.com]
- 3. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 4. Safe Handling of Highly Potent Substances - GMP Journal [gmp-journal.com]
- 5. aiha.org [aiha.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. materie-prime.farmalabor.it [materie-prime.farmalabor.it]
- 8. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
